Product packaging for Methoxphenidine(Cat. No.:CAS No. 127529-46-8)

Methoxphenidine

Cat. No.: B10765381
CAS No.: 127529-46-8
M. Wt: 295.4 g/mol
InChI Key: QXXCUXIRBHSITD-UHFFFAOYSA-N
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Description

Methoxphenidine (MXP), a diarylethylamine derivative, is a chemical compound of significant interest in preclinical neuroscience and pharmacological research. Its primary research value lies in its function as a selective N-Methyl-D-Aspartate (NMDA) receptor antagonist. This mechanism of action places it as a tool compound for investigating the role of glutamate neurotransmission, the primary excitatory neurotransmitter in the central nervous system. Researchers utilize this compound to model and study NMDA receptor function, synaptic plasticity, and excitotoxicity in controlled in vitro settings. Its specific receptor interaction profile makes it a valuable asset for probing the complex pathophysiology of neurological conditions and for fundamental studies on learning, memory, and cognitive processes. This product is provided as a high-purity material to ensure experimental reproducibility and reliability. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B10765381 Methoxphenidine CAS No. 127529-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127529-46-8

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine

InChI

InChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3

InChI Key

QXXCUXIRBHSITD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of Methoxphenidine (MXP) as a Dissociative Anesthetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance with dissociative properties. This technical guide provides a comprehensive overview of the pharmacological profile of MXP, with a specific focus on its activity as a dissociative anesthetic. This document synthesizes the current understanding of its mechanism of action, receptor binding affinities, pharmacokinetic properties, and in vivo behavioral effects. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz to enhance comprehension.

Introduction

This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as 2-MeO-Diphenidine, is a structural analog of diphenidine (B1206869) and is classified as a dissociative anesthetic.[1][2] It first appeared on the illicit drug market following the ban of many arylcyclohexylamines.[1] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for its dissociative effects.[2][3] This guide aims to provide a detailed technical overview of the pharmacological characteristics of MXP to inform researchers, scientists, and drug development professionals.

Mechanism of Action

The principal pharmacological effect of this compound is its action as an uncompetitive antagonist of the NMDA receptor.[4][5] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.

NMDA Receptor Antagonism

MXP binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[5] By binding to this site, MXP physically blocks the channel, preventing the influx of calcium ions (Ca²⁺) even when the receptor is activated by its co-agonists, glutamate and glycine.[4] This non-competitive antagonism leads to a disruption of normal glutamatergic neurotransmission, resulting in the characteristic dissociative anesthetic state.[4][6]

Signaling Pathway of NMDA Receptor Antagonism

The blockade of the NMDA receptor by MXP initiates a cascade of downstream signaling events. The immediate effect is a reduction in intracellular calcium concentration, which in turn affects numerous calcium-dependent signaling pathways. This disruption of glutamatergic signaling is thought to underlie the perceptual distortions, feelings of detachment, and anesthetic effects of MXP.

NMDA Receptor Antagonism Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activates MXP This compound (MXP) MXP->NMDA_Receptor Blocks Channel

NMDA Receptor Antagonism by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinities and pharmacokinetic parameters of this compound.

Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound
TargetRadioligandTissue SourceKi (nM)Reference(s)
NMDA Receptor [³H]MK-801Rat Forebrain36[2]
[³H]TCPWhole Rat Brain170[2]
Dopamine Transporter (DAT) Human2915 - 4800[2]
Norepinephrine Transporter (NET) Human6900[2]
Serotonin Transporter (SERT) Human>20,000 (negligible)[2]
Sigma-1 (σ₁) Receptor 124[2]
Sigma-2 (σ₂) Receptor 508[2]
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Subcutaneous Administration)
ParameterValueUnitReference(s)
Time to Peak Concentration (Tmax) - Serum 30minutes[1]
Time to Peak Concentration (Tmax) - Brain 30minutes[1]
**Elimination Half-life (t₁/₂) **2.15hours[1]
Lethal Dose, 50% (LD₅₀) 500mg/kg[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological characterization of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor or transporter.

Radioligand Binding Assay Workflow Start Start Tissue_Prep Tissue Homogenization (e.g., Rat Forebrain) Start->Tissue_Prep Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([³H]MK-801) - MXP (or competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC₅₀ and Ki values) Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for a typical radioligand binding assay.

Protocol for NMDA Receptor Binding Assay:

  • Tissue Preparation: Rat forebrains are homogenized in a cold buffer solution.

  • Membrane Preparation: The homogenate is centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of MXP that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

In Vivo Behavioral Assays

These assays are used to assess the effects of this compound on the behavior of living organisms, typically rodents.

This test is used to evaluate locomotor activity and anxiety-like behavior.[1]

Open Field Test Workflow Start Start Acclimation Animal Acclimation to Test Room Start->Acclimation Drug_Admin Administration of MXP (or vehicle) Acclimation->Drug_Admin Placement Placement of Animal in Center of Open Field Arena Drug_Admin->Placement Recording Video Recording of Behavior (e.g., 15-30 minutes) Placement->Recording Data_Analysis Automated or Manual Analysis: - Distance traveled - Time in center vs. periphery - Rearing frequency Recording->Data_Analysis End End Data_Analysis->End

Workflow for the Open Field Test.

Protocol:

  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • This compound or a vehicle control is administered subcutaneously at varying doses (e.g., 10, 20, 40 mg/kg).[1]

    • After a set time, the animal is placed in the center of the open field.

    • Behavior is recorded for a specified duration.

  • Data Analysis: The arena is typically divided into a central and a peripheral zone. The following parameters are measured:

    • Total distance traveled (a measure of locomotor activity).

    • Time spent in the center versus the periphery (an indicator of anxiety-like behavior).

    • Rearing frequency (a measure of exploratory behavior).

This test measures sensorimotor gating, which is often disrupted by dissociative anesthetics.[1]

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimate.

    • A series of trials are presented, consisting of:

      • A startling stimulus (pulse) alone.

      • A weak, non-startling stimulus (prepulse) followed by the pulse.

      • The prepulse alone.

  • Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.

This operant conditioning paradigm is used to assess the reinforcing (addictive) properties of a drug.[3]

Protocol:

  • Surgery: Animals are surgically implanted with an intravenous catheter.

  • Apparatus: An operant chamber equipped with two levers.

  • Procedure:

    • Pressing the "active" lever results in an intravenous infusion of this compound.

    • Pressing the "inactive" lever has no consequence.

    • The number of lever presses is recorded over a set period.

  • Data Analysis: A higher rate of pressing the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

Synthesis and Analytical Characterization

This compound can be synthesized through various routes, with one common method being a two-step process.[8][9] The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.[8][10]

Synthesis and Analysis Workflow cluster_analysis Analytical Techniques Start Start Synthesis Chemical Synthesis of MXP Start->Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Analytical Characterization Purification->Characterization NMR Nuclear Magnetic Resonance (NMR) Characterization->NMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Characterization->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Characterization->HPLC IR Infrared Spectroscopy (IR) Characterization->IR End End

General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a potent dissociative anesthetic that primarily acts as an uncompetitive NMDA receptor antagonist. Its pharmacological profile is characterized by a high affinity for the PCP binding site within the NMDA receptor ion channel and weaker interactions with monoamine transporters and sigma receptors. In vivo studies in rodents have demonstrated its effects on locomotor activity and sensorimotor gating, consistent with its classification as a dissociative agent. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development to further investigate the properties and potential applications of this compound and related compounds. Further research is warranted to fully elucidate its complex pharmacological effects and potential for therapeutic applications or abuse.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methoxphenidine at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a compound of interest within the scientific community due to its potent dissociative effects, which are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive analysis of the mechanism of action of this compound at the NMDA receptor, synthesizing data from binding affinity studies and electrophysiological experiments. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways, experimental workflows, and the logical framework of its mechanism are visually represented through diagrams generated using the DOT language, offering a clear and in-depth understanding for researchers and drug development professionals.

Introduction

This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as MXP, is a psychoactive substance belonging to the diarylethylamine class.[1] Structurally distinct from arylcyclohexylamines like phencyclidine (PCP) and ketamine, MXP nonetheless shares a common primary pharmacological target: the NMDA receptor.[2][3] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4][5] Its dysregulation is implicated in various neurological and psychiatric disorders. Dissociative anesthetics, including MXP, exert their effects by antagonizing the NMDA receptor, leading to a state characterized by analgesia, amnesia, and a sense of detachment from the environment.[6][7] This guide delves into the specific molecular interactions of this compound with the NMDA receptor, providing a detailed overview of its binding characteristics and functional consequences.

Mechanism of Action at the NMDA Receptor

This compound acts as a potent and selective non-competitive antagonist of the NMDA receptor.[2][8] Its mechanism is further characterized as uncompetitive channel blockade .[9] This means that MXP does not compete with the endogenous agonists, glutamate (B1630785) and glycine (B1666218), for their binding sites on the receptor. Instead, it binds to a distinct site located within the ion channel of the receptor itself, a site often referred to as the "PCP binding site" or the dizocilpine (B47880) (MK-801) site.[10][11] For this compound to bind, the NMDA receptor channel must first be opened by the concurrent binding of both glutamate and a co-agonist (glycine or D-serine).[6] Once the channel is open, MXP can enter and physically obstruct the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron.[12] This blockade of ion flux effectively dampens excitatory neurotransmission.

Electrophysiological studies have revealed that this compound exhibits a slow onset of inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[13][14] This characteristic may contribute to its distinct subjective effects in humans compared to other dissociative anesthetics.

Signaling Pathway of NMDA Receptor Modulation by this compound

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (Closed Channel) Glutamate->NMDAR Binds Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Binds Glycine->NMDAR NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open NMDAR->NMDAR_Open Ion_Flux Ca²⁺ / Na⁺ Influx NMDAR_Open->Ion_Flux Allows NMDAR_Open->Ion_Flux NMDAR_Blocked NMDA Receptor (Blocked Channel) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ion_Flux->Downstream Activates Ion_Flux->Downstream MXP This compound (MXP) MXP->NMDAR_Open Enters & Binds (Uncompetitive Block) MXP->NMDAR_Open MXP->NMDAR_Blocked Results in NMDAR_Blocked->Ion_Flux Prevents

Figure 1. NMDA Receptor Signaling and MXP Blockade.

Quantitative Data

The binding affinity of this compound for the NMDA receptor has been quantified in several studies. The inhibitory constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compound Radioligand Tissue Preparation Ki (nM) Reference
This compound (2-MXP)[³H]MK-801Rat forebrain36[9]
This compound (2-MXP)[³H]TCPWhole rat brain170[9]
3-MeO-Diphenidine (3-MXP)[³H]MK-801Rat forebrain-[9]
4-MeO-Diphenidine (4-MXP)[³H]MK-801Rat forebrain-[9]
(+)-MK-801[³H]MK-801Rat forebrain-[9]
Phencyclidine (PCP)[³H]MK-801Rat forebrain-[9]
Ketamine[³H]MK-801Rat forebrain-[9]
Memantine[³H]MK-801Rat forebrain-[9]

Note: The discrepancy in Ki values for 2-MXP may be attributable to the different radioligands and tissue preparations used in the respective studies.[9]

A rank order of potency for the inhibition of the NMDA receptor by MXP isomers and other antagonists has been established through electrophysiological studies: MK-801 > PCP > 3-MXP > 2-MXP > Ketamine > 4-MXP > Memantine [9]

This rank order closely parallels the NMDA receptor binding affinities.[9]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol outlines the determination of the binding affinity of this compound at the PCP site of the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.

4.1.1. Materials

  • Rat forebrain tissue

  • Homogenization Buffer: 10 mM HEPES, pH 7.4

  • Assay Buffer: 10 mM HEPES, pH 7.4

  • [³H]MK-801 (radioligand)

  • This compound (or other test compounds)

  • Glutamate

  • Glycine

  • (+)-MK-801 (for non-specific binding determination)

  • Glass-fiber filters (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester

4.1.2. Procedure

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the following in triplicate:

      • Total Binding: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), and glycine (10 µM).

      • Non-specific Binding: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), glycine (10 µM), and a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

      • Competition: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), glycine (10 µM), and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass-fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of MXP that inhibits 50% of specific [³H]MK-801 binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs

This protocol describes the methodology for recording NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute rat hippocampal slices to assess the functional antagonism by this compound.

4.2.1. Materials

  • Wistar rats

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose, saturated with 95% O₂/5% CO₂.

  • Recording chamber for brain slices

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • Amplifier and data acquisition system

  • Pharmacological agents: NBQX (AMPA receptor antagonist), picrotoxin (B1677862) (GABAA receptor antagonist), and this compound.

4.2.2. Procedure

  • Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32 °C).

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • fEPSP Recording:

    • Deliver electrical stimuli to the Schaffer collaterals to evoke fEPSPs.

    • To isolate the NMDA receptor-mediated component of the fEPSP, add an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin) to the aCSF.

    • Establish a stable baseline recording of the NMDA receptor-mediated fEPSP for at least 20-30 minutes.

  • Drug Application:

    • Bath-apply this compound at the desired concentration(s) and continue to record the fEPSPs.

    • Monitor the time course of the inhibition of the NMDA receptor-mediated fEPSP.

  • Data Analysis:

    • Measure the amplitude and/or slope of the fEPSPs.

    • Express the fEPSP size as a percentage of the pre-drug baseline.

    • Plot the time course of the fEPSP inhibition by this compound.

    • Determine the extent and rate of inhibition at different concentrations.

Mandatory Visualizations

Experimental Workflow for Characterizing MXP's NMDA Receptor Antagonism

Experimental_Workflow start Start: Hypothesis MXP is an NMDA Receptor Antagonist binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Electrophysiology (fEPSP Recording) start->electrophysiology binding_protocol Prepare Rat Brain Membranes Perform Competitive Binding with [³H]MK-801 binding_assay->binding_protocol electro_protocol Prepare Hippocampal Slices Isolate NMDA-mediated fEPSPs Bath-apply MXP electrophysiology->electro_protocol binding_data Determine Ki value (Binding Affinity) binding_protocol->binding_data electro_data Measure % Inhibition of fEPSP (Functional Antagonism) electro_protocol->electro_data synthesis Synthesize Data binding_data->synthesis electro_data->synthesis conclusion Conclusion: MXP is a potent, non-competitive, uncompetitive channel blocker of the NMDA receptor synthesis->conclusion

Figure 2. Workflow for MXP NMDA Receptor Antagonism Characterization.
Logical Relationship of Evidence for MXP's Mechanism of Action

Logical_Relationship premise1 Premise 1: MXP displaces [³H]MK-801 from its binding site. intermediate_conclusion1 Intermediate Conclusion: MXP binds to the PCP/MK-801 site within the NMDA receptor channel. premise1->intermediate_conclusion1 premise2 Premise 2: [³H]MK-801 is a known uncompetitive NMDA receptor channel blocker. premise2->intermediate_conclusion1 premise3 Premise 3: MXP inhibits NMDA receptor-mediated currents only when the channel is open. intermediate_conclusion2 Intermediate Conclusion: MXP's antagonism is use-dependent. premise3->intermediate_conclusion2 final_conclusion Final Conclusion: This compound is an uncompetitive, non-competitive NMDA receptor antagonist. intermediate_conclusion1->final_conclusion intermediate_conclusion2->final_conclusion

Figure 3. Logical Framework for MXP's Mechanism of Action.

Off-Target Interactions

While this compound's primary mechanism of action is through NMDA receptor antagonism, some studies have investigated its affinity for other central nervous system targets. It has been shown to have a mild affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), acting as a reuptake inhibitor at these sites, although with significantly lower potency than for the NMDA receptor.[9] Additionally, some affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been reported.[9] These off-target interactions may contribute to the overall pharmacological profile of this compound, but its pronounced dissociative effects are unequivocally linked to its potent blockade of the NMDA receptor.

Conclusion

This compound exerts its primary pharmacological effects as a potent, non-competitive, and uncompetitive antagonist at the N-methyl-D-aspartate receptor. By binding to the PCP/MK-801 site within the open ion channel, it effectively blocks the influx of cations, thereby inhibiting glutamatergic neurotransmission. This mechanism of action is consistent with its classification as a dissociative agent. The quantitative binding data and functional electrophysiological evidence provide a robust foundation for understanding its molecular interactions. The detailed experimental protocols and visual diagrams presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating further investigation into the therapeutic and toxicological profiles of this compound and related compounds.

References

An In-depth Technical Guide to the In Vitro Binding Affinities of Methoxphenidine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro binding affinities of Methoxphenidine (MXP) and its structural analogues. The information is intended for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the visualization of key pharmacological concepts. This compound, also known as 2-MeO-Diphenidine, is a dissociative diarylethylamine that has gained attention as a novel psychoactive substance (NPS).[1] Its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2]

Data Presentation: Quantitative Binding Affinities

The following tables summarize the in vitro binding affinities of this compound and its analogues at the NMDA receptor and monoamine transporters. This data is crucial for understanding their potency and selectivity.

Table 1: NMDA Receptor Binding Affinities

The binding affinities of this compound and its analogues for the NMDA receptor were determined using radioligand binding assays with [³H]-MK-801 in rat forebrain preparations.[3][4] The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand, with lower values indicating higher binding affinity.

CompoundKi (nM) [³H]MK-801
This compound (2-MXP) 59.8
Diphenidine (DPH) 23.4
3-Methoxphenidine (3-MXP) 23.4
4-Methoxphenidine (4-MXP) 461
Reference Compounds
PCP 49.3
Ketamine 635
MK-801 3.55

Data sourced from Wallach et al. (2016).[3][5]

Table 2: Monoamine Transporter Inhibition Potencies

The functional potencies (IC50) for the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters were evaluated.[3] Most of these compounds show weak to moderate activity at DAT and NET, with negligible effects on SERT.[2][3]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound (2-MXP) 2,7524,554>10,000
Diphenidine (DPH) 7113,670>10,000
3-Methoxphenidine (3-MXP) 3,11511,850>10,000
4-Methoxphenidine (4-MXP) 1,4832,86519,000

Data sourced from Wallach et al. (2016).[3]

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities for this compound and its analogues primarily involves competitive radioligand binding assays.[6][7] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor.

Key Methodological Steps:

  • Receptor Preparation:

    • Membrane homogenates are prepared from specific tissues, such as the rat forebrain, which is rich in NMDA receptors.[5][8]

    • The tissue is homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.[8]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]

  • Competitive Binding Assay:

    • The assay is typically conducted in a 96-well plate format.[8]

    • Each well contains the prepared receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor's phencyclidine site), and varying concentrations of the unlabeled test compound (e.g., this compound).[5][8]

    • The mixture is incubated to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[8]

    • This process separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters trap the membranes with the bound radioligand.[8]

  • Quantification of Radioactivity:

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • After drying, the filters are placed in scintillation vials with a scintillation cocktail.[8]

    • A scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.[8]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC50 value is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Visualizations: Pathways and Processes

NMDA Receptor Antagonism

This compound acts as an uncompetitive antagonist at the NMDA receptor. This means it binds within the receptor's ion channel, blocking the flow of ions like Ca²⁺. This action requires the channel to be opened by the binding of the co-agonists glutamate (B1630785) and glycine.

NMDA_Antagonism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (Channel Open) Ion_Influx Ca²+ / Na⁺ Influx Blocked NMDA_Receptor->Ion_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds MXP This compound (Antagonist) MXP->NMDA_Receptor Blocks Channel

Fig. 1: Simplified pathway of NMDA receptor antagonism by this compound.

Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Binding_Assay_Workflow A 1. Preparation Receptor Membranes + Radioligand + Test Compound (Variable Conc.) B 2. Incubation Allow binding to reach equilibrium A->B C 3. Filtration Separate bound from free radioligand B->C D 4. Scintillation Counting Measure radioactivity on filters C->D E 5. Data Analysis Calculate IC50 and Ki values D->E

Fig. 2: Experimental workflow for a radioligand displacement assay.

Structure-Activity Relationship (SAR) of MXP Analogues

The position of the methoxy (B1213986) (-OCH₃) group on the phenyl ring significantly impacts the binding affinity for the NMDA receptor, demonstrating a clear structure-activity relationship (SAR).[3]

SAR_Logic cluster_modifications Positional Isomers of Methoxy Group cluster_affinity Resulting NMDA Receptor Affinity (Ki) Compound Parent Structure (Diphenidine) Ortho Ortho-position (2-MXP) Meta Meta-position (3-MXP) Para Para-position (4-MXP) Ortho_Ki High Affinity (Ki = 59.8 nM) Ortho->Ortho_Ki results in Meta_Ki Highest Affinity (Ki = 23.4 nM) Meta->Meta_Ki results in Para_Ki Low Affinity (Ki = 461 nM) Para->Para_Ki results in

Fig. 3: Logical flow of Structure-Activity Relationship for MXP isomers.

References

Probing the Enantiomeric Landscape of Methoxphenidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxphenidine (MXP), a diarylethylamine dissociative anesthetic, has garnered attention in both recreational and research settings. As a chiral molecule, it exists as a pair of enantiomers. This technical guide provides a comprehensive investigation into the stereoisomerism of this compound, detailing its chiral properties, methods for enantiomeric separation, and the current understanding of its pharmacology. While quantitative pharmacological data for the individual enantiomers remains a critical knowledge gap, this guide summarizes the known activity of the racemic mixture and contextualizes the potential for stereoselective interactions with its primary target, the N-methyl-D-aspartate (NMDA) receptor, as well as its secondary targets, the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This document aims to serve as a foundational resource for researchers investigating the nuanced pharmacology of this compound and other chiral psychoactive compounds.

Introduction to the Stereoisomerism of this compound

This compound possesses a single stereocenter at the carbon atom connecting the 2-methoxyphenyl and phenyl rings to the piperidine (B6355638) moiety.[1][2] This chirality gives rise to two non-superimposable mirror-image isomers, the (S)- and (R)-enantiomers. In the absence of stereospecific synthesis or separation, this compound is typically encountered and sold as a 1:1 racemic mixture.[1] The three-dimensional arrangement of substituents around this chiral center can significantly influence the molecule's interaction with biological targets, which are themselves chiral. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in potency, efficacy, and toxicity.[3] Therefore, a thorough understanding of the individual contributions of each this compound enantiomer is crucial for a complete pharmacological profile.

Enantioselective Separation and Analysis

The resolution of racemic this compound into its constituent enantiomers is a prerequisite for studying their individual pharmacological properties. Several analytical techniques have been successfully employed for this purpose.

Experimental Protocols for Chiral Separation

2.1.1. Chiral Crystallization

A classical method for resolving racemates involves the use of a chiral resolving agent to form diastereomeric salts with differing solubilities.

  • Methodology: Racemic this compound free base is dissolved in a suitable solvent, such as dichloromethane. An equimolar amount of a chiral acid, for example, (+)-2,3-dibenzoyl-D-tartaric acid or (-)-2,3-dibenzoyl-L-tartaric acid, is added. The resulting diastereomeric salts are then selectively crystallized through controlled evaporation or the addition of an anti-solvent. The less soluble diastereomer precipitates, while the more soluble one remains in the mother liquor. The separated diastereomeric salts are then treated with a base to liberate the pure enantiomers of this compound.[4]

2.1.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a stationary phase containing a chiral selector that interacts differentially with the enantiomers of the analyte.

  • Methodology: A solution of racemic this compound is injected onto a chiral HPLC column, such as one with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is passed through the column. Due to the differential interactions between the enantiomers and the chiral stationary phase, they travel through the column at different rates, resulting in their separation and distinct retention times.[4]

2.1.3. Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

  • Methodology: Similar to chiral HPLC, a chiral stationary phase is employed. The mobile phase consists of supercritical CO2 and an organic modifier (e.g., methanol, ethanol). The high diffusivity and low viscosity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency compared to HPLC.[1][4]

Workflow for Enantiomer Separation and Purity Analysis

G cluster_0 Separation cluster_1 Analysis cluster_2 Characterization Racemic MXP Racemic MXP Chiral Separation Chiral Separation Racemic MXP->Chiral Separation Enantiomer A Enantiomer A Chiral Separation->Enantiomer A Enantiomer B Enantiomer B Chiral Separation->Enantiomer B Chiral HPLC/SFC Chiral HPLC/SFC Enantiomer A->Chiral HPLC/SFC Enantiomer B->Chiral HPLC/SFC Purity Assessment Purity Assessment Chiral HPLC/SFC->Purity Assessment Pharmacological Assays Pharmacological Assays Purity Assessment->Pharmacological Assays

Figure 1. Experimental workflow for the separation and analysis of this compound enantiomers.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor.[5][6] It also exhibits inhibitory effects on the reuptake of dopamine and norepinephrine.[5][7]

Quantitative Pharmacological Data (Racemic Mixture)

To date, detailed pharmacological studies have predominantly focused on the racemic mixture of this compound. A key study by Wallach et al. (2016) provides valuable quantitative data on the binding affinities of racemic 2-MXP (a common synonym for this compound) and its structural isomers.

CompoundNMDA Receptor Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
(±)-2-Methoxphenidine 2072,5704,430
(±)-3-Methoxphenidine 27374882
(±)-4-Methoxphenidine 4611862,050
Table 1: In vitro binding affinities of racemic this compound and its positional isomers for the NMDA receptor, dopamine transporter (DAT), and norepinephrine transporter (NET). Data extracted from Wallach et al., 2016.[5][6]

These data indicate that while this compound is most potent at the NMDA receptor, its affinity is modest compared to its 3-methoxy isomer. The affinity for DAT and NET is significantly lower. It is crucial to reiterate that these values represent the combined activity of both enantiomers. It is highly probable that the individual enantiomers possess different affinities for these targets. For instance, in many chiral phencyclidine derivatives, the (+)-enantiomer exhibits higher affinity for the NMDA receptor.

Signaling Pathways

The antagonism of the NMDA receptor by this compound initiates a cascade of downstream signaling events. While the precise pathway for this compound has not been fully elucidated, it is expected to follow the general mechanism of other NMDA receptor antagonists.

G Glutamate (B1630785) Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx This compound This compound This compound->NMDA Receptor Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling ERK ERK Downstream Signaling->ERK CREB CREB Downstream Signaling->CREB mTOR mTOR Downstream Signaling->mTOR Synaptic Plasticity Synaptic Plasticity ERK->Synaptic Plasticity Gene Expression Gene Expression CREB->Gene Expression mTOR->Synaptic Plasticity

Figure 2. Putative signaling pathway affected by this compound.

NMDA receptor blockade by this compound prevents the influx of calcium ions (Ca²⁺) into the neuron that would normally be triggered by glutamate binding.[8] This reduction in intracellular Ca²⁺ levels subsequently modulates the activity of various downstream signaling cascades, including the extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and mammalian target of rapamycin (B549165) (mTOR) pathways.[8][9][10] These pathways are critically involved in regulating synaptic plasticity, gene expression, and cell survival, and their modulation by this compound likely underlies its dissociative and potential neurotoxic or neuroprotective effects.

Future Directions and Conclusion

The stereoisomerism of this compound presents a significant and underexplored area of its pharmacology. While methods for the separation of its enantiomers are established, a critical gap remains in the quantitative characterization of their individual interactions with biological targets. Future research should prioritize the determination of the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of the purified (S)- and (R)-enantiomers of this compound at the NMDA receptor, as well as at dopamine and norepinephrine transporters. Such studies are essential to deconstruct the pharmacology of the racemate and to understand the potential for stereoselective therapeutic effects or toxicity. A comprehensive understanding of the stereopharmacology of this compound will not only enhance our knowledge of this specific compound but also contribute to the broader understanding of structure-activity relationships in chiral dissociative anesthetics, ultimately informing drug development and harm reduction efforts.

References

Methoxphenidine's Impact on Sensorimotor Gating: A Technical Review of Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical research reveals the significant disruptive effects of the novel psychoactive substance methoxphenidine (MXP) on sensorimotor gating in animal models. This technical guide synthesizes key findings on the quantitative impact of MXP on prepulse inhibition (PPI), details the experimental protocols utilized, and illustrates the underlying neurobiological pathways.

This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology and behavioral effects of dissociative anesthetics and novel psychoactive substances.

Core Findings: this compound Disrupts Sensorimotor Gating

This compound, a diarylethylamine-based novel psychoactive substance, has been shown to significantly impair sensorimotor gating in animal models, a key preclinical indicator of the sensory filtering deficits observed in psychiatric disorders such as schizophrenia.[1][2][3] The primary measure for this deficit is prepulse inhibition (PPI), a phenomenon where a weaker prestimulus inhibits the startle response to a subsequent strong stimulus.

Studies in Wistar rats have demonstrated that acute administration of MXP leads to a dose-dependent disruption of PPI.[4] Notably, all tested doses of MXP were found to significantly disrupt PPI, with these effects being present both at the onset of the drug's action and persisting for at least 60 minutes after treatment.[4] This disruption of sensorimotor gating is a characteristic effect of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, suggesting a similar mechanism of action for MXP.[5][6][7]

Quantitative Analysis of PPI Disruption

The following table summarizes the key quantitative findings from preclinical studies on the effects of this compound on prepulse inhibition.

Animal ModelCompoundDoses (mg/kg)Route of AdministrationKey Findings on PPIReference
Wistar RatsThis compound (MXP)10, 20, 40SubcutaneousAll doses significantly disrupted PPI.[4]
Rats2-MeO-diphenidine (2-MXP)10, 20Not specifiedSignificant inhibition of PPI at 20 mg/kg, but not at 10 mg/kg.[8]
Rats2-MeO-diphenidine (2-MXP)20SubcutaneousSignificantly disrupted PPI. Less potent than ketamine.[9]

Experimental Protocols

The assessment of this compound's effects on sensorimotor gating relies on standardized prepulse inhibition testing protocols in rodents. The following provides a detailed overview of a typical experimental methodology.

Animal Subjects

The most commonly used animal model in the cited studies are male Wistar rats.[4] Upon arrival at the testing facility, animals are typically housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Behavioral testing is conducted during the light phase of the cycle.

Apparatus

The prepulse inhibition test is conducted in a sound-attenuated chamber.[10] Inside the chamber, the animal is placed in a small enclosure resting on a load cell platform that detects the startle response.[10] A speaker mounted within the chamber delivers the acoustic stimuli (background noise, prepulse, and startle pulse).

Procedure
  • Acclimation: The animal is first placed in the startle chamber for an acclimation period of approximately 5 minutes, during which only background white noise (e.g., 70 dB) is present.[11]

  • Habituation: To stabilize the startle response, the session begins with a series of startle pulse-alone trials (e.g., 120 dB white noise for 20 ms).[11]

  • Testing Trials: The core of the session consists of a pseudorandom presentation of different trial types:

    • Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented without a preceding prepulse.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 3, 6, or 12 dB above background) is presented alone to ensure it does not elicit a significant startle response itself.[11]

    • Prepulse-pulse trials: The prepulse stimulus precedes the startle pulse by a specific interval (interstimulus interval), typically ranging from 50 to 120 ms.[10]

    • No-stimulus trials: Only the background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition is calculated using the following formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[12]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Model Wistar Rat Acclimation Acclimation (5 min background noise) Animal_Model->Acclimation Apparatus Sound-Attenuated Chamber with Load Cell Platform Apparatus->Acclimation Habituation Habituation (Pulse-alone trials) Acclimation->Habituation Test_Trials Pseudorandomized Trials: - Pulse-alone - Prepulse-alone - Prepulse + Pulse Habituation->Test_Trials Data_Collection Record Startle Amplitude Test_Trials->Data_Collection Calculation %PPI Calculation Data_Collection->Calculation

Fig. 1: Experimental workflow for a prepulse inhibition (PPI) study.

Signaling Pathways Implicated in this compound's Effects

The primary mechanism by which this compound disrupts sensorimotor gating is through its action as an uncompetitive antagonist at the NMDA receptor.[5][6][9] This is consistent with the effects of other dissociative drugs known to interfere with PPI.[7] By blocking the NMDA receptor, MXP disrupts the normal glutamatergic neurotransmission that is crucial for the proper functioning of the cortico-striato-pallido-thalamic (CSPT) circuitry, which is believed to mediate sensorimotor gating.

While NMDA receptor antagonism is the principal pathway, there is also evidence for weak off-target effects on monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5][6] The over-activation of dopamine pathways in the nucleus accumbens has been associated with MXP-induced behaviors.[13] Dysregulation of both dopamine and serotonin (B10506) systems is known to modulate PPI.[14][15] Therefore, while the primary disruption of PPI by MXP is likely due to its effects on the glutamatergic system, its interactions with dopaminergic and noradrenergic pathways may also contribute to its overall behavioral profile.

Signaling_Pathways cluster_MXP This compound (MXP) cluster_primary Primary Pathway cluster_secondary Secondary/Contributing Pathways cluster_outcome Behavioral Outcome MXP This compound NMDA_Receptor NMDA Receptor MXP->NMDA_Receptor Antagonism (Blockade) DAT Dopamine Transporter (DAT) MXP->DAT Weak Inhibition NET Norepinephrine Transporter (NET) MXP->NET Weak Inhibition Glutamate_Transmission Glutamatergic Neurotransmission NMDA_Receptor->Glutamate_Transmission Inhibition CSPT_Circuitry CSPT Circuitry (Cortico-Striato-Pallido-Thalamic) Glutamate_Transmission->CSPT_Circuitry Dysregulation PPI_Disruption Disruption of Prepulse Inhibition (PPI) CSPT_Circuitry->PPI_Disruption Dopamine_Levels ↑ Extracellular Dopamine DAT->Dopamine_Levels Norepinephrine_Levels ↑ Extracellular Norepinephrine NET->Norepinephrine_Levels Dopamine_Levels->CSPT_Circuitry Modulation Norepinephrine_Levels->CSPT_Circuitry Modulation

Fig. 2: Proposed signaling pathways for MXP-induced PPI disruption.

References

The Dissociative Landscape: A Technical Guide to the Structure-Activity Relationships of Methoxphenidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of Methoxphenidine (MXP) and its derivatives. By examining the intricate interplay between molecular structure and pharmacological activity, this document aims to provide a comprehensive resource for researchers in neuroscience, pharmacology, and medicinal chemistry. Through a detailed analysis of quantitative data, experimental protocols, and signaling pathways, we unravel the key determinants of the unique pharmacological profile of these 1,2-diarylethylamines.

Introduction: The Rise of this compound and its Analogs

This compound (MXP), chemically known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a dissociative substance of the 1,2-diarylethylamine class.[1] It emerged on the novel psychoactive substance (NPS) market as a purported alternative to ketamine and phencyclidine (PCP).[1][2] The primary mechanism of action for MXP and its analogs is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3][4] This interaction is believed to mediate the dissociative, anesthetic, and psychoactive effects of these compounds.[5] Understanding the SAR of MXP derivatives is crucial for predicting the pharmacological properties of new analogs, elucidating their therapeutic potential, and assessing their toxicological risks.

Quantitative Structure-Activity Relationship Data

The affinity of this compound derivatives for various receptors and transporters has been quantified in several studies. This data is crucial for understanding the subtle differences in their pharmacological profiles. The following tables summarize the key binding affinities (Ki, nM) and reuptake inhibition potencies (IC50, nM).

Table 1: NMDA Receptor Binding Affinities of this compound Derivatives and Reference Compounds
CompoundKᵢ ± SEM (nM)[6]
(+)-MK-8012.3 ± 0.1
Phencyclidine (PCP)57.9 ± 0.8
Diphenidine (DPH)87.7 ± 1.3
3-Methoxphenidine (3-MXP) 133 ± 15.3
2-Methoxphenidine (2-MXP) 206 ± 18.2
Ketamine323.9 ± 19.2
4-Methoxphenidine (4-MXP) 461 ± 29.5
2-Chloro-diphenidine (2-Cl-DPH)134 ± 11.2
Memantine863.5 ± 103.1

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Binding Affinities (Kᵢ, nM) of this compound Isomers at Various CNS Receptors
Target2-MXP[7]3-MXP[7]4-MXP[7]
NMDA 206 133 461
Sigma-1124[3]>10,000>10,000
Sigma-2508[3]>10,000>10,000
Dopamine (B1211576) Transporter (DAT)2915[3]41009700
Norepinephrine (B1679862) Transporter (NET)6900[3]10000>10,000
Serotonin (B10506) Transporter (SERT)>10,000>10,000>10,000
Opioid (μ, δ, κ)>10,000>10,000>10,000
Serotonin (5-HT) Receptors>10,000>10,000>10,000
Dopamine (D1-D5) Receptors>10,000>10,000>10,000
Norepinephrine (α1, α2) Receptors>10,000>10,000>10,000
Histamine (H1-H4) Receptors>10,000>10,000>10,000
Muscarinic (M1-M5) Receptors>10,000>10,000>10,000

Note: ">10,000" indicates a lack of significant affinity at the tested concentrations.

Table 3: Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)
CompoundDAT[7]NET[7]SERT[7]
Diphenidine (DPH)11001800>10,000
2-Methoxphenidine (2-MXP) 1400 2800 >10,000
3-Methoxphenidine (3-MXP) 4100 10000 >10,000
4-Methoxphenidine (4-MXP) 9700 >10,000 >10,000
2-Chloro-diphenidine (2-Cl-DPH)16002500>10,000

Note: Lower IC₅₀ values indicate greater potency in inhibiting reuptake.

The rank order of potency for NMDA receptor binding among the methoxy (B1213986) isomers is 3-MXP > 2-MXP > 4-MXP.[5] This is comparable to the structure-activity relationship observed with methoxy-substituted arylcyclohexylamines like PCP.[5] All tested MXP isomers show a higher affinity for the dopamine and norepinephrine transporters over the serotonin transporter.[3][7]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the quantitative data tables.

NMDA Receptor Binding Studies

Objective: To determine the in vitro binding affinities (Kᵢ) of test compounds for the PCP site within the NMDA receptor channel.

Methodology: Competitive radioligand binding assays using [³H]-MK-801.[6][7]

Protocol:

  • Tissue Preparation: Rat forebrains are homogenized in a cold buffer and subjected to multiple centrifugation and resuspension steps to obtain a thoroughly washed crude membrane preparation.

  • Assay: The membrane homogenates are incubated with a fixed concentration of the radioligand [³H]-MK-801 and varying concentrations of the test compound.

  • Incubation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assays

Objective: To measure the potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology: In vitro neurotransmitter transporter uptake assay using human embryonic kidney (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[6]

Protocol:

  • Cell Culture: HEK293 cells expressing the specific monoamine transporter are cultured to an appropriate density in multi-well plates.

  • Assay: The cells are incubated with a fluorescent substrate for the specific transporter in the presence of varying concentrations of the test compound.

  • Incubation: The incubation is performed at a controlled temperature for a set period.

  • Measurement: The uptake of the fluorescent substrate is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of substrate uptake, is calculated from the concentration-response curves.

In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Experiments

Objective: To assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA receptor-mediated fEPSPs in rat hippocampal slices.

Methodology: Electrophysiological recordings from brain slices.[5]

Protocol:

  • Slice Preparation: Transverse slices of the rat hippocampus are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.

  • Isolation of NMDAR-fEPSP: The NMDA receptor-mediated component of the fEPSP is isolated by pharmacologically blocking AMPA and GABA receptors.

  • Drug Application: After establishing a stable baseline NMDAR-fEPSP, test compounds are bath-applied at known concentrations.

  • Data Acquisition and Analysis: The amplitude and area of the NMDAR-fEPSP are recorded and analyzed to determine the extent of inhibition by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by this compound derivatives and the general workflow of the key experimental procedures.

NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse cluster_drug_action Drug Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Block Channel Block Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows MXP This compound Derivative MXP->Ion_Channel Blocks No_Ca_Influx No Ca²⁺ Influx Block->No_Ca_Influx Prevents Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Initiates Altered_Signaling Altered Neuronal Excitability & Plasticity No_Ca_Influx->Altered_Signaling Leads to

Caption: NMDA Receptor Antagonism by this compound Derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis Synthesis Synthesis of MXP Derivatives Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay ([³H]-MK-801) Purification->Binding_Assay Reuptake_Assay Monoamine Reuptake Inhibition Assay Purification->Reuptake_Assay Functional_Assay fEPSP Recording (Hippocampal Slices) Purification->Functional_Assay Behavioral_Test Prepulse Inhibition (PPI) Test in Rodents Purification->Behavioral_Test SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Reuptake_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Behavioral_Test->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

Discussion and Conclusion

The structure-activity relationships of this compound derivatives are primarily dictated by the substitution pattern on the methoxyphenyl ring. The position of the methoxy group significantly influences the affinity for the NMDA receptor, with the 3-position generally conferring the highest potency among the tested isomers. While the primary target is the NMDA receptor, off-target interactions with monoamine transporters, particularly DAT and NET, may contribute to the overall pharmacological profile of these compounds. The lack of significant affinity for the serotonin transporter is a notable characteristic.

This guide provides a foundational understanding of the SAR of this compound derivatives, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear overview of the underlying molecular mechanisms and the scientific process used to investigate them. Further research into a broader range of structural modifications is necessary to fully delineate the therapeutic and toxicological potential of this class of compounds. This information is critical for the development of novel therapeutic agents targeting the glutamatergic system and for informing public health and regulatory responses to the emergence of new psychoactive substances.

References

The Genesis of a Neuroprotectant: A Technical History of Methoxphenidine's Origins

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Preclinical Development of a Novel Diarylethylamine for Neurotoxic Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxphenidine (MXP), a diarylethylamine that later gained notoriety as a designer drug, originated from a focused pharmaceutical research program aimed at mitigating neurotoxic injury. This technical guide delves into the historical context of its development, detailing the preclinical evidence that pointed towards its potential as a neuroprotective agent. The primary mechanism of action, N-methyl-D-aspartate (NMDA) receptor antagonism, is explored through a review of foundational radioligand binding studies and electrophysiological assays. This document compiles and presents the available quantitative data, outlines the key experimental protocols of the era, and provides visualizations of the underlying signaling pathways and experimental workflows, offering a comprehensive resource for researchers in neuropharmacology and drug discovery.

Introduction: The Quest for Neuroprotection in an Era of Excitotoxicity

The late 1980s marked a pivotal period in neuroscience, with a burgeoning understanding of the role of excitatory amino acids (EAAs) in the pathophysiology of neuronal damage following ischemic events such as stroke and cardiac arrest. The concept of "excitotoxicity," wherein excessive stimulation of EAA receptors leads to neuronal death, became a central tenet of neuropharmacological research. This understanding spurred a concerted effort within the pharmaceutical industry to identify and develop antagonists of these receptors as a therapeutic strategy to limit brain damage during periods of anoxia or ischemia.

It was within this scientific landscape that G.D. Searle & Co. initiated a research program to investigate novel compounds for the treatment of neurotoxic injury. Their work culminated in a 1989 patent that introduced a series of 1,2-diarylethylamines, a class of compounds that included the chemical scaffold of what would later be known as this compound.[1][2][3][4][5] This whitepaper revisits the origins of this compound, focusing on the scientific rationale and the preclinical data that supported its initial development as a potential neuroprotectant.

The Patented Genesis: 1,2-Diarylethylamines for Neurotoxic Injury

In 1989, a European patent application (EP 0346791 B1) was filed by G.D. Searle & Co., detailing the synthesis and potential therapeutic use of a novel class of 1,2-diarylethylamines for the treatment of neurotoxic injury.[1][6] The patent explicitly states the invention relates to "compounds, compositions and methods for neuroprotective purposes such as controlling brain damage which occurs during periods of anoxia or ischemia associated with stroke, cardiac arrest or perinatal asphyxia."[1]

The core of the invention was the hypothesis that these compounds act as antagonists at major neuronal excitatory amino acid receptor sites, thereby inhibiting the cascade of events leading to excitotoxic cell death.[1] Among the compounds described was 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, now known as this compound (MXP).

Synthesis of this compound

The synthesis of this compound, as described in the patent and later publications, follows a classical synthetic route for 1,2-diarylethylamines. A general representation of this synthesis is outlined below.

This compound Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-methoxybenzaldehyde 2-Methoxy- benzaldehyde alcohol_intermediate 1-(2-Methoxyphenyl)-2- phenylethanol 2-methoxybenzaldehyde->alcohol_intermediate Grignard Reaction benzylmagnesium_chloride Benzylmagnesium Chloride benzylmagnesium_chloride->alcohol_intermediate chloride_intermediate 1-(2-Methoxyphenyl)-2- phenylethyl Chloride alcohol_intermediate->chloride_intermediate Chlorination (e.g., SOCl2) MXP This compound chloride_intermediate->MXP Nucleophilic Substitution (Piperidine) Four_Vessel_Occlusion_Workflow cluster_day1 Day 1: Surgical Preparation cluster_day2 Day 2: Ischemic Insult cluster_evaluation Post-Ischemia Evaluation Anesthesia_1 Anesthetize Rat Vertebral_Artery_Occlusion Electrocauterize Vertebral Arteries Anesthesia_1->Vertebral_Artery_Occlusion Carotid_Artery_Ligation Place Ligatures around Common Carotid Arteries Vertebral_Artery_Occlusion->Carotid_Artery_Ligation Anesthesia_2 Re-anesthetize Rat (or conscious) Carotid_Artery_Ligation->Anesthesia_2 Carotid_Occlusion Tighten Carotid Ligatures (Induce Ischemia) Anesthesia_2->Carotid_Occlusion Ischemia_Duration Maintain Occlusion (e.g., 10-30 min) Carotid_Occlusion->Ischemia_Duration Reperfusion Release Ligatures (Allow Reperfusion) Ischemia_Duration->Reperfusion Drug_Administration Administer Test Compound (e.g., this compound) Reperfusion->Drug_Administration Behavioral_Testing Assess Neurological Deficits (e.g., Morris Water Maze) Drug_Administration->Behavioral_Testing Histological_Analysis Quantify Neuronal Damage (e.g., Infarct Volume) Behavioral_Testing->Histological_Analysis NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel MXP This compound MXP->NMDAR Blocks Neuroprotection Neuroprotection MXP->Neuroprotection Promotes Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Excessive Influx Leads to

References

Methodological & Application

Application Note: Achiral LC-MS/MS Method for the Quantification of Methoxphenidine in Rat Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxphenidine (MXP) is a dissociative anesthetic of the diarylethylamine class, which has gained attention as a novel psychoactive substance (NPS). Due to its increasing prevalence and potential for abuse, robust and reliable analytical methods are required for its detection and quantification in biological matrices. This is critical for pharmacokinetic, toxicological, and forensic investigations.

This application note describes a validated achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid and sensitive quantification of racemic this compound and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP), in rat serum. The method utilizes a simple protein precipitation step for sample preparation, followed by a fast chromatographic separation, making it suitable for high-throughput analysis.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound (MXP) hydrochloride reference standard

  • O-desmethyl-methoxphenidine (dmMXP) reference standard

  • Normethoxetamine-d3 (Internal Standard, IS) or other suitable deuterated analog

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank, drug-free rat serum

Instrumentation
  • Liquid Chromatography: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation protocol is used for the extraction of MXP and dmMXP from rat serum.[1][2]

  • Allow rat serum samples to thaw completely at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat serum sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of Internal Standard working solution (e.g., normethoxetamine-d3 at 100 ng/mL).

  • Add 150 µL of precipitation solution (0.1% formic acid in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample Rat Serum Sample (50 µL) add_is Add Internal Standard sample->add_is add_ppt Add Precipitation Solution (150 µL 0.1% FA in ACN) add_is->add_ppt vortex Vortex Mix (30s) add_ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject for LC-MS/MS Analysis supernatant->analysis

Sample preparation workflow for MXP in rat serum.
Preparation of Standards and Controls

  • Stock Solutions: Prepare individual stock solutions of MXP, dmMXP, and the IS in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank rat serum to prepare CC standards and QC samples at low, medium, and high concentrations.

Data Presentation

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of the analytes. The total run time for the method is 4.8 minutes.[1][2]

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC Column Poroshell 120 Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | (Example) 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.6-4.8 min, 10% B |

Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] | | Ion Source Temp. | 550°C | | IonSpray Voltage | 5500 V | | Curtain Gas | 20 psi | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound (MXP) | 296.2 | 121.1 (Quantifier) | | | | 296.2 | 191.1 (Qualifier) | | | O-desmethyl-MXP | 282.2 | 107.1 (Quantifier) | | | | 282.2 | 177.1 (Qualifier) | | | Normethoxetamine-d3 (IS) | 251.2 | 149.1 |

G cluster_analysis LC-MS/MS Analysis Workflow inject Sample Injection lc LC Separation (Phenyl-Hexyl Column) inject->lc esi ESI Source (Ionization) lc->esi q1 Q1: Precursor Ion Selection (e.g., MXP m/z 296.2) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Detection (e.g., m/z 121.1) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Logical workflow of the LC-MS/MS system.
Method Validation Summary

The method was fully validated according to the European Medicines Agency (EMA) guidelines.[1][2] The results demonstrate that the assay is accurate, precise, and suitable for its intended purpose.

Table 3: Method Performance and Validation Data in Rat Serum

Parameter This compound (MXP) O-desmethyl-MXP (dmMXP)
Linearity Range 1.00 - 400 ng/mL[1][2] 1.00 - 400 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99 > 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1][2] 1.00 ng/mL[1][2]
Intra-day Precision (%RSD) < 15% < 15%
Inter-day Precision (%RSD) < 15% < 15%
Accuracy (% Bias) Within ±15% Within ±15%

| Recovery | Consistent and reproducible | Consistent and reproducible |

Conclusion

The described achiral LC-MS/MS method provides a simple, rapid, and sensitive approach for the simultaneous quantification of this compound and its main metabolite, O-desmethyl-methoxphenidine, in rat serum. The sample preparation is straightforward, utilizing a protein precipitation technique that is amenable to high-throughput workflows.[1][2] With a total chromatographic run time of 4.8 minutes, the method is highly efficient.[1][2] The validation data confirms that the method is reliable, accurate, and precise, making it a valuable tool for preclinical pharmacokinetic and toxicology studies involving this compound.

References

Chiral SFC-MS Methods for Enantioselective Analysis of Methoxphenidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective analysis of Methoxphenidine (MXP) and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP), using chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). These methods are crucial for understanding the pharmacokinetic and pharmacodynamic properties of individual enantiomers, which may exhibit different physiological effects and toxicities.

Introduction

This compound is a dissociative anesthetic and a new psychoactive substance (NPS) with a chiral center, meaning it exists as two enantiomers.[1][2][3] The analysis of individual enantiomers is critical as they can differ significantly in their pharmacological and toxicological profiles.[3] Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and unique selectivity.[2][3][4][5] When coupled with mass spectrometry (MS), SFC provides a highly sensitive and selective method for the quantification of enantiomers in complex biological matrices.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated chiral SFC-MS method for the analysis of this compound enantiomers in rat serum and brain samples.[1][6]

Table 1: Linearity and Limits of Quantification (LOQ) for this compound (MXP) Enantiomers [1][6]

AnalyteMatrixLinear RangeLOQ
(R,S)-MXPSerumup to 1000 ng/mL12.5 ng/mL
(R,S)-MXPBrainup to 7200 ng/g30.0 ng/g
(R,S)-dmMXPSerum-25.0 ng/mL
(R,S)-dmMXPBrain-60.0 ng/g

Note: The chiral SFC-MS method was noted to have a higher lower limit of quantification, which did not allow for the enantioselective quantification of the dmMXP metabolite in the cited study.[1][6]

Table 2: Chromatographic Parameters for Chiral SFC-MS Method [1]

ParameterValue
Total Run Time15 min
Chiral Stationary PhaseAlcyon Amylose-SA

Experimental Protocols

This section details the methodologies for sample preparation and chiral SFC-MS analysis of this compound enantiomers.

Sample Preparation

1. Serum Samples: Protein Precipitation [1][6]

  • To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for SFC-MS analysis.

2. Brain Tissue: Salting-Out Assisted Liquid-Liquid Extraction [1][6]

  • Homogenize brain tissue in a suitable buffer.

  • To a specific amount of homogenate, add an appropriate volume of acetonitrile for protein precipitation.

  • Add a salting-out agent (e.g., magnesium sulfate).

  • Vortex vigorously.

  • Centrifuge to separate the layers.

  • Collect the upper organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for SFC-MS analysis.

Chiral SFC-MS Analysis

This protocol is based on a validated method for the enantioselective quantification of MXP.[1]

Instrumentation:

  • Supercritical Fluid Chromatograph (e.g., Waters Acquity UPC²)[7]

  • Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Chiral Column: Alcyon Amylose-SA[1][6]

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol, ethanol, or propan-2-ol) with a basic additive (e.g., diethylamine (B46881) or isopropylamine).[2][3]

    • Method development tip: Screen different polysaccharide-based chiral stationary phases (e.g., Amylose and Cellulose derivatives) and various organic modifiers and additives to optimize separation.[2][3][7]

  • Flow Rate: To be optimized for the specific column and system.

  • Back Pressure: To be maintained to ensure supercritical conditions.

  • Column Temperature: To be optimized for enantioselectivity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing pure standards of MXP and dmMXP.

  • Source Parameters (e.g., Capillary Voltage, Source Temperature): To be optimized for maximum signal intensity.

Method Development and Optimization Workflow

The development of a robust chiral SFC-MS method involves a systematic approach to optimize the separation of enantiomers and ensure sensitivity and selectivity.

cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis Standard Prepare Standards (Racemic & Enantiopure) CSP_Screen Screen Chiral Stationary Phases Standard->CSP_Screen Matrix Prepare Spiked Matrix Samples Validation Method Validation (Linearity, LOQ, Accuracy) Matrix->Validation MP_Opt Optimize Mobile Phase (Modifier & Additive) CSP_Screen->MP_Opt Select best CSP Params_Opt Optimize SFC Parameters (Pressure, Temp, Flow) MP_Opt->Params_Opt Fine-tune MS_Opt Optimize MS Parameters Params_Opt->MS_Opt MS_Opt->Validation Sample_Analysis Sample Analysis Validation->Sample_Analysis

Caption: Workflow for Chiral SFC-MS Method Development.

Chiral Stationary Phase Selection Logic

The choice of the chiral stationary phase (CSP) is the most critical step in developing a successful enantioselective separation. Polysaccharide-based CSPs are widely used and have proven effective for this compound.[2][3][5]

cluster_screening Initial Screening Start Start: Separate MXP Enantiomers CSP_Type Select CSP Type: Polysaccharide-based Start->CSP_Type Amylose Amylose Derivatives (e.g., Alcyon Amylose-SA) CSP_Type->Amylose Cellulose Cellulose Derivatives (e.g., Cellulose-SB, SC) CSP_Type->Cellulose Other Other CSPs (e.g., vancomycin-based) CSP_Type->Other Optimization Optimize Mobile Phase for Best CSP Amylose->Optimization Cellulose->Optimization Other->Optimization Final_Method Final Validated Method Optimization->Final_Method

Caption: Decision pathway for chiral stationary phase selection.

References

Application Notes and Protocols: Using Rodent Models for Methoxphenidine-Induced Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder. Methoxphenidine (MXP), a dissociative anesthetic of the diarylethylamine class, is a non-competitive antagonist of the NMDA receptor. In rodent models, MXP administration induces a spectrum of behavioral and neurochemical alterations that mimic the symptoms of schizophrenia, making it a valuable pharmacological tool for studying the underlying neurobiology of the disease and for the preclinical evaluation of novel antipsychotic agents.

These application notes provide a comprehensive overview of the use of MXP to model schizophrenia in rodents, including detailed experimental protocols, expected quantitative data, and the underlying signaling pathways.

Mechanism of Action: NMDA Receptor Hypofunction

This compound's primary mechanism of action is the blockade of NMDA receptors, a subtype of ionotropic glutamate receptors. This blockade disrupts normal glutamatergic neurotransmission, leading to downstream effects on other neurotransmitter systems, most notably the dopamine (B1211576) system. The disruption of the hippocampal-prefrontal cortex pathway is a key consequence of NMDA receptor hypofunction and is strongly implicated in the cognitive and negative symptoms of schizophrenia.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from behavioral and neurochemical experiments using MXP in rodent models.

Table 1: Behavioral Effects of this compound (MXP) in Rodents
Behavioral TestSpeciesDose (mg/kg, s.c.)Key ParameterExpected OutcomeCitation(s)
Positive Symptom Models
Open Field TestRat10-20Total Distance TraveledIncrease (Hyperlocomotion)[2]
Rat40Total Distance TraveledDecrease (Sedative effects)[2]
Prepulse Inhibition (PPI)Rat10-40% PPISignificant Decrease[2]
Negative Symptom Models
Social Interaction TestMouseNot SpecifiedTime Spent in Interaction ZoneDecrease (Social Withdrawal)[1]
Elevated Plus MazeMouseNot SpecifiedTime Spent in Open ArmsDecrease (Anxiety-like behavior)[1]
Cognitive Deficit Models
Novel Object RecognitionMouseNot SpecifiedDiscrimination IndexDecrease (Impaired recognition memory)[1]
Table 2: Neurochemical Effects of this compound (MXP) and Other NMDA Antagonists
Brain RegionNeurochemical MarkerSpeciesNMDA Antagonist (Dose)MethodExpected OutcomeCitation(s)
Dopaminergic System
Nucleus AccumbensExtracellular DopamineRatPCP (20 µg, local injection)MicrodialysisSignificant Increase[3]
StriatumDOPAC/DA RatioRatNot SpecifiedHPLCIncrease[4]
Glutamatergic System & Downstream Effectors
Prefrontal CortexBDNF Protein LevelsRatKetamine (chronic)ELISADecrease[1]
HippocampusBDNF Protein LevelsRatKetamine (chronic)ELISADecrease[1]
AmygdalapCREB/CREB RatioRatAP5 (NMDA antagonist)ImmunohistochemistryDecrease[3]
Table 3: Reversal of NMDA Antagonist-Induced Deficits by Antipsychotics
Behavioral DeficitSpeciesNMDA AntagonistAntipsychotic (Dose)% Reversal / EffectCitation(s)
HyperlocomotionRatPCP (3.2 mg/kg, s.c.)Haloperidol (0.05 mg/kg, s.c.)Significant reduction in photobeam breaks[5]
PPI DeficitMouseKetamineClozapine (B1669256) (0.3 mg/kg)Reversal of KET-induced deficit[6]
Cognitive Deficits (ASST)MouseKetamineClozapine (0.3 mg/kg)Reversal of KET-induced deficits[2][6]
Social Behavior DeficitMousePCP (chronic)Clozapine (10 mg/kg/day)Attenuation of deficit[7]
Social Behavior DeficitMousePCP (chronic)HaloperidolNo effect[7]

Experimental Protocols

Open Field Test (for Positive Symptoms - Hyperlocomotion)

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

  • A square arena (e.g., 40 x 40 x 40 cm for mice) made of a non-reflective material.

  • An overhead video camera connected to a tracking software (e.g., Any-maze, EthoVision).

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer MXP (e.g., 10-40 mg/kg, s.c.) or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.

Parameters to Measure:

  • Total distance traveled (cm)

  • Time spent in the center zone vs. periphery

  • Rearing frequency

Prepulse Inhibition (PPI) of Acoustic Startle (for Sensorimotor Gating Deficits)

Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.

Apparatus:

  • A startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the animal's startle response.

Procedure:

  • Habituate the animal to the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).

    • Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms (B15284909) before the pulse stimulus.

    • No-stimulus trials: Background noise only.

  • Trials are presented in a pseudorandom order.

Calculation:

  • % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]

Novel Object Recognition (NOR) Test (for Cognitive Deficits)

Objective: To assess recognition memory, a form of cognitive function impaired in schizophrenia.

Apparatus:

  • An open field arena.

  • Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors).

  • One novel object, distinct from the familiar objects.

Procedure:

  • Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

  • Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

  • Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour).

  • Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

Calculation:

  • Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Social Interaction Test (for Negative Symptoms)

Objective: To measure social withdrawal, a core negative symptom of schizophrenia.

Apparatus:

  • A three-chambered social interaction arena. The side chambers contain small wire cages.

Procedure:

  • Habituation Phase: The test animal is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

Parameters to Measure:

  • Time spent in each chamber.

  • Time spent sniffing each wire cage.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Cascade

G cluster_glutamate Glutamatergic Synapse cluster_dopamine Dopaminergic Synapse cluster_downstream Intracellular Signaling (PFC/Hippocampus) cluster_output Behavioral Outcomes MXP This compound (MXP) NMDA_R NMDA Receptor MXP->NMDA_R Antagonist Ca_influx Decreased Ca²+ Influx NMDA_R->Ca_influx CREB Decreased pCREB/CREB ratio Ca_influx->CREB D2_R Dopamine D2 Receptor D2_R->NMDA_R LTD of NMDAR transmission DA_release Increased Dopamine Release (in Nucleus Accumbens) DA_release->D2_R Agonist Hyperlocomotion Hyperlocomotion (Positive Symptom) DA_release->Hyperlocomotion PPI_Deficit PPI Deficit (Sensorimotor Gating) DA_release->PPI_Deficit BDNF Decreased BDNF Expression CREB->BDNF Social_Withdrawal Social Withdrawal (Negative Symptom) BDNF->Social_Withdrawal Cognitive_Impairment Cognitive Impairment BDNF->Cognitive_Impairment

Caption: MXP blocks NMDA receptors, leading to downstream effects on dopamine and intracellular signaling, culminating in schizophrenia-like behaviors.

Experimental Workflow for Preclinical Antipsychotic Testing

G cluster_treatment Treatment Groups start Rodent Subjects (Rats or Mice) acclimation Acclimation to Housing (1-2 weeks) start->acclimation baseline Baseline Behavioral Testing (Optional) acclimation->baseline vehicle Vehicle + Vehicle baseline->vehicle mxp_model Vehicle + MXP baseline->mxp_model antipsychotic_control Antipsychotic + Vehicle baseline->antipsychotic_control treatment_group Antipsychotic + MXP baseline->treatment_group behavioral_testing Behavioral Testing Battery (OFT, PPI, NOR, Social Interaction) vehicle->behavioral_testing mxp_model->behavioral_testing antipsychotic_control->behavioral_testing treatment_group->behavioral_testing neurochemical_analysis Neurochemical Analysis (Microdialysis, Western Blot, ELISA) behavioral_testing->neurochemical_analysis data_analysis Data Analysis & Interpretation neurochemical_analysis->data_analysis

Caption: A typical workflow for evaluating the efficacy of antipsychotic drugs in the MXP-induced rodent model of schizophrenia.

Logical Relationship: Validity of the MXP Model

G cluster_validity Model Validity Criteria cluster_evidence Supporting Evidence mxp_model This compound (MXP) Rodent Model face_validity Face Validity (Symptom Mimicry) mxp_model->face_validity construct_validity Construct Validity (Underlying Pathophysiology) mxp_model->construct_validity predictive_validity Predictive Validity (Response to Treatment) mxp_model->predictive_validity face_evidence Induces positive, negative, & cognitive-like deficits face_validity->face_evidence construct_evidence NMDA receptor antagonism & dopaminergic dysregulation construct_validity->construct_evidence predictive_evidence Deficits reversed by atypical antipsychotics (e.g., Clozapine) predictive_validity->predictive_evidence

Caption: The MXP model of schizophrenia fulfills key criteria for face, construct, and predictive validity, making it a robust preclinical tool.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Methoxphenidine Using Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxphenidine (MXP) is a dissociative anesthetic and a novel psychoactive substance (NPS) that is a structural analog of diphenidine. As an N-methyl-D-aspartate (NMDA) receptor antagonist, MXP has been investigated for its cytotoxic effects on various human cell lines.[1] Understanding the in vitro cytotoxicity of MXP is crucial for assessing its potential harm and for the development of therapeutic strategies in cases of overdose. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in human cell lines, based on established methodologies.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in different human cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for further mechanistic studies.

Cell LineCell TypeIC50 of MXP (μM)
SH-SY5YHuman Neuroblastoma97.94 ± 3.64
5637Human Urinary Bladder Carcinoma101.73 ± 2.81
HepG2Human Liver CarcinomaData not available
A549Human Lung CarcinomaData not available
MRC-5Human Lung FibroblastData not available
HMC-3Human MicrogliaData not available

Experimental Protocols

Cell Viability Assessment using WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases, which is only active in viable cells. The amount of formazan dye produced is directly proportional to the number of living cells.

Materials:

  • Human cell lines (e.g., SH-SY5Y, 5637, HepG2, A549, MRC-5, HMC-3)

  • Complete cell culture medium

  • This compound (MXP) hydrochloride

  • WST-1 reagent

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MXP in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0 to 1 mM.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of MXP.

    • Include wells with medium only (blank) and cells with medium but no MXP (vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

    • Gently shake the plate for 1 minute on an orbital shaker.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each MXP concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the MXP concentration to determine the IC50 value.

Assessment of Apoptosis and Necrosis by Fluorescence Microscopy

This assay distinguishes between healthy, apoptotic, and necrotic cells using a combination of fluorescent dyes. Apopxin Green Indicator binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence). 7-Aminoactinomycin D (7-AAD) is a membrane-impermeable DNA dye that stains the nuclei of necrotic or late-stage apoptotic cells (red fluorescence). CytoCalcein Violet 450 is a cell-permeable dye that stains the cytoplasm of healthy cells (blue fluorescence).

Materials:

  • Human cell lines (e.g., SH-SY5Y, 5637)

  • Complete cell culture medium

  • This compound (MXP) hydrochloride

  • Apoptosis/Necrosis Assay Kit (containing Apopxin Green Indicator, 7-AAD, and CytoCalcein Violet 450)

  • Assay Buffer

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microscope with appropriate filters (FITC, Texas Red, and DAPI/Violet)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black-walled, clear-bottom plate and treat with various concentrations of MXP (e.g., 0-500 µM) for 72 hours as described in the WST-1 protocol.

  • Staining:

    • After the treatment period, carefully aspirate the culture medium.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Prepare the staining solution by adding the Apopxin Green Indicator, 7-AAD, and CytoCalcein Violet 450 to the Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the staining solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.[2]

  • Imaging:

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer.

    • Add 100 µL of Assay Buffer to each well.

    • Observe the cells under a fluorescence microscope.

      • Healthy cells: Blue fluorescence (Ex/Em = 405/450 nm)

      • Apoptotic cells: Green fluorescence (Ex/Em = 490/525 nm)

      • Necrotic/Late Apoptotic cells: Red fluorescence (Ex/Em = 550/650 nm)

  • Data Analysis:

    • Capture images from multiple fields for each condition.

    • Quantify the number of healthy, apoptotic, and necrotic cells in each image.

    • Express the results as the percentage of apoptotic and necrotic cells relative to the total number of cells.

Visualization of Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for MXP Cytotoxicity Assessment cluster_viability Cell Viability (WST-1 Assay) cluster_apoptosis Apoptosis/Necrosis Assay seed1 Seed Human Cells in 96-well plate treat1 Treat with this compound (72h) seed1->treat1 wst1 Add WST-1 Reagent (1-4h) treat1->wst1 read1 Measure Absorbance (450nm) wst1->read1 calc1 Calculate % Viability & IC50 read1->calc1 seed2 Seed Human Cells in 96-well plate treat2 Treat with this compound (72h) seed2->treat2 stain Stain with Fluorescent Dyes treat2->stain image Fluorescence Microscopy stain->image quantify Quantify Apoptotic & Necrotic Cells image->quantify

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway for MXP-Induced Apoptosis mxp This compound (MXP) nmda NMDA Receptor mxp->nmda antagonism ca_influx Decreased Intracellular Ca2+ nmda->ca_influx inhibition mito Mitochondrial Dysfunction ca_influx->mito aif AIF Release mito->aif caspase9 Caspase-9 Activation mito->caspase9 apoptosis Apoptosis aif->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed pathway of MXP-induced apoptosis.

Discussion of Signaling Pathways

This compound primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. Blockade of NMDA receptors can disrupt neuronal calcium homeostasis, which is a critical factor in cell survival.[3][4] While excessive NMDA receptor activation leads to excitotoxicity, their blockade can also trigger apoptosis, particularly in developing neurons.[3]

The proposed signaling pathway for MXP-induced apoptosis involves the following steps:

  • NMDA Receptor Antagonism: MXP binds to and blocks the NMDA receptor, inhibiting the influx of calcium ions (Ca2+) into the cell.[1]

  • Mitochondrial Dysfunction: A sustained decrease in intracellular calcium can lead to mitochondrial dysfunction.[5] This can involve depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Caspase Activation: The disruption of mitochondrial integrity can lead to the activation of the intrinsic apoptotic pathway. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[4]

  • AIF Release: In some models of NMDA receptor antagonist-induced cell death, Apoptosis-Inducing Factor (AIF) is released from the mitochondria and translocates to the nucleus, where it contributes to chromatin condensation and DNA fragmentation in a caspase-independent manner.[6]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[4]

The observation that MXP induces both apoptosis and necrosis suggests that at higher concentrations or in certain cell types, the cellular damage may be too severe for the ordered process of apoptosis, leading to necrotic cell death.

References

Protocols for Dissolving Methoxphenidine Hydrochloride for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Methoxphenidine (MXP) hydrochloride for various routes of administration in in vivo research. The following information is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all applicable safety guidelines and institutional animal care and use committee (IACUC) protocols is mandatory.

Introduction

This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as MXP, is a dissociative anesthetic of the diarylethylamine class.[1] As with other arylcyclohexylamines, it is investigated for its effects on the N-methyl-D-aspartate (NMDA) receptor.[1] Proper preparation of dosing solutions is critical for the accuracy and reproducibility of in vivo studies. This compound is typically available as a hydrochloride salt, which influences its solubility characteristics.

Physicochemical Properties and Solubility

This compound hydrochloride is a crystalline solid.[2] Its solubility in common laboratory vehicles is a key consideration for the preparation of dosing solutions.

VehicleSolubilityReference
Phosphate-Buffered Saline (PBS, pH 7.2)3 mg/mL[2]
Dimethylformamide (DMF)50 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[2]
Ethanol (B145695)30 mg/mL[2]
Water with 5% Tween-80Sufficient for subcutaneous injection[3]

Note: While DMF, DMSO, and ethanol exhibit high solubility for MXP HCl, their use in in vivo studies, particularly for parenteral routes, should be carefully considered due to potential toxicity. Dilution with a physiological vehicle is often required.

Experimental Protocols

The following protocols detail the preparation of this compound hydrochloride solutions for subcutaneous, intravenous, and oral administration.

Protocol 1: Subcutaneous Administration

This protocol is based on a published study investigating the effects of this compound in rats.[3]

Vehicle: Sterile Water for Injection with 5% Tween-80

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection, USP[2][4][5][6][7]

  • Tween-80 (Polysorbate 80)

  • Sterile vials

  • Sterile magnetic stir bar and stir plate (optional)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: In a sterile vial, add 50 µL of Tween-80 to 950 µL of Sterile Water for Injection to create a 5% Tween-80 solution. Mix thoroughly using a vortex mixer.

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride powder.

    • Add the powder to the vehicle.

    • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[8][9][10][11]

    • Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the final injectable solution.

  • Final Concentration and Dosing:

    • The final concentration should be calculated based on the desired dose and an injection volume of 1 ml/kg.[3]

    • Administer the solution subcutaneously to the test subject.

Protocol 2: Intravenous Administration

This protocol is based on common practices for intravenous self-administration studies in rodents.[12][13][14]

Vehicle: Sterile 0.9% Saline (Sodium Chloride) Solution

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles for infusion

Procedure:

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride powder.

    • Add the powder to the sterile 0.9% saline solution in a sterile vial.

    • Vortex the mixture until the powder is completely dissolved.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution into a sterile container suitable for intravenous infusion.

  • Final Concentration and Dosing:

    • The final concentration will depend on the specific experimental design (e.g., bolus injection or continuous infusion). For self-administration studies, concentrations are typically prepared to deliver a specific dose per infusion.[12]

    • Administer the solution intravenously.

Protocol 3: Oral Gavage Administration

This protocol provides a general method for preparing this compound hydrochloride for oral administration in rodents, with options to improve palatability.[15][16][17][18][19]

Vehicle Options:

Materials:

  • This compound hydrochloride powder

  • Selected vehicle

  • Sterile vials or tubes

  • Vortex mixer or sonicator

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Vehicle Preparation (if using sucrose or methylcellulose):

    • For 10% Sucrose: Dissolve 1 g of sucrose in 10 mL of sterile water.

    • For 0.5% Methylcellulose: Slowly add 50 mg of methylcellulose to 10 mL of sterile water while stirring to avoid clumping.

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride powder.

    • Add the powder to the chosen vehicle.

    • Vortex or sonicate until the powder is fully dissolved or a homogenous suspension is formed.

  • Final Concentration and Dosing:

    • The final concentration should be calculated based on the desired dose and the appropriate gavage volume for the species and weight of the animal (typically 5-10 mL/kg for rodents).

    • Administer the solution using a proper oral gavage technique.

Experimental Workflows

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization weigh Weigh MXP HCl mix Add MXP HCl to Vehicle weigh->mix vehicle Prepare Vehicle vehicle->mix dissolve Vortex / Sonicate mix->dissolve sterilize Sterile Filter (0.22 µm) (for parenteral routes) dissolve->sterilize administer Administer to Animal dissolve->administer Oral Gavage sterilize->administer

General workflow for preparing this compound hydrochloride solutions.

Administration_Routes cluster_parenteral Parenteral Routes cluster_enteral Enteral Route MXP_Sol This compound HCl Solution SC Subcutaneous (SC) Vehicle: Water + 5% Tween-80 MXP_Sol->SC IV Intravenous (IV) Vehicle: 0.9% Saline MXP_Sol->IV PBS Parenteral (e.g., IP) Vehicle: PBS (pH 7.2) MXP_Sol->PBS Oral Oral Gavage (PO) Vehicle: Water, 10% Sucrose, or 0.5% Methylcellulose MXP_Sol->Oral

Vehicle selection for different in vivo administration routes.

References

Gas chromatography-mass spectrometry (GC-MS) for detecting Methoxphenidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance (NPS). It exists as three positional isomers: 2-Methoxphenidine (2-MXP), 3-Methoxphenidine (3-MXP), and 4-Methoxphenidine (4-MXP). The differentiation of these isomers is a significant challenge in forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of such substances.[1][2][3] This application note provides a detailed protocol for the detection and differentiation of this compound isomers using GC-MS, intended for researchers, scientists, and drug development professionals.

The analytical challenge lies in the structural similarity of the isomers, which can result in similar chromatographic behavior and mass spectra.[2][3] However, with optimized chromatographic conditions and careful examination of fragmentation patterns, reliable differentiation is achievable.[1][2] This document outlines the necessary sample preparation, instrumentation, and data analysis steps to successfully identify and quantify 2-MXP, 3-MXP, and 4-MXP.

Experimental Protocols

Sample Preparation (Seized Powders)

This protocol is adapted from the SWGDRUG monograph for this compound and is suitable for the analysis of seized powder samples.[4]

Reagents and Materials:

Procedure:

  • Accurately weigh approximately 1 mg of the seized powder sample.

  • Dissolve the sample in 1 mL of methanol in a clean glass vial.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble materials.

  • Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are based on a validated method for the analysis of this compound and provide a solid starting point for method development and validation.[4]

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent

  • Autosampler

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless injector

  • Injector Temperature: 280 °C

  • Split Ratio: 25:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Final hold: 300 °C for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-550

  • Solvent Delay: 3 minutes

Data Presentation

Successful separation and quantification of the this compound isomers are critical. The following table summarizes expected retention times and key quantitative data from a validated method. Laboratories should perform their own validation studies to determine in-house limits of detection (LOD) and quantification (LOQ).

AnalyteExpected Retention Time (min)Key Diagnostic Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
2-Methoxphenidine (2-MXP)10.85[4]295, 204, 121, 91To be determinedTo be determined
3-Methoxphenidine (3-MXP)To be determined295, 204, 121, 91To be determinedTo be determined
4-Methoxphenidine (4-MXP)To be determined295, 204, 121, 91To be determinedTo be determined

Note: Retention times are dependent on the specific instrument and column used and should be confirmed with certified reference materials. LOD and LOQ values are indicative and require experimental determination as part of method validation.

Isomer Differentiation

Chromatographic Separation

The primary means of differentiating the isomers is through chromatographic separation. While baseline separation can be challenging, the use of a DB-5ms column with the specified temperature program should allow for the resolution of the three isomers. It is expected that the elution order will be influenced by the position of the methoxy (B1213986) group on the phenyl ring. The exact retention times for 3-MXP and 4-MXP should be established using certified reference standards during method development.

Mass Spectral Fragmentation

The electron ionization mass spectra of the three isomers are expected to be very similar due to their identical elemental composition and core structure. However, subtle differences in the relative abundance of certain fragment ions can be used for confirmation.

The mass spectrum of 2-Methoxphenidine is characterized by a molecular ion peak at m/z 295. Key fragment ions include:

For 3-MXP and 4-MXP , the same key fragment ions are expected. Differentiation will likely rely on the relative intensities of these ions. For example, the relative abundance of the m/z 121 ion compared to the m/z 91 ion may differ between the isomers due to the influence of the methoxy group's position on the fragmentation pathway.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound isomers in seized materials.

GC-MS Workflow for this compound Isomer Analysis cluster_0 Sample Handling & Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt and Documentation SamplePreparation Sample Preparation: - Weighing - Dissolution in Methanol - Vortexing & Centrifugation SampleReceipt->SamplePreparation GCMS_Analysis GC-MS Injection and Data Acquisition SamplePreparation->GCMS_Analysis DataProcessing Data Processing: - Peak Integration - Library Searching GCMS_Analysis->DataProcessing IsomerIdentification Isomer Identification: - Retention Time Comparison - Mass Spectral Analysis DataProcessing->IsomerIdentification Quantification Quantification (if required) IsomerIdentification->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: GC-MS workflow for this compound isomer analysis.

Logical Relationship of this compound Isomers

The following diagram illustrates the structural relationship between the three positional isomers of this compound.

This compound Isomers cluster_isomers Positional Isomers MXP This compound (C20H25NO) MXP2 2-Methoxphenidine (2-MXP) MXP->MXP2 ortho- MXP3 3-Methoxphenidine (3-MXP) MXP->MXP3 meta- MXP4 4-Methoxphenidine (4-MXP) MXP->MXP4 para-

Caption: Structural relationship of this compound isomers.

References

High-performance liquid chromatography (HPLC) for the separation of Methoxphenidine regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methoxphenidine (MXP) regioisomers is critical for forensic laboratories, researchers, and drug development professionals. This compound, a dissociative anesthetic and novel psychoactive substance (NPS), exists as three positional isomers: 2-Methoxydiphenidine (2-MXP), 3-Methoxydiphenidine (3-MXP), and 4-Methoxydiphenidine (4-MXP).[1] These regioisomers may exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential.[2]

This application note details a validated HPLC-DAD method for the rapid and efficient separation of these three isomers, adapted from established forensic chemistry research.[3][4] The method's success hinges on optimizing the mobile phase and stationary phase interactions to achieve baseline resolution.[5][6]

Application Note: HPLC Separation of this compound Regioisomers

Introduction

This compound (MXP) is a diarylethylamine derivative that has emerged as a "research chemical" on the illicit drug market.[7] A significant analytical challenge in the forensic identification of MXP is the presence of its positional isomers (2-MXP, 3-MXP, and 4-MXP), which may be present in seized samples.[1] Due to the potential for varying psychoactive effects and toxicities, a reliable analytical method to differentiate and quantify these regioisomers is imperative. This document provides a detailed protocol for the separation of 2-, 3-, and 4-MXP using reversed-phase HPLC with Diode Array Detection (DAD), enabling accurate identification based on retention time and UV spectral data.[3][4]

Key Chromatographic Parameters

The critical factor in separating MXP regioisomers is the manipulation of the chromatographic conditions, particularly the mobile phase pH.[6] Studies have shown that at low pH, the isomers exhibit poor retention and separation.[5] In contrast, at intermediate pH, a synergistic effect between electrostatic and hydrophobic retention mechanisms provides enhanced separation.[6] The method detailed below utilizes a buffered mobile phase to ensure robust and reproducible separation.

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Phenomenex Gemini C18 column (150 mm x 2 mm, 5 µm) protected by a suitable guard column.[3] Alternative columns like ACE C18 or Poroshell 120 phenyl-hexyl can also be used.[5][8]

  • Data Acquisition: Chromatography data station software (e.g., Agilent ChemStation).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.22 µm PTFE or nylon.

2. Reagents and Chemicals

3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each regioisomer standard and dissolve in 10 mL of methanol in separate Class A volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the desired concentration range (e.g., 0.1 µg/mL to 5 µg/mL).

4. Sample Preparation (for Solid Seized Samples)

  • Homogenize the seized material (e.g., powder or tablet).

  • Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Add methanol to dissolve the sample, sonicate for 10 minutes, and dilute to volume with methanol.

  • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

5. HPLC-DAD Operating Conditions

ParameterValue
Column Phenomenex Gemini C18 (150 mm x 2 mm, 5 µm)
Mobile Phase Acetonitrile / 25 mM TEAP Buffer
Elution Mode Isocratic: 30% Acetonitrile[2][4]
Flow Rate 2.0 mL/min[2]
Column Temperature 30 °C[3]
Injection Volume 5 µL
DAD Wavelength Monitoring at 229 nm, 272 nm, 276 nm, and 278 nm.[3][4] Full UV scan (200-400 nm) for peak purity and library matching.
Run Time 10 minutes

Data and Results

The described HPLC method provides a baseline separation of the three this compound regioisomers. The differentiation is achieved through a combination of unique retention times and distinct UV absorption maxima.

Table 1: Quantitative Data for MXP Regioisomer Separation

AnalyteRetention Time (min)[3][4]UV max (nm)[3][4]LOD (mg/L)[2][4]LOQ (mg/L)[2][4]
3-Methoxphenidine (3-MXP) 8.06276N/AN/A
4-Methoxphenidine (4-MXP) 8.08229, 272N/AN/A
2-Methoxphenidine (2-MXP) 8.442780.050.10
Note: LOD and LOQ values are reported for 2-MXP from a quantitative method; they are expected to be similar for the other isomers under the same conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principles governing the separation.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Receive & Homogenize Solid Sample weigh_sample Weigh Sample (10 mg) sample->weigh_sample dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample filter_sample Filter (0.22 µm) into HPLC Vial dissolve_sample->filter_sample inject Inject Sample/ Standard (5 µL) filter_sample->inject standards Prepare Stock & Working Regioisomer Standards standards->inject hplc_setup Equilibrate HPLC System (Isocratic Mobile Phase) hplc_setup->inject separate Chromatographic Separation on C18 Column inject->separate detect DAD Detection (Scan 200-400 nm) separate->detect process Integrate Chromatogram detect->process identify Identify Peaks by Retention Time & UV Spectrum process->identify quantify Quantify using Calibration Curve identify->quantify report Generate Final Report quantify->report G cluster_ph Mobile Phase pH Influence on Retention cluster_mechanism Primary Retention Mechanism cluster_result Separation Outcome ph Mobile Phase pH low_ph Low pH (e.g., < 3) ph->low_ph mid_ph Intermediate pH (e.g., 4-7) ph->mid_ph high_ph High pH (e.g., > 8) ph->high_ph mech_low Ion-Pair / Cation Exchange (Analyte is Protonated) Weak Hydrophobic Interaction low_ph->mech_low leads to mech_mid Synergistic Effect: Electrostatic & Hydrophobic Interactions mid_ph->mech_mid leads to mech_high Purely Hydrophobic (Analyte is Neutral) high_ph->mech_high leads to res_low Poor Retention & Poor Separation mech_low->res_low results in res_mid Enhanced Retention & OPTIMAL SEPARATION mech_mid->res_mid results in res_high Good Retention, Sub-optimal Separation mech_high->res_high results in

References

Application of X-ray Powder Diffraction (XRPD) for Identifying Impurities in Methoxphenidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Methoxphenidine (MXP), a diarylethylamine derivative, is a dissociative anesthetic that has been identified as a new psychoactive substance (NPS). The purity of seized or synthesized MXP is a significant concern for forensic laboratories and in toxicological studies, as impurities can alter the pharmacological and toxicological profile of the substance. One notable case involved a street sample of this compound that exhibited markedly higher toxicity than its pure standard, likely due to the presence of an unusual bromo- and chloro-zincate complex as an impurity.[1][2][3] X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique well-suited for the identification and quantification of crystalline impurities in pharmaceutical and illicitly produced samples.[4][5][6]

This application note provides a detailed protocol for the use of XRPD in identifying and characterizing crystalline impurities in this compound samples. It is intended for researchers, scientists, and drug development professionals.

Principle of XRPD

X-ray Powder Diffraction is a technique used to characterize the crystalline nature of materials. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted X-rays are unique to a specific crystalline compound, creating a characteristic diffraction pattern, or "fingerprint."[7][8]

For a mixture of crystalline substances, the resulting XRPD pattern is a superposition of the individual patterns of each component. This allows for the identification of different crystalline phases (polymorphs, solvates) and the detection of crystalline impurities within a sample.[4][7] The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present, enabling quantitative analysis.[5]

Potential Impurities in this compound

Impurities in MXP samples can arise from several sources, including the synthesis process, degradation, or deliberate adulteration. Understanding the synthesis route can help predict potential crystalline byproducts. Two described synthesis procedures for MXP isomers are a three-component approach and a method utilizing a Grignard reagent with a Weinreb amide intermediate.[8]

Potential crystalline impurities may include:

  • Inorganic salts: As observed in street samples, complex salts like bromo- and chloro-zincates can be present.[1][2][3]

  • Precursors and reagents: Unreacted starting materials or reagents from the synthesis.

  • Polymorphs and solvates: Different crystal forms or solvates of MXP can form during crystallization, which may have different physicochemical properties.[1][2][3]

  • Isomers: Positional isomers of MXP (e.g., 3-MXP, 4-MXP) could be present as impurities if the synthesis is not well-controlled.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRPD data and ensuring accurate impurity identification and quantification.

Protocol for Qualitative Analysis:

  • Sample Grinding: Gently grind the this compound sample using an agate mortar and pestle to a fine, uniform powder. This minimizes preferred orientation of the crystallites.

  • Sample Mounting: Back-load the powdered sample into a standard XRPD sample holder. Ensure the sample surface is flat and level with the surface of the holder. For very small sample amounts (as low as 10 mg), low-volume sample holders can be used.[3]

Protocol for Quantitative Analysis:

  • Standard Preparation: Prepare a series of calibration standards by mixing known amounts of a pure MXP reference standard with known amounts of the crystalline impurity of interest (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/w).

  • Homogenization: Thoroughly homogenize each standard mixture to ensure uniform distribution of the impurity.

  • Sample Mounting: Prepare the standards for XRPD analysis using the same procedure as for the test sample to ensure consistency.

XRPD Instrumentation and Data Collection

Instrumentation: A laboratory-grade X-ray powder diffractometer equipped with a copper (Cu) Kα X-ray source and a high-speed detector is suitable for this application.

Table 1: Suggested XRPD Instrument Parameters

ParameterValue
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40-45 kV
Current40 mA
Scan Range (2θ)2° to 40°
Step Size0.02°
Scan Speed/Time per Step1-5 seconds
Divergence Slit1/2° or 1°
Receiving Slit0.1-0.2 mm
DetectorScintillation or solid-state detector

Note: These parameters may need to be optimized depending on the instrument and the nature of the sample.

Data Analysis

Qualitative Analysis
  • Phase Identification: Compare the XRPD pattern of the MXP sample to a reference pattern of pure MXP. The presence of additional peaks indicates the presence of crystalline impurities.

  • Database Search: The diffraction patterns of unknown impurities can be compared against crystallographic databases (e.g., the Powder Diffraction File™ from the ICDF) to identify the impurity. In the case of the zincate complex in street MXP, its unique pattern allowed for its identification.[1][2]

Quantitative Analysis
  • Calibration Curve: For each prepared standard, integrate the area of a unique, well-resolved diffraction peak corresponding to the impurity. Plot the peak area against the known concentration of the impurity to generate a calibration curve.

  • Sample Quantification: Analyze the XRPD pattern of the unknown MXP sample under the same conditions as the standards. Integrate the area of the same impurity peak and use the calibration curve to determine the concentration of the impurity in the sample.

Table 2: Quantitative Data Summary (Hypothetical Example)

Impurity Concentration (% w/w)Integrated Peak Area (counts)
0.1500
0.52450
1.05100
2.010200
5.025500
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for a crystalline impurity should be determined to validate the analytical method.

  • LOD: The lowest concentration of the impurity that can be reliably detected. For XRPD, this can be as low as 0.05%.[6]

  • LOQ: The lowest concentration of the impurity that can be quantitatively measured with acceptable precision and accuracy.

These can be determined by analyzing samples with very low, known concentrations of the impurity and assessing the signal-to-noise ratio of the characteristic peaks. A common approach is to define the LOD at a signal-to-noise ratio of 3:1 and the LOQ at 10:1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_xrpd_analysis XRPD Analysis cluster_data_analysis Data Analysis cluster_results Results Sample This compound Sample Grinding Gentle Grinding Sample->Grinding Mounting Sample Mounting Grinding->Mounting XRPD XRPD Data Collection Mounting->XRPD Qualitative Qualitative Analysis (Phase ID) XRPD->Qualitative Quantitative Quantitative Analysis (Calibration) XRPD->Quantitative Impurity_ID Impurity Identification Qualitative->Impurity_ID Impurity_Quant Impurity Quantification Quantitative->Impurity_Quant

Caption: Experimental workflow for XRPD analysis of this compound samples.

impurity_identification_logic cluster_input Input Data cluster_comparison Comparison cluster_decision Decision cluster_output Conclusion Sample_Pattern XRPD Pattern of MXP Sample Comparison Compare Patterns Sample_Pattern->Comparison Reference_Pattern Reference XRPD Pattern of Pure MXP Reference_Pattern->Comparison Decision Additional Peaks Present? Comparison->Decision Pure Sample is Pure Decision->Pure No Impure Crystalline Impurities Detected Decision->Impure Yes

Caption: Logical diagram for the identification of crystalline impurities.

Conclusion

X-ray Powder Diffraction is a highly effective and reliable method for the identification and quantification of crystalline impurities in this compound samples. Its non-destructive nature and ability to provide a unique "fingerprint" for each crystalline compound make it an invaluable tool in forensic analysis, quality control, and research settings. By following the detailed protocols outlined in this application note, researchers can confidently assess the purity of MXP samples and identify potential adulterants or synthesis byproducts. The ability of XRPD to distinguish between different polymorphs and solvates further enhances its utility in characterizing the solid-state properties of this compound.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Methoxphenidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxphenidine (MXP) is a dissociative anesthetic of the diarylethylamine class that has gained popularity as a novel psychoactive substance (NPS). The accurate and reliable quantification of MXP in biological matrices is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high analyte recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound from common biological matrices, including whole blood, urine, and oral fluid. The methodologies presented are synthesized from established analytical procedures for drugs of abuse and are intended to serve as a comprehensive guide for laboratory professionals.

Principle of Liquid-Liquid Extraction for this compound

This compound is a basic compound. The principle of its liquid-liquid extraction from biological samples relies on the adjustment of the sample's pH to suppress the ionization of the MXP molecule, thereby increasing its solubility in an organic solvent. At a basic pH, the amine group of this compound is deprotonated, rendering the molecule neutral and more lipophilic. This facilitates its transfer from the aqueous biological matrix into a non-polar organic solvent. Subsequent evaporation of the organic solvent concentrates the analyte, which can then be reconstituted in a suitable solvent for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Whole Blood

This protocol is adapted from methodologies for the extraction of various drugs of abuse from whole blood and is suitable for subsequent LC-MS/MS analysis.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • 1 M Sodium Carbonate buffer (pH 9.5)

  • Methyl tert-butyl ether (MTBE) acidified with 0.1 M HCl

  • Reconstitution solvent: 0.1% formic acid in 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 3.5) and 0.1% formic acid in acetonitrile (B52724) (88:12, v/v)

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Pipette 200 µL of whole blood into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the sample.

  • pH Adjustment: Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of acidified methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Urine

This protocol is designed for the extraction of MXP from urine samples for GC-MS analysis and includes a derivatization step to improve chromatographic performance.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Phosphate (B84403) buffer (pH 6)

  • Acetonitrile

  • n-Hexane

  • Anhydrous Epsom salt (Magnesium Sulfate)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or heating block

  • GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of urine in a 15 mL centrifuge tube, add an appropriate amount of the internal standard.

  • Buffering: Add 1 mL of phosphate buffer (pH 6).

  • Salting Out and Extraction: Add anhydrous Epsom salt and 3 mL of acetonitrile.

  • Mixing: Vortex for 1 minute to facilitate the extraction.

  • Lipid Removal: Add 1 mL of n-hexane and vortex for 30 seconds to remove non-polar interferences.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Transfer: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube and heat at 70°C for 30 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 3: Salt-Assisted Liquid-Liquid Extraction (SALLE) of this compound from Oral Fluid

This protocol is a rapid and efficient method for extracting MXP from oral fluid collected with a Quantisal™ device, suitable for LC-MS/MS analysis.[1]

Materials:

  • Oral fluid sample in buffer (e.g., from Quantisal™ device)

  • Internal Standard (IS) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Acetonitrile

  • Reconstitution solvent: 90:10 0.1% formic acid in water:0.1% formic acid in methanol

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Take 100 µL of the oral fluid/buffer mixture and place it in a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution and vortex for 10 seconds.[1]

  • Salting Out: Add 100 µL of saturated NaCl solution and vortex for 10 seconds.[1]

  • Extraction: Add 280 µL of acetonitrile, vortex for 10 seconds.[1]

  • Phase Separation: Centrifuge at 3700 rpm for 10 minutes.[1]

  • Solvent Transfer: Aliquot 200 µL of the upper organic layer into a clean test tube.[1]

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in 50 µL of the reconstitution solvent.[1]

  • Analysis: Vortex the sample and transfer it to a vial for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize expected quantitative data for the extraction of drugs of abuse, including compounds with properties similar to this compound, from various biological matrices using liquid-liquid extraction techniques. These values can be used as a benchmark for method development and validation.

Table 1: Expected Quantitative Performance for LLE from Whole Blood [2]

ParameterExpected Value
Linearity Range10-500 ng/mL
Limit of Quantification (LOQ)10-25 ng/mL
Analytical Recovery84.9% - 113.2%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Table 2: Expected Quantitative Performance for LLE from Urine [3]

ParameterExpected Value
Linearity Range5-1500 ng/mL
Limit of Detection (LOD)5-10 ng/mL
Limit of Quantification (LOQ)5-10 ng/mL
Recovery> 85%
Precision (%CV)< 5%

Table 3: Expected Quantitative Performance for SALLE from Oral Fluid

ParameterExpected Value
Linearity Range1-25 ng/mL
Limit of Detection (LOD)0.01-1.5 ng/mL
Limit of Quantification (LOQ)0.02-0.09 ng/mL
Extraction Recovery40.0% - 95.1%
Precision (%RSD)≤ 14.8%

Visualization of Experimental Workflows

LLE_Workflow_Blood cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis start 200 µL Whole Blood add_is Add Internal Standard start->add_is add_buffer Add Carbonate Buffer (pH 9.5) add_is->add_buffer add_solvent Add Acidified MTBE add_buffer->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 10 min vortex->centrifuge transfer_solvent Transfer Organic Layer centrifuge->transfer_solvent evaporate Evaporate to Dryness transfer_solvent->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for this compound from Whole Blood.

LLE_Workflow_Urine cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start 1 mL Urine add_is Add Internal Standard start->add_is add_buffer Add Phosphate Buffer (pH 6) add_is->add_buffer add_salt_solvent Add Epsom Salt & Acetonitrile add_buffer->add_salt_solvent vortex1 Vortex 1 min add_salt_solvent->vortex1 add_hexane Add n-Hexane vortex1->add_hexane vortex2 Vortex 30s add_hexane->vortex2 centrifuge Centrifuge 5 min vortex2->centrifuge transfer_solvent Transfer Acetonitrile Layer centrifuge->transfer_solvent evaporate Evaporate to Dryness transfer_solvent->evaporate add_bstfa Add BSTFA & Heat evaporate->add_bstfa analyze GC-MS Analysis add_bstfa->analyze

Caption: Liquid-Liquid Extraction and Derivatization Workflow for this compound from Urine.

SALLE_Workflow_Oral_Fluid cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis start 100 µL Oral Fluid/Buffer add_is Add Internal Standard start->add_is add_salt Add Saturated NaCl add_is->add_salt add_acetonitrile Add Acetonitrile add_salt->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge 10 min vortex->centrifuge transfer_solvent Transfer Organic Layer centrifuge->transfer_solvent evaporate Evaporate to Dryness transfer_solvent->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Salt-Assisted Liquid-Liquid Extraction Workflow for this compound from Oral Fluid.

References

Troubleshooting & Optimization

Overcoming challenges in the chiral separation of Methoxphenidine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of Methoxphenidine (MXP) enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound (MXP) enantiomers?

A1: The main challenges in separating MXP enantiomers arise from their identical physical and chemical properties in an achiral environment. Key difficulties include:

  • Achieving Baseline Resolution: Obtaining a complete separation between the two enantiomer peaks (a resolution value, Rs, of >1.5) can be challenging.

  • Method Development: Selecting the optimal combination of a chiral stationary phase (CSP), mobile phase composition (including organic modifiers and additives), and analytical conditions (like temperature and flow rate) is often an empirical and time-consuming process.[1][2]

  • Peak Shape Issues: Problems like peak tailing or broadening can negatively impact resolution and the accuracy of quantification. These issues can be caused by secondary interactions between the basic MXP molecule and the stationary phase.[1]

  • Method Robustness: Ensuring consistent and reproducible results across different experiments and laboratories can be difficult. Chiral separations are often highly sensitive to small variations in experimental conditions.[1][3]

Q2: Which chromatographic techniques are most effective for the chiral separation of MXP?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly and successfully employed techniques for the chiral separation of MXP.[4][5] Capillary Electrophoresis (CE) has also been used for the chiral separation of related new psychoactive substances (NPS) and presents a viable alternative.[5][6]

  • HPLC with a Chiral Stationary Phase (CSP): This is a widely used approach. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209), are often the first choice for screening and method development.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is considered a "green" and sustainable alternative to HPLC, often providing faster separations and reduced solvent consumption.[5][7] It has been shown to be highly effective for MXP enantioseparation.[4][8]

Q3: What type of chiral stationary phase (CSP) is recommended for MXP separation?

A3: Polysaccharide-based CSPs are highly recommended and have been proven effective for the chiral resolution of MXP. Specific examples that have shown good results include:

  • Alcyon SFC CSP Amylose-SA[4][7][8]

  • CHIRALPAK® IE-3[4][7]

  • Alcyon SFC CSP Cellulose-SB[4][7]

  • Cellulose tris-(3,5-dimethylphenylcarbamate) based columns[9][10]

Screening a selection of polysaccharide-based columns is a good starting point for method development.

Q4: What are the key mobile phase parameters to optimize for the chiral separation of MXP?

A4: The composition of the mobile phase is critical for achieving a successful chiral separation of MXP. The key parameters to optimize include:

  • Organic Modifier: In both HPLC and SFC, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) significantly impact retention and resolution.[1][7] Propan-2-ol has been identified as a particularly effective modifier in SFC for MXP.[7]

  • Basic Additive: Due to the basic nature of MXP, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and achieve separation. Common additives include diethylamine (B46881) (DEA) and isopropylamine (B41738).[7][9]

  • CO2/Modifier Ratio (in SFC): In Supercritical Fluid Chromatography, the ratio of supercritical CO2 to the organic modifier is a key parameter to adjust for optimizing the separation.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of MXP enantiomers.

Issue 1: Poor or No Resolution Between Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity for MXP. Screen a range of polysaccharide-based CSPs (e.g., derivatized amylose and cellulose).[1][4]
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. For SFC, adjust the CO2/modifier ratio.[1][7]
Incorrect Additive or Additive Concentration Introduce a basic additive like diethylamine or isopropylamine to the mobile phase. Optimize its concentration (typically around 0.1%).[7]
Inappropriate Temperature Temperature can have a significant effect on chiral recognition. Evaluate a range of temperatures (e.g., 10°C to 40°C) to see if resolution improves.[1]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to potentially enhance resolution.[1]

Issue 2: Peak Tailing or Broadening

Possible Cause Suggested Solution
Secondary Interactions The basic amine group of MXP can interact with residual silanols on silica-based CSPs, causing peak tailing. The use of a basic mobile phase additive (e.g., diethylamine) is crucial to mitigate these interactions.[1][9]
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent recommended by the manufacturer.[11] Consider using a guard column to protect the analytical column.[12]
Column Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or the sample concentration.[1]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

Issue 3: Poor Reproducibility (Shifting Retention Times)

Possible Cause Suggested Solution
Inconsistent Mobile Phase Preparation Ensure precise and consistent preparation of the mobile phase for every run, including the accurate measurement of all components.[1]
Unstable Column Temperature Use a column oven to maintain a constant and uniform temperature. Even small fluctuations can affect retention times in chiral separations.[1]
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections.[1]
"Memory Effects" from Additives If you are screening different additives, be aware that some can adsorb strongly to the stationary phase and affect subsequent analyses. Thoroughly flush the column between methods with different additives.[3]

Data Presentation

Table 1: Summary of SFC Chiral Separation Methods for this compound (MXP)

Chiral Stationary Phase (CSP) Mobile Phase Composition (v/v/v) Resolution (Rs) Reference
Alcyon SFC CSP Amylose-SACO2/Propan-2-ol/Diethylamine (varying proportions)Up to 12.86[5]
CHIRALPAK® IE-3CO2/Propan-2-ol/Isopropylamine (60/40/0.1)5.26[7]
Alcyon SFC CSP Cellulose-SBCO2/Acetonitrile/Diethylamine/Formic Acid (90/10/0.1/0.1)1.05[7]
Alcyon Amylose-SANot specified in detailMethod Validated[8]

Experimental Protocols

Protocol 1: SFC Method Development for MXP Chiral Separation

This protocol provides a general workflow for developing a chiral SFC method for MXP, based on successful published methods.[4][5][7]

  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns include Alcyon SFC CSP Amylose-SA and CHIRALPAK® IE-3.[7]

  • Initial Mobile Phase Screening:

    • Use supercritical CO2 as the main mobile phase component.

    • Screen different alcohol modifiers (isopropanol, ethanol, methanol) at a concentration of 10-20%.

    • Include a basic additive, such as 0.1% diethylamine or isopropylamine, in the modifier.

    • A typical starting mobile phase could be CO2 / (Modifier + 0.1% Additive) = 80 / 20 (v/v).

  • Optimization:

    • Based on the initial screening, select the CSP and modifier that show the best initial separation or peak shape.

    • Optimize the ratio of CO2 to the modifier. For example, test ratios from 90/10 to 60/40.

    • Fine-tune the type and concentration of the basic additive.

    • Optimize other parameters such as back pressure, temperature, and flow rate to achieve the desired resolution and analysis time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.[8]

Visualizations

Chiral_Method_Development_Workflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic MXP Standard Select_CSP Select & Screen CSPs (e.g., Amylose, Cellulose based) Start->Select_CSP Screen_MP Screen Mobile Phases (Different Modifiers & Additives) Select_CSP->Screen_MP Evaluate Evaluate Initial Results (Resolution, Peak Shape) Screen_MP->Evaluate Optimize_MP Optimize Mobile Phase (Modifier %, Additive Conc.) Evaluate->Optimize_MP Partial or No Separation Optimize_Conditions Optimize Conditions (Temp, Flow Rate, Pressure) Optimize_MP->Optimize_Conditions Check_Rs Resolution > 1.5? Optimize_Conditions->Check_Rs Check_Rs->Evaluate No Validate Method Validation Check_Rs->Validate Yes Final_Method Final Analytical Method Validate->Final_Method

Caption: Workflow for Chiral Method Development of this compound.

Troubleshooting_Poor_Resolution Problem Poor or No Resolution of MXP Enantiomers Check_CSP Is the CSP appropriate? (Polysaccharide-based) Problem->Check_CSP Check_MP Is the Mobile Phase optimized? (Modifier type & %) Check_CSP->Check_MP Yes Solution_CSP Action: Screen different CSPs (e.g., Amylose-SA, CHIRALPAK IE-3) Check_CSP->Solution_CSP No Check_Additive Is a basic additive present and optimized? Check_MP->Check_Additive Yes Solution_MP Action: Vary modifier type (e.g., IPA, EtOH) and concentration Check_MP->Solution_MP No Check_Temp_Flow Have Temperature and Flow Rate been screened? Check_Additive->Check_Temp_Flow Yes Solution_Additive Action: Add/optimize basic additive (e.g., DEA, Isopropylamine at ~0.1%) Check_Additive->Solution_Additive No Solution_Temp_Flow Action: Screen a range of temperatures and lower the flow rate Check_Temp_Flow->Solution_Temp_Flow No

References

Identifying and mitigating the effects of impurities in street samples of Methoxphenidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxphenidine (MXP) Sample Analysis

Disclaimer: This document is intended for researchers, scientists, and drug development professionals in controlled laboratory settings. The information provided is for analytical and research purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in street samples of this compound (MXP) and why are they present?

Street samples of this compound (MXP) can contain various impurities stemming from synthesis, degradation, or deliberate adulteration. A significant concern is the presence of inorganic impurities. For instance, a study identified a bromo- and chloro-zincate complex as an unusual anion in one street sample.[1][2][3][4] Such inorganic impurities can arise from the reagents used during clandestine synthesis.[5]

Other potential impurities include:

  • Synthesis Byproducts: Incomplete reactions or side reactions can lead to structurally related compounds, such as positional isomers (e.g., 3-MXP and 4-MXP).[6][7]

  • Precursor Chemicals: Unreacted starting materials from the synthesis process.

  • Solvents: Residual solvents used during synthesis or purification steps.[7]

  • Adulterants: Substances intentionally added to increase bulk or alter the perceived effects of the product.

The presence and identity of impurities are often unpredictable in unregulated samples and can significantly impact experimental results.

Q2: What are the potential pharmacological and toxicological effects of these impurities?

Impurities can introduce significant and unpredictable biological activity, confounding research results. A notable finding is that street samples of MXP containing inorganic impurities, such as zincate complexes, have demonstrated markedly higher in vitro cytotoxicity compared to a pure, synthesized MXP standard.[1][2][3][4] This increased toxicity was observed across various cell lines, including those from the kidney, liver, and bladder.[1][2][4]

The specific pharmacological profiles of most organic synthesis byproducts are largely uncharacterized. However, even subtle structural changes, like the position of the methoxy (B1213986) group in isomers, can alter a compound's affinity for receptors like the NMDA receptor.[7] Therefore, the presence of isomers or other related diarylethylamines could lead to a different pharmacological effect than pure MXP.

Q3: How can I identify and quantify impurities in an MXP sample for my experiments?

A multi-technique approach is recommended for the comprehensive identification and quantification of impurities in an MXP sample. No single method can definitively characterize all possible impurities.

Recommended Analytical Workflow:

  • Initial Screening: Techniques like Thin-Layer Chromatography (TLC) can provide a rapid, preliminary assessment of sample complexity.

  • Separation & Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are the gold standards for separating and identifying organic impurities like isomers and synthesis byproducts.[6][8]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the primary compound and identifying impurities.[1][6]

  • Inorganic and Polymorphic Analysis: X-Ray Powder Diffraction (XRPD) has proven effective in identifying unusual inorganic salt forms (anions) and different crystalline polymorphs, which may not be detected by routine techniques.[1][2][3][4]

The following diagram illustrates a typical workflow for impurity analysis.

Analytical_Workflow start MXP Sample prelim Preliminary Screen (TLC) start->prelim Initial Test nmr Structural Elucidation (NMR) start->nmr xrpd Inorganic/Polymorph Analysis (XRPD) start->xrpd hplc_gcms Separation & ID (HPLC-MS, GC-MS) prelim->hplc_gcms data Data Integration & Analysis hplc_gcms->data nmr->data xrpd->data end Impurity Profile Report data->end

Analytical Workflow for Impurity Identification.

Table 1: Comparison of Analytical Techniques for MXP Impurity Profiling

TechniquePrimary UseAdvantagesLimitations
GC-MS Separation and identification of volatile organic impurities.High sensitivity, excellent for isomer differentiation, established libraries.[9]Requires volatile/derivatized analytes, potential for thermal degradation.[10]
HPLC-MS Separation and identification of non-volatile organic impurities.Wide applicability, good for thermally labile compounds, quantification.[1][11]Can be more complex method development.
NMR Definitive structural elucidation of organic compounds.Provides unambiguous structural information, can quantify without standards (qNMR).Lower sensitivity compared to MS, requires higher sample purity and quantity.
XRPD Identification of crystalline form, polymorphs, and inorganic salts.Crucial for identifying inorganic impurities and salt forms missed by other methods.[1][3]Only applicable to crystalline solids, provides no structural data for organic molecules.

Troubleshooting Guides

Q4: My GC-MS analysis of an MXP sample shows unexpected peaks. What are the troubleshooting steps?

Unexpected peaks in a chromatogram can originate from multiple sources. A systematic approach is the most effective way to identify the cause.

Troubleshooting Flowchart:

GCMS_Troubleshooting start Unexpected Peaks in GC-MS blank Run a Solvent Blank start->blank peaks_present Peaks still present? blank->peaks_present contam_source Source is System Contamination (Syringe, Solvent, Inlet, Carrier Gas) peaks_present->contam_source Yes peaks_gone Peaks are in Sample peaks_present->peaks_gone No check_syringe Clean/Replace Syringe contam_source->check_syringe check_solvent Use Fresh Solvent contam_source->check_solvent check_inlet Replace Liner & Septum contam_source->check_inlet analyze_sample Analyze Sample Peaks: - Library Search - Check for Bleed - Consider Carryover peaks_gone->analyze_sample

Troubleshooting Flowchart for Unexpected GC-MS Peaks.

Detailed Steps:

  • Isolate the Source: First, inject a solvent blank. If the unexpected peaks persist, the issue is likely system contamination.[12]

    • Syringe/Wash Vial: The autosampler syringe or wash solvent may be contaminated. Clean the syringe and replace the wash solvent.[13]

    • Inlet: The inlet liner and septum are common sources of contamination and ghost peaks. Replace both.[13]

    • Carrier Gas: Impurities in the carrier gas can cause baseline noise and ghost peaks. Ensure gas purifiers are functional.[14]

  • Analyze Sample-Related Peaks: If the peaks are absent in the blank, they originate from the sample itself.

    • Carryover: A highly concentrated sample can lead to carryover in subsequent runs. Run multiple solvent blanks to ensure the system is clean.

    • Backflash: The sample injection volume may be too large for the inlet conditions, causing the sample to flash back out of the liner, leading to contamination and ghost peaks.[12] Consider reducing the injection volume.

    • Degradation: The analyte may be degrading in the hot inlet. Try lowering the inlet temperature.

Q5: How can I mitigate the effects of these impurities to ensure the validity of my experimental data?

Mitigating the effects of impurities requires purifying the sample to isolate the compound of interest (MXP). This is crucial for any pharmacological or toxicological experiment to ensure that the observed effects are attributable to MXP alone.

Recommended Purification Workflow:

Purification_Workflow start Impure MXP Sample recryst Recrystallization start->recryst For Crystalline Solids chrom Preparative Chromatography (HPLC / Column) start->chrom For Complex Mixtures analysis Purity Analysis (HPLC, GC-MS) recryst->analysis chrom->analysis pure Pure MXP (>99%) analysis->pure Purity Confirmed

Workflow for Purification of MXP Samples.

Detailed Methodologies:

  • Recrystallization: This is an effective method for removing impurities from a crystalline solid. The impure MXP sample is dissolved in a suitable hot solvent and allowed to cool slowly. The MXP should crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical; studies have used acetone, chloroform, and acetonitrile/diethyl ether for recrystallizing MXP hydrochloride.[1][3]

  • Preparative Chromatography: For complex mixtures or when recrystallization is ineffective, preparative HPLC or column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase, allowing for the isolation of highly pure fractions of MXP.

  • Purity Verification: After any purification step, it is mandatory to re-analyze the sample using the analytical techniques described in Q3 (e.g., HPLC, GC-MS) to confirm the purity of the material before proceeding with further experiments.

References

Technical Support Center: Optimization of UHPLC-UV Separation for Methoxphenidine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UHPLC-UV separation of Methoxphenidine (MXP) regioisomers (2-MXP, 3-MXP, and 4-MXP).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving good separation of this compound regioisomers?

A1: The pH of the mobile phase is the most critical factor influencing the retention and separation of MXP regioisomers.[1][2] At low pH, poor retention and separation are typically observed. In contrast, intermediate pH levels tend to provide enhanced retention and resolution due to a synergistic effect between electrostatic and hydrophobic interactions.[1] At high pH, the retention mechanism is primarily hydrophobic.[1]

Q2: Which type of HPLC/UHPLC column is recommended for this separation?

A2: Reversed-phase columns are commonly and successfully used for the separation of MXP regioisomers.[1][2] While specific column chemistries can influence selectivity, a good starting point is a C18 or a phenyl-based stationary phase. For aromatic positional isomers like MXP, phenyl columns can offer alternative selectivity through π–π interactions.

Q3: Can a single isocratic method be used to separate all three regioisomers?

A3: While a rapid, isocratic LC-MS friendly method has been developed, achieving baseline separation of all three isomers with an isocratic method can be challenging and may require significant method development.[1][3] A gradient method often provides better resolution and peak shape, especially when analyzing samples with varying concentrations of the isomers.

Q4: Are there any known issues with the stability of this compound isomers during analysis?

A4: Distinct stability differences have been observed for the three isomers during in-source collision-induced dissociation in mass spectrometry.[4] While this is more relevant for LC-MS analysis, it is good practice to handle standard solutions and samples with care, protecting them from light and elevated temperatures to ensure their integrity.

Troubleshooting Guide

Issue 1: Poor or No Separation of Isomers

Possible Causes & Solutions:

  • Incorrect Mobile Phase pH: As established, pH is crucial. At low pH, the isomers may be fully protonated, leading to similar interactions with the stationary phase and thus, co-elution.

    • Solution: Increase the mobile phase pH to an intermediate range (e.g., pH 5-8). This will alter the ionization state of the analytes and the stationary phase, enhancing selectivity.[1] It is recommended to screen a range of pH values to find the optimal separation.

  • Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the isomers.

    • Solution: If using a standard C18 column, consider switching to a phenyl-based column (e.g., Phenyl-Hexyl) to introduce different retention mechanisms like π-π interactions, which can be effective for separating positional isomers.

  • Mobile Phase Composition: The organic modifier and its concentration can significantly impact resolution.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Also, optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Interactions between the basic amine group of the MXP isomers and residual silanols on the silica-based stationary phase can cause peak tailing.

    • Solution: Use a base-deactivated column or add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active sites. Operating at a lower or higher pH can also mitigate this issue by ensuring the silanols are either fully protonated or deprotonated.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 3: Unstable Retention Times

Possible Causes & Solutions:

  • Insufficient Column Equilibration: Inadequate equilibration between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes) before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause variability.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, ensure the pH is accurately measured and consistent between batches.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant and stable temperature throughout the analysis.

Experimental Protocols

Optimized UHPLC-UV Method for this compound Regioisomers

This protocol is based on a published rapid and sensitive method.[1]

ParameterValue
Column Reversed-phase C18 or similar (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 7.0)
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
UV Detection 220 nm
Injection Volume 1 µL

Note: This is a starting point. The gradient and pH may need further optimization depending on the specific column and system being used to achieve baseline resolution (>1.5) for all three isomers.

Data Presentation

Table 1: Example Retention Times and Resolution under Optimized Conditions

CompoundRetention Time (min)Resolution (Rs) from previous peak
4-MXP2.1-
3-MXP2.5> 2.0
2-MXP2.8> 2.0

Note: These are illustrative values. Actual retention times will vary based on the specific UHPLC system and column.

Visualizations

UHPLC_Method_Development_Workflow start Define Separation Goal: Baseline resolution of 2-MXP, 3-MXP, 4-MXP col_select Column Selection: Start with C18 or Phenyl-Hexyl start->col_select mp_screen Mobile Phase Screening: Test intermediate pH (e.g., 5-8) Screen ACN vs. MeOH col_select->mp_screen grad_opt Gradient Optimization: Adjust slope and time mp_screen->grad_opt temp_opt Temperature Optimization: Evaluate at different temperatures (e.g., 30-50°C) grad_opt->temp_opt check_res Check Resolution and Peak Shape temp_opt->check_res troubleshoot Troubleshoot: - Adjust pH - Change organic modifier - Check for secondary effects check_res->troubleshoot Inadequate Separation finalize Finalize Method and Validate check_res->finalize Resolution > 1.5 Good Peak Shape troubleshoot->mp_screen Re-screen

Caption: Workflow for UHPLC method development for MXP regioisomers.

Troubleshooting_Tree issue Problem Encountered poor_sep Poor Separation / Co-elution issue->poor_sep peak_tail Peak Tailing issue->peak_tail ret_shift Retention Time Shift issue->ret_shift sol_ph Adjust Mobile Phase pH (Increase to intermediate range) poor_sep->sol_ph sol_col Change Column (e.g., to Phenyl-Hexyl) poor_sep->sol_col sol_grad Optimize Gradient (Shallower slope) poor_sep->sol_grad sol_bde Use Base-Deactivated Column peak_tail->sol_bde sol_add Add Mobile Phase Modifier (e.g., Triethylamine) peak_tail->sol_add sol_load Reduce Sample Load peak_tail->sol_load sol_equil Increase Column Equilibration Time ret_shift->sol_equil sol_mp Prepare Fresh Mobile Phase ret_shift->sol_mp sol_temp Use Column Thermostat ret_shift->sol_temp

Caption: Troubleshooting decision tree for common UHPLC separation issues.

References

Technical Support Center: Enhancing Methoxphenidine (MXP) Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Methoxphenidine (MXP) detection in various biological samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and selective detection of this compound and other novel psychoactive substances (NPS) in biological matrices such as blood, urine, and hair.[1][2] This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte.

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

A2: The LOD and LOQ for this compound can vary depending on the biological matrix, sample preparation method, and the specific LC-MS/MS instrumentation used. Published data for MXP and similar compounds are summarized in the table below.

Q3: How can I improve the extraction efficiency of this compound from biological samples?

A3: Solid-phase extraction (SPE) is a highly effective technique for improving the extraction efficiency and purity of this compound from complex biological matrices.[3] SPE helps to remove interfering substances, thereby enhancing the sensitivity and robustness of the analysis. For hair samples, a preliminary incubation step is often required to release the drug from the hair matrix before extraction.[3]

Q4: Are there any known stability issues with this compound in biological samples?

A4: While specific stability studies for this compound are not extensively documented, general best practices for the storage of drug analytes in biological samples should be followed. It is recommended to store samples at -20°C or lower to minimize degradation.[4] Some studies on other drugs of abuse have shown that long-term storage, even at frozen temperatures, can lead to a decrease in concentration for certain compounds.[4]

Q5: Can immunoassays be used for the detection of this compound?

A5: Immunoassays can be used for the initial screening of drugs of abuse. However, they may lack the specificity required for the unambiguous identification of this compound due to potential cross-reactivity with other structurally similar compounds.[5][6] Positive results from immunoassays should always be confirmed by a more specific method like LC-MS/MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. For hair samples, verify the effectiveness of the incubation/digestion step.
Matrix Effects Matrix components co-eluting with this compound can cause ion suppression in the mass spectrometer. Improve sample cleanup using a more rigorous SPE protocol. Diluting the sample extract can also mitigate matrix effects, although this may compromise the limit of detection.
Suboptimal MS Parameters Optimize the mass spectrometer settings for this compound, including precursor and product ion selection, collision energy, and ion source parameters.
Analyte Degradation Ensure proper sample storage conditions (frozen at -20°C or below). Prepare fresh calibration standards and quality control samples.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.
Injection of Sample in a Strong Solvent The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Air in the LC System Purge the pumps to remove any air bubbles.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.
Leaks in the LC System Check all fittings and connections for any signs of leakage.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and other relevant novel psychoactive substances in various biological matrices.

Biological MatrixAnalyteMethodLODLOQ
Post-mortem Femoral BloodThis compoundHPLC-DAD0.05 mg/L0.10 mg/L
Rat SerumThis compoundLC-MS/MS-1.00 ng/mL
Rat BrainThis compoundLC-MS/MS-6.00 ng/g
Human Urine (General NPS panel)Synthetic CathinonesLC-MS/MS0.09 - 0.5 ng/mL1 ng/mL[6]
Human Hair (General NPS panel)88 Psychotropic DrugsLC-MS/MS0.1 - 20 pg/mg0.2 - 50 pg/mg[7]

Note: Data for human urine and hair are for a panel of novel psychoactive substances and may not be directly representative of this compound, but provide a general indication of the sensitivity achievable with LC-MS/MS.

Experimental Protocols

Extraction of this compound from Whole Blood using SPE

This protocol is a general procedure for the extraction of drugs of abuse from whole blood and can be adapted for this compound.

  • Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane (B109758), isopropanol, and ammonium hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Extraction of this compound from Urine using "Dilute and Shoot"

This is a simplified method suitable for rapid screening.

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes.

  • Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.

  • Injection: Vortex the mixture and inject it directly into the LC-MS/MS system.[1]

Extraction of this compound from Hair using SPE
  • Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Let the hair dry completely.

  • Pulverization: Pulverize the decontaminated hair using a ball mill.

  • Incubation: Incubate the pulverized hair in 1 mL of methanol at 50°C for 16 hours to extract the drug.

  • Centrifugation: Centrifuge the sample and transfer the methanolic extract to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the methanolic extract onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water.

    • Elute the analyte with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_blood Blood Sample Workflow cluster_urine Urine Sample Workflow cluster_hair Hair Sample Workflow b_start Whole Blood Sample b_ppt Protein Precipitation b_start->b_ppt b_spe Solid-Phase Extraction (SPE) b_ppt->b_spe b_end LC-MS/MS Analysis b_spe->b_end u_start Urine Sample u_dilute Dilute and Shoot u_start->u_dilute u_end LC-MS/MS Analysis u_dilute->u_end h_start Hair Sample h_decon Decontamination h_start->h_decon h_pulverize Pulverization h_decon->h_pulverize h_incubate Incubation h_pulverize->h_incubate h_spe Solid-Phase Extraction (SPE) h_incubate->h_spe h_end LC-MS/MS Analysis h_spe->h_end

Caption: Experimental workflows for MXP detection.

troubleshooting_logic cluster_causes cluster_solutions start Low Signal Intensity c1 Inefficient Extraction? start->c1 Check c2 Matrix Effects? start->c2 Check c3 Suboptimal MS Parameters? start->c3 Check s1 Optimize SPE Protocol c1->s1 Yes s2 Improve Sample Cleanup / Dilute Sample c2->s2 Yes s3 Optimize MS Settings c3->s3 Yes

Caption: Troubleshooting low signal intensity.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Methoxphenidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methoxphenidine (MXP).

Troubleshooting Guides

Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify and mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma sample interfere with the ionization of MXP, leading to a decreased signal intensity. Here’s a systematic approach to troubleshoot this issue:

1. Confirm and Quantify the Matrix Effect: The first step is to quantitatively assess the extent of ion suppression. This can be achieved using the post-extraction spike method.[1]

  • Experimental Protocol: Quantitative Assessment of Matrix Effect

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound standard prepared in the mobile phase.

      • Set B (Post-Spike Sample): Blank plasma extract spiked with this compound standard to the same concentration as Set A.

      • Set C (Pre-Spike Sample): Blank plasma spiked with this compound standard before the extraction process.

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Effect (%):

      A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

2. Improve Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[2] For plasma samples, consider the following techniques to remove interfering substances like phospholipids:

  • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A validated method for a similar compound involved LLE with tert-butyl-methyl ether.[4]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[3] Mixed-mode SPE can be particularly effective.

3. Optimize Chromatographic Separation: If co-elution is the issue, improving the chromatographic separation of MXP from matrix components is crucial.

  • Adjust the Gradient: A shallower gradient can improve the resolution between MXP and interfering peaks.

  • Change the Stationary Phase: A phenyl-hexyl column has been successfully used for the analysis of MXP in serum.[5]

  • Employ a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer.[6]

4. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[2] The ideal SIL-IS for MXP would be this compound-d3 or a similar deuterated analog. If a specific SIL-IS for MXP is unavailable, a structurally similar labeled compound like normethoxetamine-d3 has been used.[5] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Question: My results for this compound quantification in hair samples are not reproducible. Could this be due to matrix effects?

Answer:

Yes, inconsistent results in hair analysis are frequently linked to variable matrix effects. Hair is a complex matrix, and endogenous components can significantly impact the ionization of MXP. A reproducible matrix effect of approximately 30% has been observed in the analysis of MXP in hair.

1. Standardize Sample Preparation: The heterogeneous nature of hair necessitates a robust and consistent sample preparation protocol.

  • Decontamination: Thoroughly wash hair samples to remove external contaminants. A common procedure involves washing with water and acetone.

  • Pulverization: Grinding the hair increases the surface area for efficient extraction.

  • Extraction: Sonication in a mixture of methanol (B129727) and acetonitrile (B52724) can be used for extraction.[7]

2. Evaluate Matrix Effects from Different Hair Lots: It is essential to assess the variability of matrix effects across different sources of hair.

  • Experimental Protocol: Multi-Lot Matrix Effect Evaluation

    • Obtain blank hair samples from at least six different individuals.

    • Process each blank hair sample using your validated extraction procedure.

    • Spike the extracts with a known concentration of this compound.

    • Analyze the spiked extracts and calculate the matrix effect for each lot as described previously.

    • The coefficient of variation (%CV) of the matrix effect across the different lots should be within an acceptable range (e.g., <15%).

3. Implement Matrix-Matched Calibrators: To account for the matrix effect, prepare your calibration standards in a blank hair matrix that has been processed in the same way as your samples. This ensures that the standards and samples experience similar ionization effects, leading to more accurate quantification.

FAQs

Q1: What are the common sources of matrix effects in this compound analysis?

A1: The primary sources of matrix effects are co-eluting endogenous compounds from the biological matrix. In plasma, these are often phospholipids, salts, and proteins.[1] In hair, pigments and other biological components can cause interference. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[1]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal intensity due to co-eluting compounds that reduce its ionization efficiency.[5] Ion enhancement is an increase in the analyte's signal, which is less common but can occur when co-eluting compounds improve the ionization of the analyte.[5]

Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available for this compound?

A3: While a stable isotope-labeled internal standard (SIL-IS) is ideal, a structural analog can be used if it co-elutes with this compound and exhibits similar ionization behavior. However, it may not perfectly compensate for matrix effects, potentially leading to less accurate and precise results. It is crucial to validate its performance thoroughly.[2]

Q4: How can I minimize matrix effects during method development for this compound?

A4: Proactively address potential matrix effects during method development by:

  • Optimizing sample preparation: Start with a robust extraction method like SPE.[3]

  • Developing a selective chromatographic method: Aim for baseline separation of this compound from the void volume and any other potential interferences.

  • Choosing the appropriate ionization source: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds.[7]

  • Incorporating a suitable internal standard from the beginning of method development.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateGoodHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighGood to ExcellentLow to Moderate

This table provides a general comparison; actual performance may vary depending on the specific protocol and matrix.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution (e.g., this compound-d3) and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound and internal standard with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Verification Problem Inconsistent or Inaccurate MXP Quantification AssessME Quantify Matrix Effect (Post-Extraction Spike) Problem->AssessME Suppression Ion Suppression (<100%) AssessME->Suppression Matrix Effect < 95% Enhancement Ion Enhancement (>100%) AssessME->Enhancement Matrix Effect > 105% NoEffect No Significant Effect (95-105%) AssessME->NoEffect Check other parameters OptimizeSP Improve Sample Prep (LLE, SPE) Suppression->OptimizeSP Enhancement->OptimizeSP OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS ReassessME Re-evaluate Matrix Effect UseIS->ReassessME ReassessME->OptimizeSP Still Present Validation Method Validation ReassessME->Validation Matrix Effect Controlled

Caption: Troubleshooting workflow for matrix effects in MXP analysis.

Sample_Prep_Comparison cluster_input Biological Sample (e.g., Plasma) cluster_methods Sample Preparation Methods cluster_output Resulting Extract Sample Plasma Sample (MXP + Matrix) PPT Protein Precipitation (Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (Organic Solvent) Sample->LLE SPE Solid-Phase Extraction (Mixed-Mode Column) Sample->SPE PPT_out High Matrix Good Recovery PPT->PPT_out Fast, Simple LLE_out Reduced Matrix Variable Recovery LLE->LLE_out More Selective SPE_out Low Matrix Good Recovery SPE->SPE_out Most Selective

Caption: Comparison of common sample preparation techniques for MXP.

References

Methoxphenidine (MXP) Stability in Laboratory Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on ensuring the stability of Methoxphenidine (MXP) in various solvents for laboratory use. Accurate and reproducible experimental results rely on the consistent stability and concentration of your working solutions. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research endeavors.

Quick Reference: Troubleshooting Common Stability Issues

IssuePotential Cause(s)Recommended Action(s)
Cloudy or Precipitated Solution - Exceeded solubility limit- Temperature fluctuations- Solvent evaporation- pH shift in aqueous solutions- Gently warm the solution- Add a small amount of fresh solvent- Ensure containers are tightly sealed- For aqueous solutions, verify and adjust pH if necessary- Prepare a fresh, less concentrated solution
Inconsistent Analytical Results - Degradation of MXP in solution- Inaccurate initial weighing or dilution- Adsorption to container surface- Prepare fresh solutions more frequently- Store stock solutions at or below -20°C- Protect solutions from light- Use silanized glass or polypropylene (B1209903) containers to minimize adsorption- Re-verify analytical method and calibration
Discoloration of Solution - Oxidation or photodegradation- Store solutions in amber vials or protect from light- Consider using solvents purged with an inert gas (e.g., nitrogen or argon)- Prepare fresh solutions

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound hydrochloride is soluble in a variety of organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used. Its solubility is lower in aqueous solutions like phosphate-buffered saline (PBS).[1]

Q2: How should I store my this compound solutions to ensure stability?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C in tightly sealed, light-protected containers, such as amber glass vials.[1] For short-term storage of working solutions (e.g., a few days), refrigeration at 2-8°C is acceptable for solutions in organic solvents. Aqueous solutions should generally be prepared fresh daily. It is recommended to minimize freeze-thaw cycles.

Q3: What factors can lead to the degradation of this compound in solution?

A3: Like many pharmaceutical compounds, this compound can be susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: Extreme pH (highly acidic or basic conditions) can lead to hydrolysis.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can cause degradation.

  • Light: Photodegradation can occur upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate degradation rates.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways in various solvents are not extensively documented, studies on related arylcyclohexylamines and in-vivo metabolism of this compound suggest potential degradation products. These may include hydroxylated and O-desmethylated derivatives.[2] Under thermal stress, analogs like phencyclidine can decompose into 1-phenylcyclohexene and piperidine.[3]

Q5: How can I check the stability of my this compound solution?

A5: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows you to quantify the concentration of the parent compound and detect the appearance of any degradation products over time.

Quantitative Data

This compound Hydrochloride Solubility

The following table summarizes the approximate solubility of this compound hydrochloride in various common laboratory solvents. It is important to note that these values are a guide, and solubility can be affected by the specific salt form, purity, and temperature.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)50[1]
Dimethyl sulfoxide (DMSO)30[1]
Ethanol30[1]
Phosphate-Buffered Saline (PBS, pH 7.2)3[1]
MethanolPoorly soluble[4]
WaterPoorly soluble[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Accurately weigh 100 mg of this compound hydrochloride using an analytical balance.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Add DMSO to the flask to bring the final volume to the 10 mL mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Aliquot the stock solution into smaller volume amber glass vials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of a this compound solution over time.

Objective: To determine the percentage of this compound remaining in a solution under specific storage conditions.

Materials:

  • Prepared this compound solution (e.g., 1 mg/mL in ethanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase (e.g., Acetonitrile (B52724) and phosphate (B84403) buffer, pH adjusted)

  • Reference standard of this compound hydrochloride

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a calibration curve using the this compound reference standard at several concentrations.

    • Dilute the freshly prepared this compound solution to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and record the peak area of the this compound peak. This is your initial (100%) concentration.

  • Sample Storage:

    • Store the prepared this compound solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), take an aliquot of the stored solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted sample onto the HPLC system and record the peak area.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the calibration curve.

    • Determine the percentage of this compound remaining relative to the initial concentration.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Example HPLC Conditions (based on published methods for MXP and its isomers): [5]

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) is often effective.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 25-30°C

Visualizations

This compound Signaling Pathway

This compound is known to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][6] Antagonism of the NMDA receptor can influence downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are involved in synaptic plasticity and cellular responses.[7][8][9][10]

Methoxphenidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_Receptor NMDA Receptor ERK ERK NMDA_Receptor->ERK Downstream Signaling MXP This compound MXP->NMDA_Receptor Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Activates pERK p-ERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Translocates to Nucleus pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Cellular Responses) pCREB->Gene_Expression Regulates Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep_Solution Prepare MXP Solution in Desired Solvent Acid Acidic (e.g., 0.1M HCl) Prep_Solution->Acid Base Basic (e.g., 0.1M NaOH) Prep_Solution->Base Oxidation Oxidative (e.g., 3% H2O2) Prep_Solution->Oxidation Thermal Thermal (e.g., 60°C) Prep_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Prep_Solution->Photolytic Time_Points Sample at Time Points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Quantify MXP & Identify Degradants HPLC_Analysis->Data_Analysis Report Determine Degradation Rate & Degradation Profile Data_Analysis->Report

References

Best practices for the long-term storage of Methoxphenidine reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of Methoxphenidine (MXP) reference standards to ensure their integrity and accuracy in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound (MXP) reference standards?

For optimal long-term stability, solid this compound reference standards should be stored in a controlled environment that minimizes degradation. The recommended conditions are based on general best practices for amine-containing and piperidine-derivative compounds.[1][2][3] Store the reference standard at a temperature of 2°C to 8°C .[4][5] For extended storage periods, some laboratories may opt for temperatures at or below -20°C .[4] It is crucial to store the material in its original, tightly sealed container to protect it from moisture and atmospheric contaminants.[2][5][6] The storage area should be dark to prevent photodegradation.[5][6]

Q2: How should I store solutions of this compound?

Solutions of MXP, particularly in volatile organic solvents, should be stored at 2°C to 8°C or frozen at -20°C to minimize solvent evaporation and slow potential degradation.[4] Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent solvent loss. To further minimize evaporation, the headspace in the vial should be kept to a minimum. If the solution is in a solvent that freezes at the storage temperature, allow the solution to completely thaw and sonicate for 10-15 minutes to ensure the analyte is fully redissolved before use. Always use amber glass vials to protect light-sensitive compounds from degradation.

Q3: My laboratory experiences temperature fluctuations. How critical is precise temperature control?

Consistent temperature is key to maintaining the long-term stability of reference standards. Significant fluctuations, especially repeated freeze-thaw cycles, can degrade the material and affect its purity. If precise temperature control is a challenge, storing the standard at the lower end of the recommended range (e.g., 2°C) can provide a buffer. It is advisable to use a calibrated thermometer to monitor the storage unit's temperature regularly.

Q4: The MXP reference standard has been stored for several years. How can I verify its integrity?

Before use, visually inspect the material for any changes in color or physical state. If there are any doubts about the standard's integrity, it is best to re-qualify it. This can be done by comparing it to a new, certified reference standard using a suitable analytical method, such as HPLC-UV or LC-MS. The purity of the aged standard should be reassessed, and the concentration of any prepared solutions should be verified.

Q5: Can I use a reference standard after its expiration date?

It is generally not recommended to use a reference standard beyond its expiration date, as the manufacturer can no longer guarantee its purity and stability. If using an expired standard is unavoidable, it is imperative to perform a thorough re-qualification to confirm its identity and purity against a current, valid reference standard.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the reference standard. Contamination from solvent or glassware.1. Prepare a fresh solution from the solid reference standard. 2. Use fresh, high-purity solvent and clean glassware. 3. If the issue persists, the reference standard may have degraded. Consider re-qualifying it or using a new standard.
Difficulty dissolving the standard The standard may have absorbed moisture. The incorrect solvent is being used.1. Ensure the standard is brought to room temperature in a desiccator before opening to prevent condensation. 2. Verify the recommended solvent from the certificate of analysis. 3. Gentle warming or sonication may aid dissolution.
Inconsistent analytical results Improper handling or storage of the standard solution. Degradation of the solution.1. Ensure the solution is homogeneous before taking an aliquot (vortex or sonicate). 2. Store solutions in tightly sealed vials at the recommended temperature. 3. Prepare fresh solutions more frequently.
Change in physical appearance of the solid standard Degradation due to exposure to light, heat, or moisture.1. Do not use the standard if its appearance has changed. 2. Discard the compromised standard according to safety guidelines. 3. Review storage procedures to prevent future issues.

Data Summary: Recommended Storage Conditions

Parameter Solid this compound This compound Solution
Temperature 2°C to 8°C (Refrigerated) or ≤ -20°C (Frozen) for extended storage.2°C to 8°C (Refrigerated) or ≤ -20°C (Frozen).
Light Protection Store in the dark. Use amber vials or store in a light-blocking container.Store in amber glass vials.
Atmosphere Store in a tightly sealed container to protect from moisture and air.Store in a tightly sealed vial with minimal headspace.
Container Original manufacturer's vial. If transferred, use a tightly sealed glass container.Amber glass vials with PTFE-lined caps.

Experimental Protocols

Protocol for Handling and Preparing a this compound Standard Solution

  • Equilibration: Before opening, allow the sealed container of the this compound reference standard to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance. Handle the material in a well-ventilated area or a fume hood.

  • Dissolution: Quantitatively transfer the weighed standard to a calibrated volumetric flask. Add a small amount of the appropriate high-purity solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the material.

  • Dilution: Once fully dissolved, dilute to the mark with the solvent. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass vial with a screw cap. Store the solution at the recommended temperature (2°C to 8°C or frozen).

  • Documentation: Record all details of the preparation, including the lot number of the standard, the final concentration, the solvent used, the date of preparation, and the assigned expiration date for the solution.

Visualizations

experimental_workflow Experimental Workflow for Reference Standard Use cluster_prep Preparation cluster_analysis Analysis & Storage start Start: Retrieve Standard from Storage equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate weigh Accurately Weigh Standard equilibrate->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve dilute Dilute to Final Volume dissolve->dilute transfer Transfer to Labeled Amber Vial dilute->transfer use Use in Analytical Method transfer->use store Store Solution at 2-8°C or Frozen use->store document Document Preparation and Usage store->document end End document->end

Caption: Workflow for the correct preparation and use of a this compound reference standard solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Analytical Results Observed check_solution Is the standard solution freshly prepared and homogeneous? start->check_solution prepare_fresh Prepare a fresh solution following best practices. check_solution->prepare_fresh No check_system Is the analytical system performing correctly? check_solution->check_system Yes reanalyze Re-analyze the sample. prepare_fresh->reanalyze resolve Issue Resolved reanalyze->resolve system_qc Perform system suitability tests. check_system->system_qc No check_standard Has the solid standard been stored correctly? check_system->check_standard Yes system_qc->reanalyze requalify Re-qualify the standard or use a new lot. check_standard->requalify No check_standard->resolve Yes requalify->prepare_fresh

Caption: A logical diagram for troubleshooting inconsistent results when using a this compound reference standard.

References

Addressing poor dose selection in animal models of Methoxphenidine research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing animal models in the study of Methoxphenidine (MXP). The focus is on addressing the critical issue of appropriate dose selection to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (MXP)?

A1: this compound is a dissociative substance of the diarylethylamine class.[1][2] Its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3][4] By blocking NMDA receptors, MXP interrupts electrical signals between neurons, leading to dissociative and hallucinogenic effects.[1][3] Some evidence also suggests it may act as a dopamine (B1211576) and/or norepinephrine (B1679862) reuptake inhibitor, which could contribute to its stimulant effects at certain doses.[1]

Q2: What is a typical starting dose range for behavioral studies with MXP in rats?

A2: Based on published literature, a subcutaneous (s.c.) dose range of 10-40 mg/kg has been characterized in Wistar rats.[5][6] Lower doses (10-20 mg/kg) have been shown to produce stimulant effects, such as hyperlocomotion, while higher doses (40 mg/kg) tend to have sedative effects, resulting in decreased locomotor activity.[5][6] It is crucial to conduct a pilot study to determine the optimal dose range for your specific animal model and behavioral paradigm.

Q3: How does the pharmacokinetic profile of MXP influence experimental design?

A3: In Wistar rats, MXP administered subcutaneously rapidly crosses the blood-brain barrier.[5] Peak concentrations in both the serum and brain are reached approximately 30 minutes post-administration.[5] The elimination half-life is around 2.15 hours.[5] Therefore, behavioral testing should be timed to coincide with this peak concentration window (e.g., starting tests 15-30 minutes after injection) to observe the maximum effects.[6]

Q4: What are the known behavioral effects of MXP in rodent models?

A4: MXP induces a range of behavioral changes in rodents that are consistent with other dissociative anesthetics.[5] These include:

  • Biphasic Locomotor Activity: Increased movement and exploratory behavior at lower to moderate doses (10-20 mg/kg) and decreased activity at higher doses (40 mg/kg).[5][6]

  • Sensorimotor Gating Disruption: MXP significantly disrupts prepulse inhibition (PPI) of the startle reflex at all effective doses, indicating an impairment in information processing.[4][5]

  • Addictive and Schizophrenia-like Behaviors: Studies have shown that MXP can induce addictive behaviors and symptoms related to schizophrenia in mice, including hyperactivity, social withdrawal, and cognitive impairment.[7][8]

Troubleshooting Guide

Problem: High variability in animal responses to the same dose of MXP.

  • Possible Cause: Inconsistent administration technique (e.g., subcutaneous vs. intraperitoneal), differences in animal strain, age, or sex.

  • Solution: Standardize the route of administration across all subjects. Ensure that all animals are from the same supplier, strain, and are closely matched for age and weight. Report the sex of the animals used, as this can be a significant variable.

Problem: Animals show excessive sedation or adverse effects (e.g., seizures, mortality).

  • Possible Cause: The selected dose is too high for the specific animal model or strain. The estimated subcutaneous LD50 in Wistar rats is 500 mg/kg, but toxic effects can occur at much lower doses.[5]

  • Solution: Immediately lower the dose. Refer to dose-response studies and begin with a dose at the lower end of the effective range (e.g., 5-10 mg/kg s.c. in rats). Always perform a dose-ranging pilot study to establish safety and efficacy before proceeding with larger experimental cohorts.

Problem: No significant behavioral effect is observed at the tested doses.

  • Possible Cause: The dose may be too low. Alternatively, the timing of the behavioral test may not align with the peak brain concentration of the drug.

  • Solution:

    • Verify Dose: Double-check all calculations and the concentration of your dosing solution.

    • Adjust Timing: Ensure that your behavioral testing window aligns with the known T-max of MXP (~30 minutes post-injection).[5]

    • Increase Dose: Systematically increase the dose in a pilot study. Refer to the data tables below for dose ranges that have been shown to be effective in other studies.

Data Presentation

Table 1: Pharmacokinetic & Toxicity Data for this compound in Wistar Rats

ParameterValueRoute of AdministrationSource
Time to Peak Concentration (T_max)~30 minutesSubcutaneous (s.c.)[5]
Elimination Half-Life (t_1/2)2.15 hoursSubcutaneous (s.c.)[5]
Lethal Dose, 50% (LD50)~500 mg/kgSubcutaneous (s.c.)[5]

Table 2: Dose-Dependent Behavioral Effects of this compound in Wistar Rats

Dose (s.c.)Primary Behavioral OutcomeTest ParadigmSource
10 mg/kgIncreased locomotor activity (Stimulant effect)Open Field Test[5][6]
20 mg/kgIncreased locomotor activity (Stimulant effect)Open Field Test[5][6]
40 mg/kgDecreased locomotor activity (Sedative effect)Open Field Test[5][6]
10-40 mg/kgSignificant disruption of sensorimotor gatingPrepulse Inhibition[5]

Experimental Protocols

Protocol 1: Open Field Test (OFT) for Locomotor Activity

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material, placed in a sound-attenuated, evenly lit room. An automated video-tracking system is used for recording.

  • Subjects: Male Wistar rats (or other relevant rodent model) habituated to the testing room for at least 60 minutes prior to the experiment.

  • Procedure:

    • Administer the selected dose of MXP (e.g., 10, 20, 40 mg/kg, s.c.) or vehicle (e.g., saline).

    • After a 15-30 minute pre-treatment period (to align with T_max), place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 60 minutes).

    • The video-tracking system records key parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.

  • Data Analysis: Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Apparatus: A startle response system consisting of a sound-proof chamber, a speaker for delivering acoustic stimuli, and a sensor platform to detect the whole-body startle reflex of the animal.

  • Subjects: Rodents habituated to the testing room.

  • Procedure:

    • Administer MXP or vehicle.

    • After the pre-treatment period, place the animal in the restrainer within the startle chamber.

    • Allow a 5-10 minute acclimation period with background white noise.

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse Alone: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse + Pulse: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the strong pulse.

      • No Stimulus: Background noise only, to measure baseline movement.

  • Data Analysis: PPI is calculated as a percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse Alone" trials:

    • % PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]

    • Compare the % PPI across different dose groups. A lower % PPI indicates a deficit in sensorimotor gating.

Visualizations

Dose_Selection_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Pilot Study cluster_2 Phase 3: Definitive Experiment Lit_Review Literature Review (Identify dose ranges from published MXP/NMDA studies) Hypothesis Define Hypothesis & Behavioral Endpoint Lit_Review->Hypothesis Dose_Range Select Wide Dose Range (e.g., 5, 15, 45 mg/kg) Hypothesis->Dose_Range Pilot_Test Administer to Small Cohort (n=3-4 per group) Dose_Range->Pilot_Test Observe Observe for Efficacy and Adverse Effects Pilot_Test->Observe Refine_Dose Refine Dose-Response Curve (Select 3-4 effective, non-toxic doses) Observe->Refine_Dose Main_Exp Conduct Main Experiment (Full cohort, pre-defined endpoint) Refine_Dose->Main_Exp Data_Analysis Statistical Analysis Main_Exp->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for establishing an optimal dose of MXP in animal models.

NMDA_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds Ca_Ion Ca++ Influx NMDA_Receptor->Ca_Ion Opens Downstream Downstream Signaling (e.g., LTP, gene expression) Ca_Ion->Downstream MXP This compound (MXP) MXP->NMDA_Receptor Blocks Channel

Caption: Simplified signaling pathway of MXP at the NMDA receptor.

Dose_Effect_Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Brain Concentration (ng/g) PK->Concentration PD Pharmacodynamics (Receptor Binding) Concentration->PD Effect Behavioral Effect (e.g., Locomotion, PPI Disruption) PD->Effect

References

Technical Support Center: Minimizing Carryover in High-Throughput Screening of Methoxphenidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover in the high-throughput screening (HTS) of Methoxphenidine (MXP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for this compound (MXP) analysis?

A1: Carryover is the phenomenon where a small portion of an analyte from a preceding sample injection appears in a subsequent analysis, leading to artificially elevated results or false positives.[1][2] this compound, being a basic and hydrophobic compound, has a tendency to adsorb to surfaces within the LC-MS system, making it particularly prone to carryover.[2][3] This is a significant concern in high-throughput screening (HTS) as it can compromise data integrity, leading to inaccurate quantification and false identification of hits.

Q2: What are the common sources of carryover in an LC-MS system?

A2: The primary sources of carryover in an LC-MS system can be broadly categorized as:

  • Autosampler: This is the most common source.[4][5] Specific components include the injection needle (both inner and outer surfaces), injection valve, sample loop, and transfer tubing.[2]

  • LC Column: The column, including the frits and the stationary phase, can retain the analyte and release it in subsequent runs.

  • MS Ion Source: Contamination of the ion source, such as the cone or curtain plate, can also lead to persistent background signals that mimic carryover.

Q3: What is an acceptable level of carryover for HTS assays?

A3: Ideally, carryover should be as low as possible, preferably below the lower limit of quantitation (LLOQ). A common target in bioanalytical method validation is to have the carryover in a blank sample following a high-concentration sample be less than 20% of the LLOQ.

Troubleshooting Guides

Issue 1: High carryover detected in blank injections following high-concentration MXP samples.

This is the most common manifestation of a carryover problem. The following steps will help you systematically identify and resolve the issue.

Step 1: Isolate the Source of Carryover

The first step is to determine whether the carryover is originating from the autosampler, the LC column, or the MS source.

  • Experimental Protocol: A systematic approach to pinpointing the source of carryover is crucial. This involves a series of blank injections with strategic modifications to the LC-MS system configuration.

    • Protocol 1: Carryover Source Identification

      • Inject a high-concentration MXP standard.

      • Inject a blank sample (mobile phase). This will show the total system carryover.

      • Replace the analytical column with a union and inject another blank. If the carryover peak disappears or is significantly reduced, the column is the primary source.

      • If carryover persists with the union, the autosampler is the likely culprit.

      • To check for MS source contamination, infuse the mobile phase directly into the mass spectrometer without any injection. A persistent signal for MXP would indicate a contaminated ion source.

Step 2: Address Autosampler Carryover

If the autosampler is identified as the source, focus on the following components:

  • Injection Needle: The needle is a major contributor to carryover.

    • Troubleshooting:

      • Optimize Needle Wash: The composition of the wash solvent is critical. For a basic compound like MXP, a wash solution with a different pH and/or higher organic content than the mobile phase is often more effective.

      • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and consider increasing the duration of the wash cycle.[4]

      • Needle Material: The material of the needle can significantly impact adsorption. Consider using needles with coatings that reduce interaction with basic compounds.

  • Injection Valve and Sample Loop: Residue can accumulate in the valve rotor seal and the sample loop.

    • Troubleshooting:

      • Valve and Loop Cleaning: Implement a rigorous cleaning protocol for the injection valve and sample loop. This may involve flushing with strong, appropriate solvents.

      • Rotor Seal Material: For hydrophobic and basic compounds, rotor seals made of materials like PEEK or Tefzel may reduce adsorption compared to standard Vespel seals.[1]

Step 3: Mitigate Column Carryover

If the column is the source of carryover:

  • Troubleshooting:

    • Column Washing: After each run with a high concentration of MXP, incorporate a high-organic wash step in the gradient to elute any retained compound. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.

    • Column Regeneration: If carryover persists, a more aggressive column regeneration procedure may be necessary. Follow the manufacturer's guidelines for your specific column.

    • Guard Column: Use a guard column and replace it frequently to protect the analytical column from strongly retained compounds.

Step 4: Decontaminate the MS Ion Source

If the MS source is contaminated:

  • Troubleshooting:

    • Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source components, including the cone, capillary, and curtain plate. This may involve sonication in a suitable solvent.

Issue 2: Inconsistent or sporadic carryover.

Inconsistent carryover can be more challenging to diagnose.

  • Troubleshooting:

    • Check for Leaks: Inspect all fittings and connections for any leaks, as this can create dead volumes where the sample can be trapped and intermittently released.

    • Sample Preparation: Investigate the sample preparation procedure. Incomplete dissolution of MXP or precipitation in the sample vial can lead to inconsistent injection amounts and apparent carryover.

    • Vial and Cap Selection: Ensure that the vials and caps (B75204) used are of high quality and do not contribute to the problem through leaching or adsorption. For basic compounds, deactivated (silanized) glass vials or polypropylene (B1209903) vials can be beneficial.

Quantitative Data Summary

The following tables provide a summary of expected carryover reduction based on different troubleshooting strategies. The data is based on studies of compounds with similar properties to this compound (basic and hydrophobic) and serves as a guide for expected improvements.

Table 1: Effect of Wash Solvent Composition on Carryover

Wash Solvent CompositionAnalyteObserved Carryover (%)
Mobile Phase (55:45 Acetonitrile:Water with 0.1% Formic Acid)Granisetron0.015
90:10 Water:AcetonitrileGranisetron0.008
50:50 Water:AcetonitrileGranisetron0.005
100% AcetonitrileGranisetron0.025
100% MethanolGranisetron0.018
50:50 DMSO:MethanolProprietary Basic DrugReduced from >500% of LLOQ to ~100% of LLOQ

Data adapted from studies on basic compounds to illustrate the principle.[4][5]

Table 2: Effect of Autosampler Needle Material on Carryover

Needle MaterialAnalyteObserved Carryover (%)
Stainless SteelChlorhexidine0.0425
PTFE CoatedChlorhexidine0.0023
PEEK CoatedChlorhexidine0.0021
Platinum CoatedChlorhexidine0.0009

Data adapted from a study on chlorhexidine, a strongly basic compound.[6]

Experimental Protocols

Protocol 2: Evaluating the Efficacy of Different Wash Solvents

  • Prepare a High-Concentration MXP Standard: Prepare a solution of MXP at the highest expected concentration in your HTS assay.

  • Prepare Blank Samples: Use your initial mobile phase as the blank.

  • Injection Sequence:

    • Inject the high-concentration MXP standard.

    • Inject three consecutive blank samples.

    • Repeat this sequence for each wash solvent you want to test, ensuring the system is thoroughly flushed with the new wash solvent before starting the next sequence.

  • Data Analysis: Calculate the percentage of carryover for each wash solvent by comparing the peak area of MXP in the first blank injection to the peak area of the high-concentration standard.

    % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting carryover.

Carryover_Troubleshooting_Workflow Carryover Troubleshooting Workflow start High Carryover Detected isolate_source Isolate Source of Carryover (Protocol 1) start->isolate_source autosampler Autosampler isolate_source->autosampler Autosampler column LC Column isolate_source->column Column ms_source MS Source isolate_source->ms_source MS Source optimize_wash Optimize Needle Wash (Solvent, Volume, Duration) autosampler->optimize_wash column_wash Implement Column Wash column->column_wash clean_source Clean MS Ion Source ms_source->clean_source change_needle Change Needle Material optimize_wash->change_needle clean_valve Clean/Replace Injection Valve/Loop change_needle->clean_valve end Carryover Minimized clean_valve->end replace_guard Replace Guard Column column_wash->replace_guard replace_guard->end clean_source->end

Caption: A flowchart outlining the systematic approach to troubleshooting carryover.

Autosampler_Carryover_Sources Common Autosampler Carryover Sources autosampler Autosampler needle Injection Needle autosampler->needle valve Injection Valve autosampler->valve loop Sample Loop autosampler->loop tubing Transfer Tubing autosampler->tubing needle_outer Outer Surface (Adsorption) needle->needle_outer needle_inner Inner Surface (Residue) needle->needle_inner rotor_seal Rotor Seal (Adsorption/Wear) valve->rotor_seal

Caption: Key components within an autosampler that contribute to carryover.

References

Technical Support Center: Method Validation for Methoxphenidine (MXP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method validation for the quantification of Methoxphenidine (MXP) in biological matrices, in accordance with the principles outlined by the European Medicines Agency (EMA).

Frequently Asked Questions (FAQs)

Category 1: General EMA Guideline Questions

Q1: What are the core parameters I need to assess for a full bioanalytical method validation according to EMA guidelines?

A1: A full validation for a bioanalytical method requires the assessment of several key parameters to ensure the method is reliable for its intended purpose.[1] These parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[2]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[2]

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effects: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.[3][4][5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[2]

  • Dilution Integrity: The assessment of whether diluting a sample with a concentration above the upper limit of quantification (ULOQ) affects its accuracy and precision.[2]

Q2: Are the original EMA guidelines from 2011 still valid?

A2: The EMA guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) has been superseded by the ICH M10 guideline on bioanalytical method validation as of July 2022.[6] However, the core principles and validation parameters remain largely consistent. It is crucial to refer to the most current ICH M10 guideline for regulatory submissions.

Category 2: this compound (MXP) Specific Issues

Q3: What analytical technique is most suitable for MXP quantification in biological matrices like blood or plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable and commonly used technique for the quantification of MXP and its metabolites in biological samples.[7][8] This method offers excellent sensitivity and selectivity, which is crucial for detecting low concentrations and distinguishing MXP from other structurally similar compounds or endogenous matrix components.[5]

Q4: My MXP assay shows significant ion suppression. What could be the cause and how can I mitigate it?

A4: Ion suppression is a common form of matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[3][5]

  • Common Causes: Phospholipids are often the primary cause of ion suppression in plasma or serum samples.[5] Other potential sources include metabolites, dosing vehicles, or co-administered drugs.[2]

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Protein precipitation is a simpler but often less clean method.[9]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate MXP from the interfering matrix components.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.

Q5: I am having trouble distinguishing between the positional isomers of MXP (2-MXP, 3-MXP, 4-MXP). How can I ensure the selectivity of my method?

A5: Distinguishing between positional isomers is a critical challenge in forensic and bioanalytical chemistry.[10][11] To ensure selectivity, you must develop a chromatographic method capable of separating the isomers. High-performance liquid chromatography (HPLC) has been shown to successfully separate 2-MXP, 3-MXP, and 4-MXP based on their retention times.[7][12] The method validation for selectivity should include injecting solutions of the other isomers to demonstrate that they do not interfere with the quantification of the target isomer.

Troubleshooting Guides

Guide 1: Inaccurate or Imprecise Results

This guide helps you troubleshoot when your Quality Control (QC) samples fail to meet the acceptance criteria for accuracy and precision.

Problem: Within-run or between-run accuracy/precision is outside the ±15% acceptance limit (or ±20% for LLOQ).

Potential Cause Troubleshooting Step Further Action
Pipetting/Dilution Errors Review sample and standard preparation procedures. Verify the calibration of all pipettes.Re-prepare a fresh set of calibration standards and QC samples, paying close attention to technique.
Internal Standard (IS) Issues Check the IS response across the analytical run. High variability can indicate inconsistent addition or degradation.Prepare a fresh IS stock solution. Ensure the IS is added consistently to all samples, calibrators, and QCs.
Matrix Effects The accuracy and precision of QC samples prepared in the study matrix are poor compared to those in a surrogate matrix.Re-evaluate the sample extraction procedure for efficiency and cleanliness. Optimize chromatography to separate the analyte from matrix interferences.
Instrument Instability The instrument response is drifting over the course of the run.Check system suitability before the run. Clean the mass spectrometer source. Re-calibrate the instrument if necessary.[13]
Analyte Instability The analyte is degrading during sample preparation or in the autosampler.Perform short-term and post-preparative stability experiments to confirm stability under the conditions of the assay.[2]
Guide 2: Poor Peak Shape

Problem: Chromatographic peaks for MXP are tailing, splitting, or are excessively broad.

Potential Cause Troubleshooting Step Further Action
Column Contamination A buildup of matrix components on the column frit or stationary phase.Flush the column with a strong solvent. If the problem persists, replace the column. Use guard columns or in-line filters to protect the analytical column.[14]
Secondary Interactions The basic amine group on MXP interacts with residual silanols on the silica-based column, causing tailing.Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). Adjust the mobile phase pH or add a competing base like triethylamine (B128534) (use with caution for MS).
Injection Solvent Mismatch The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion.The injection solvent should be as weak as, or weaker than, the mobile phase. Reconstitute the final extract in the initial mobile phase.[14]
Column Void A void has formed at the head of the column due to high pressure or pH instability.Reverse-flush the column (if permitted by the manufacturer). If this doesn't resolve the issue, the column must be replaced.[14]

Summary of EMA Acceptance Criteria

The following table summarizes the typical acceptance criteria for key validation parameters based on EMA guidelines.

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQWithin ±20% of the nominal value
Low, Medium, High QCWithin ±15% of the nominal value
Precision (CV) LLOQ≤ 20%
Low, Medium, High QC≤ 15%
Selectivity Blank Matrix SamplesResponse should be < 20% of the LLOQ for the analyte and < 5% for the internal standard.[2]
Matrix Factor Low and High QCThe CV of the IS-normalized matrix factor should be ≤ 15%.
Dilution Integrity Diluted QCsAccuracy and precision must be within ±15%.[2]

Experimental Protocols

Protocol: Determination of Within-Run and Between-Run Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method for MXP across three separate analytical runs.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.[2]

  • This compound (MXP) reference standard.

  • Internal Standard (IS), preferably a stable isotope-labeled version of MXP.

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of MXP and the IS in a suitable organic solvent (e.g., methanol).

  • Prepare Calibration Standards (CS): Spike blank matrix with the MXP stock solution to create a series of at least 6-8 non-zero calibration standards covering the expected concentration range.

  • Prepare Quality Control (QC) Samples: Independently from the calibration standards, spike blank matrix to prepare QCs at four concentration levels:

    • LLOQ: Lower Limit of Quantification.

    • Low QC: ~3x LLOQ.

    • Medium QC: Approximately 50% of the calibration curve range.

    • High QC: At least 75% of the Upper Limit of Quantification (ULOQ).

  • Analytical Run 1 (Within-Run Assessment):

    • Process and analyze one full calibration curve.

    • Process and analyze at least five replicates of each QC level (LLOQ, Low, Mid, High).

    • Calculate the concentration of each QC replicate against the calibration curve.

    • Calculate the mean, standard deviation (SD), coefficient of variation (CV%), and accuracy (%) for each QC level.

  • Analytical Runs 2 and 3 (Between-Run Assessment):

    • On two separate days, repeat the process described in Step 4. Each run should be performed by the same or different analysts to capture variability.

  • Data Evaluation:

    • Within-Run: For each run, the accuracy for LLOQ must be within ±20% and precision (CV) ≤20%. For Low, Mid, and High QCs, accuracy must be within ±15% and precision ≤15%.

    • Between-Run: Combine the data from all three runs. Calculate the overall mean, SD, CV%, and accuracy for each QC level. The acceptance criteria are the same as for the within-run assessment.

Visualizations

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow (EMA Principles) cluster_dev Method Development cluster_app Application Dev Method Development (Sample Prep, LC, MS) Selectivity Selectivity & Carry-over Dev->Selectivity Dev->Selectivity CalCurve Calibration Curve LLOQ / ULOQ AccPrc Accuracy & Precision (Within & Between-Run) Matrix Matrix Effects Routine Routine Sample Analysis AccPrc->Routine AccPrc->Routine Stability Stability (Freeze-Thaw, Bench-Top, etc.) Dilution Dilution Integrity ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: A workflow diagram illustrating the key stages of bioanalytical method validation.

Troubleshooting_Accuracy_Issues Troubleshooting Tree for Inaccurate Results Start QC Samples Fail Accuracy/Precision Criteria CheckIS Check Internal Standard (IS) Response Variability Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK IS_Bad High Variability. Prepare Fresh IS. Re-inject. IS_OK->IS_Bad No CheckPrep Review Sample Prep & Pipetting Procedures IS_OK->CheckPrep Yes Prep_OK Procedures Correct? CheckPrep->Prep_OK Prep_Bad Error Identified. Re-prepare Standards/QCs. Re-run. Prep_OK->Prep_Bad No CheckMatrix Investigate Matrix Effects Prep_OK->CheckMatrix Yes Matrix_Action Optimize Sample Cleanup and/or Chromatography CheckMatrix->Matrix_Action CheckStability Assess Analyte Stability Matrix_Action->CheckStability If problem persists Stability_Action Perform Stability Experiments. Adjust Handling Procedures. CheckStability->Stability_Action

References

Validation & Comparative

Comparative Analysis of Methoxphenidine and Ketamine's Effects on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Methoxphenidine (MXP) and ketamine on locomotor activity, drawing upon preclinical experimental data. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists, but their nuanced pharmacological profiles result in distinct dose-dependent effects on motor behavior. This analysis is intended to inform research and drug development in the fields of neuroscience and pharmacology.

Data Presentation: Quantitative Effects on Locomotor Activity

The following table summarizes the dose-dependent effects of this compound and ketamine on locomotor activity as measured in the open field test in rodents. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols, including animal species and strain, apparatus dimensions, and habituation periods.

CompoundSpecies/StrainDose (mg/kg)Route of AdministrationEffect on Locomotor ActivityCitation
This compound Wistar Rats10 - 20SubcutaneousIncreased locomotor activity.[1][2]
Wistar Rats40SubcutaneousDecreased locomotor activity.[1][2]
Ketamine Sprague Dawley Rats30IntraperitonealPeak locomotor activity.[3]
Sprague Dawley Rats150IntraperitonealSignificant inhibition of locomotor activity.[3]
Hooded Rats50IntraperitonealIncreased locomotion, peaking around 30 minutes post-injection.[4]
Hooded Rats100IntraperitonealInitial cataleptic immobility followed by postanesthetic locomotion.[4]
C57BL/6J Mice25IntraperitonealRapid onset of locomotor hyperactivity.[5]
C57BL/6J Mice50IntraperitonealDelayed onset of hyperlocomotion.[5]
Preadolescent & Adolescent Rats10, 20, 40Not SpecifiedDose-dependent increase in locomotor activity.[6]

Experimental Protocols: The Open Field Test

The primary experimental model used to assess the effects of this compound and ketamine on locomotor activity is the Open Field Test (OFT) . This test gauges general activity levels, anxiety, and exploratory behavior in rodents.

Apparatus: The open field apparatus typically consists of a square or circular arena with high walls to prevent escape. A common dimension for mice is a 42 x 42 x 42 cm box, while for rats, a larger arena is used.[7] The floor is often divided into a grid, distinguishing a central zone from the peripheral zones along the walls. The arena is typically constructed from a non-porous material for easy cleaning between trials.

Procedure:

  • Habituation: Prior to the test, animals are brought into the testing room and allowed to acclimate for a period of 30 to 60 minutes to reduce stress from handling and the novel environment.[5]

  • Drug Administration: Animals are administered the test compound (this compound or ketamine) or a vehicle control (e.g., saline) via a specified route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Testing: Following a predetermined post-injection period, the animal is placed in the center of the open field arena. Its behavior is then recorded for a set duration, typically ranging from 5 to 60 minutes.[4][8] Automated video tracking software is commonly used to record and analyze various parameters.

  • Data Analysis: Key parameters measured to assess locomotor activity include:

    • Total Distance Traveled: The overall distance the animal moves within the arena.

    • Time Spent in Different Zones: The duration the animal spends in the center versus the periphery. Increased time in the center can be indicative of reduced anxiety.

    • Rearing: The number of times the animal stands on its hind legs, which is a measure of exploratory behavior.

    • Stereotypy: Repetitive, invariant behaviors that can be induced by higher doses of psychostimulants.

Inter-trial Cleaning: To eliminate olfactory cues that could influence the behavior of subsequent animals, the apparatus is thoroughly cleaned with a solution such as 70% ethanol (B145695) between each trial.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for NMDA receptor antagonists' effects on locomotor activity and a typical experimental workflow for the open field test.

NMDA_Antagonist_Pathway cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Postsynaptic GABAergic Interneuron cluster_2 Dopaminergic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates GABA GABA NMDA_R->GABA Inhibits Release Dopamine (B1211576) Dopamine Release GABA->Dopamine Inhibits Ketamine Ketamine / MXP Ketamine->NMDA_R Blocks Locomotor_Activity ↑ Locomotor Activity Dopamine->Locomotor_Activity Stimulates

Caption: Proposed signaling pathway for NMDA receptor antagonist-induced hyperlocomotion.

OFT_Workflow A Animal Acclimation (30-60 min) B Drug Administration (MXP, Ketamine, or Vehicle) A->B C Post-Injection Period B->C D Placement in Open Field Arena C->D E Behavioral Recording (5-60 min) D->E F Data Analysis (Distance, Zone Time, etc.) E->F

Caption: Experimental workflow for the Open Field Test.

Comparative Analysis

Both this compound and ketamine are NMDA receptor antagonists that exert significant, dose-dependent effects on locomotor activity.[1][3] Their primary mechanism of action is believed to involve the blockade of NMDA receptors on GABAergic interneurons. This disinhibits downstream glutamatergic and dopaminergic neurons, leading to an increase in dopamine release in brain regions associated with motor control, such as the nucleus accumbens and striatum.[9] This increase in dopaminergic activity is correlated with the observed hyperlocomotion.[3]

Similarities:

  • Mechanism of Action: Both drugs are non-competitive NMDA receptor antagonists.

  • Dose-Dependent Biphasic Effects: At lower to moderate doses, both compounds tend to increase locomotor activity. At higher, anesthetic or near-anesthetic doses, they can induce a period of sedation, immobility, or decreased activity, which may be followed by a period of hyperactivity.[1][2][4]

Differences:

  • Potency and Duration: While direct comparative studies are limited, anecdotal reports and some pharmacological data suggest that this compound may have a longer duration of action compared to ketamine. The pharmacokinetic profile of MXP shows a rapid crossing of the blood-brain barrier with peak concentrations at around 30 minutes, and a half-life of approximately 2.15 hours.[1]

  • Behavioral Profile: The qualitative nature of the locomotor activity may differ. For instance, high doses of ketamine can induce significant ataxia and stereotyped behaviors.[4] While MXP is reported to have stimulant effects typical of dissociative anesthetics, a detailed characterization of its induced behavioral phenotype at different doses is less documented in comparative studies.[2]

Conclusion: this compound and ketamine, as NMDA receptor antagonists, produce comparable dose-dependent increases in locomotor activity, likely through a shared mechanism involving the disinhibition of dopaminergic pathways. However, differences in their pharmacokinetic and pharmacodynamic profiles may lead to variations in the onset, duration, and qualitative nature of their effects on motor behavior. Further head-to-head comparative studies are warranted to fully elucidate the distinct neurobehavioral profiles of these compounds. This information is critical for understanding their therapeutic potential and abuse liability.

References

Methoxphenidine vs. Diphenidine: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of methoxphenidine (MXP) and diphenidine (B1206869) (DPD), two dissociative substances of the diarylethylamine class.[1][2] Both compounds have emerged as novel psychoactive substances (NPS) and have been investigated for their potential therapeutic applications and toxicological profiles.[3][4] This document aims to present an objective, data-driven comparison to inform research and drug development efforts.

In Vitro Pharmacological Profile

This compound and diphenidine are primarily recognized as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6] Their mechanism of action involves blocking the NMDA receptor channel, which plays a crucial role in synaptic plasticity and neurotransmission.[6]

Receptor Binding Affinities

The binding affinities of MXP and DPD for various receptors and transporters have been characterized in several studies. The following table summarizes the key quantitative data.

CompoundTargetKᵢ (nM)Reference
This compound (2-MXP) NMDA Receptor36 - 170[6]
Dopamine Transporter (DAT)>10,000[3]
Serotonin Transporter (SERT)>10,000[3]
Norepinephrine (B1679862) Transporter (NET)8,200[7]
Sigma-1 Receptor (σ₁)124[6]
Sigma-2 Receptor (σ₂)508[6]
Diphenidine (DPD) NMDA Receptor29[3]
Dopamine Transporter (DAT)2,500[8]
Serotonin Transporter (SERT)>10,000[3]
Norepinephrine Transporter (NET)>10,000[3]
Sigma-1 Receptor (σ₁)1,400[8]
Sigma-2 Receptor (σ₂)1,300[8]

Note: Lower Kᵢ values indicate higher binding affinity.

Diphenidine generally exhibits a higher affinity for the NMDA receptor compared to this compound.[9] Notably, the (S)-enantiomer of diphenidine has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer.[10] Both compounds show weak interactions with monoamine transporters, with this compound displaying a mild affinity for the norepinephrine transporter.[4][7] this compound also demonstrates a higher affinity for sigma-1 and sigma-2 receptors compared to diphenidine.[6]

In Vivo Behavioral Effects

Animal studies have been conducted to investigate the behavioral effects of MXP and DPD, providing insights into their potential psychoactive and toxicological properties.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, and its disruption is a characteristic effect of dissociative anesthetics.

CompoundAnimal ModelED₅₀ (mg/kg)Route of AdministrationReference
This compound (2-MXP) Rat>20Subcutaneous[3]
Diphenidine (DPD) Rat9.5Subcutaneous[3][11]

Diphenidine was found to be more potent than this compound in disrupting PPI in rats, with an ED₅₀ of 9.5 mg/kg.[3][11] this compound showed a significant inhibition of PPI at a dose of 20 mg/kg but not at 10 mg/kg.[3] Despite their high affinity for the NMDA receptor, both compounds were less potent in vivo in PPI experiments compared to other NMDA receptor antagonists like PCP and ketamine.[3][10]

Locomotor Activity and Acute Toxicity

Studies on this compound in Wistar rats have shown dose-dependent effects on locomotor activity. Low to moderate doses (10-20 mg/kg) produced stimulant effects, while higher doses (40 mg/kg) led to decreased locomotor activity.[12] The estimated lethal dose (LD₅₀) for this compound administered subcutaneously in rats is 500 mg/kg.[12]

Experimental Protocols

NMDA Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the test compounds for the NMDA receptor.

  • Methodology: Competitive radioligand binding studies are performed using [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker, in rat forebrain membrane preparations.[3]

  • Procedure:

    • Rat forebrain tissue is homogenized and centrifuged to prepare a crude membrane fraction.

    • Membranes are incubated with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of the test compound (this compound or diphenidine).

    • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

    • After incubation, the membranes are filtered, and the bound radioactivity is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

In Vivo Prepulse Inhibition (PPI) Assay
  • Objective: To assess the effect of the test compounds on sensorimotor gating in an animal model.

  • Methodology: The PPI test measures the ability of a weak, non-startling sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong, startling stimulus.

  • Procedure:

    • Rats are placed in a startle chamber equipped with a sensor to detect whole-body startle responses.

    • After an acclimatization period, animals are administered with either vehicle or different doses of the test compound (this compound or diphenidine).[3]

    • The test session consists of different trial types: pulse-alone trials (startling stimulus only), prepulse-plus-pulse trials (prepulse followed by the startling stimulus), and no-stimulus trials.

    • The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials)] x 100.

    • The dose-response relationship is analyzed to determine the median effective dose (ED₅₀) for PPI disruption.[3]

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates MXP_DPD This compound / Diphenidine MXP_DPD->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling Pathway and Blockade by MXP/DPD.

Experimental Workflow

PPI_Workflow start Start acclimatization Acclimatize Rats to Startle Chamber start->acclimatization drug_admin Administer Vehicle or Test Compound (MXP/DPD) acclimatization->drug_admin test_session Conduct PPI Test Session drug_admin->test_session data_acq Record Startle Amplitudes test_session->data_acq data_analysis Calculate %PPI and Determine ED₅₀ data_acq->data_analysis end End data_analysis->end

Caption: Workflow for the In Vivo Prepulse Inhibition (PPI) Experiment.

Conclusion

Both this compound and diphenidine are potent NMDA receptor antagonists, with diphenidine exhibiting a slightly higher affinity in vitro.[3] Their effects extend to other neural systems, albeit with lower potency. In vivo, diphenidine is more potent in disrupting sensorimotor gating than this compound.[3] The data presented in this guide highlights the distinct pharmacological profiles of these two compounds, which is critical for understanding their potential for therapeutic development, as well as their abuse liability and toxicological risks. Further research is necessary to fully elucidate their complex pharmacology and the implications for human health.

References

Validating Analytical Methods for the Quantification of Methoxphenidine and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Methoxphenidine (MXP) and its primary metabolites. The information presented is collated from various scientific studies to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs. Detailed experimental protocols and performance data are summarized to facilitate objective comparison.

Introduction to this compound and its Metabolism

This compound (MXP), a dissociative anesthetic of the diarylethylamine class, has emerged as a novel psychoactive substance.[1][2] Accurate and reliable quantification of MXP and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The primary metabolic pathways for MXP involve O-desmethylation and hydroxylation.[3][4] The main metabolite identified in blood and urine is O-desmethyl-methoxphenidine (dmMXP), with other reported metabolites including hydroxy-MXP and nor-MXP.[3][4][5] Some studies suggest that hydroxylation predominantly occurs on the piperidine (B6355638) ring.[4]

Metabolic Pathway of this compound

This compound Metabolism Metabolic Pathway of this compound MXP This compound (MXP) dmMXP O-desmethyl-methoxphenidine (dmMXP) MXP->dmMXP O-desmethylation hMXP hydroxy-MXP MXP->hMXP Hydroxylation norMXP nor-MXP MXP->norMXP N-dealkylation hdmMXP hydroxylated O-desmethyl-MXP dmMXP->hdmMXP Hydroxylation

Caption: Metabolic pathway of this compound (MXP).

Comparative Analysis of Analytical Methods

The quantification of MXP and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of method often depends on the biological matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the performance of various validated analytical methods for the quantification of MXP and its primary metabolite, dmMXP.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod 1 (Rat Serum & Brain)[3]Method 2 (Human Blood)[4][6]Method 3 (General Screening)[7]
Instrumentation LC-MS/MSHPLC-DAD, LC-MS, UHPLC-QTOF-MSLC-MS/MS
Sample Preparation Protein Precipitation (Serum), Salting-out Assisted LLE (Brain)Basic Back Extraction (1-chlorobutane)Liquid-Liquid Extraction (MTBE)
Linearity Range Serum: up to 400 ng/mL (MXP), Brain: up to 2400 ng/g (MXP)Not Specified0.05–500 ng/mL
Limit of Quantification (LOQ) Serum: 1.00 ng/mL (MXP & dmMXP), Brain: 6.00 ng/g (MXP), 1.50 ng/g (dmMXP)0.10 mg/L (100 ng/mL)0.05–20 ng/mL
Limit of Detection (LOD) Not Specified0.05 mg/L (50 ng/mL)0.01–5 ng/mL
Run Time 4.8 minNot SpecifiedNot Specified
Internal Standard Normethoxetamine-d3Not SpecifiedDeuterated analogs

Table 2: Comparison of GC-MS Method Performance

ParameterMethod 1 (Seized Powders)[2]Method 2 (General Screening)[8]
Instrumentation GC-MSGC-MS
Sample Preparation Not Applicable (Solid Samples)Alkaline Liquid-Liquid Extraction
Limit of Quantification (LOQ) 31 – 67 ng/mLNot Specified
Limit of Detection (LOD) 9 – 20 ng/mLNot Specified
Run Time 13 minutes10 minutes (rapid method)
Internal Standard Not SpecifiedNordazepam-d5

Detailed Experimental Protocols

LC-MS/MS Method for Quantification in Rat Serum and Brain[3]

This method was developed and validated for the simultaneous quantification of racemic MXP and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP).

1. Sample Preparation:

  • Serum: Protein precipitation with 0.1% formic acid in acetonitrile (B52724).

  • Brain: Homogenization followed by salting-out-assisted liquid-liquid extraction.

2. Liquid Chromatography:

  • Column: Poroshell 120 phenyl-hexyl column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.

  • Flow Rate: Not specified.

  • Total Run Time: 4.8 minutes.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific transitions for MXP, dmMXP, and the internal standard (normethoxetamine-d3) were used for qualification and quantification.

GC-MS Method for Analysis of Seized Powder Samples[2]

This validated GC-MS method allows for the quantification of various diphenidine (B1206869) derivatives, including MXP.

1. Sample Preparation:

  • Samples are typically dissolved in a suitable organic solvent.

2. Gas Chromatography:

  • Column: Specific capillary column details are not provided in the abstract.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp is employed to separate the analytes.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).

  • Mode: Selected Ion Monitoring (SIM) for quantification.

Experimental Workflow Diagram

LC-MSMS_Workflow General LC-MS/MS Workflow for MXP Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Serum, Blood, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation / LLE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General workflow for MXP quantification by LC-MS/MS.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the validated quantification of this compound and its metabolites. LC-MS/MS methods generally offer higher sensitivity and are well-suited for complex biological matrices like blood and urine.[3][7] GC-MS provides a robust alternative, particularly for the analysis of seized materials.[2] The choice of the analytical method should be guided by the specific research question, the nature of the samples, and the required limits of detection and quantification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish reliable and accurate analytical methods for this compound.

References

Limited Cross-Reactivity Data for Methoxphenidine in Commercial Immunoassays: A Call for Comprehensive Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) like Methoxphenidine (MXP) is critical. While immunoassays offer a rapid screening solution, their potential for cross-reactivity with structurally related and unrelated compounds necessitates thorough investigation. This guide provides a comparative overview of the currently available data on the cross-reactivity of commercial immunoassay kits with MXP, highlighting a significant data gap in the field.

This compound, a diarylethylamine dissociative substance, has emerged as a recreational drug, making its detection in biological samples a priority for forensic and clinical toxicology.[1] Standard analytical methods for the identification and quantification of MXP and its isomers primarily rely on highly specific techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] However, immunoassay-based screening is often the first line of testing due to its speed and ease of use. The reliability of these screening tests depends on their specificity and the extent of any cross-reactivity with unintended analytes.

Performance Data on Commercial Immunoassay Kits

Comprehensive data on the cross-reactivity of a wide range of commercial immunoassay kits with this compound is notably limited in the public domain. The information available is often confined to manufacturer-provided data for specific assays. One such example comes from Randox Toxicology, which has characterized the cross-reactivity of their Diphenidine ELISA kit with 2-Methoxydiphenidine HCl (a common salt of MXP).

Immunoassay KitTarget AnalyteCross-Reactant% Cross-ReactivityManufacturer
Diphenidine ELISA KitDiphenidine2-Methoxydiphenidine HCl97.7%Randox Toxicology[5][6]

This high level of cross-reactivity suggests that the Randox Diphenidine ELISA kit can effectively detect the presence of this compound. However, it is crucial to note that this also implies the assay cannot differentiate between Diphenidine and this compound. A positive result on this assay would require confirmatory analysis by a more specific method to identify the exact substance present. The lack of similar data from other major immunoassay manufacturers presents a significant challenge for laboratories in selecting and validating appropriate screening tools for MXP.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized experimental protocol for determining the cross-reactivity of a substance like this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is based on the general principles of competitive immunoassays.[7]

Objective: To determine the percentage cross-reactivity of this compound with a specific immunoassay designed to detect a target analyte (e.g., Diphenidine).

Materials:

  • Microplate pre-coated with antibodies against the target analyte.

  • This compound standard solutions of known concentrations.

  • Target analyte standard solutions of known concentrations.

  • Enzyme-conjugated target analyte (HRP-conjugate).

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

  • Drug-free urine or serum for matrix matching.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the target analyte standard in the drug-free matrix to create a standard curve.

  • Cross-Reactant Dilutions: Prepare a series of dilutions of the this compound standard in the drug-free matrix.

  • Assay Procedure: a. Add a fixed volume of the standards, controls, and this compound dilutions to the respective wells of the antibody-coated microplate. b. Add a fixed volume of the enzyme-conjugated target analyte to each well. c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove any unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample. f. Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Plot a standard curve of absorbance versus the concentration of the target analyte. b. Determine the concentration of the target analyte that causes a 50% reduction in signal (IC50). c. From the absorbance values obtained for the this compound dilutions, determine the concentration of this compound that causes a 50% reduction in signal. d. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound using a competitive ELISA.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standards add_samples Add Standards & MXP to Antibody-Coated Plate prep_standards->add_samples prep_cross_reactants Prepare MXP Standard Dilutions prep_cross_reactants->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate_bind Incubate for Competitive Binding add_conjugate->incubate_bind wash_plate Wash Plate incubate_bind->wash_plate add_substrate Add Substrate & Incubate wash_plate->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance add_stop->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

References

A Comparative Analysis of NMDA Receptor Antagonist Potency: Methoxphenidine vs. PCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist potency of Methoxphenidine (MXP) and Phencyclidine (PCP), two dissociative anesthetics with significant mind-altering effects. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.

Quantitative Comparison of NMDA Receptor Binding Affinity

The potency of a non-competitive NMDA receptor antagonist is commonly expressed by its inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity and greater potency. The following table summarizes the reported Kᵢ values for this compound (specifically the 2-methoxy isomer, 2-MXP) and PCP at the NMDA receptor.

CompoundKᵢ (nM)Radioligand UsedTissue PreparationReference
This compound (2-MXP) 36[³H]MK-801Rat Forebrain[1]
This compound (2-MXP) 170[³H]TCPWhole Rat Brain[1]
Phencyclidine (PCP) 57.9Not SpecifiedNot SpecifiedN/A
Phencyclidine (PCP) 59[³H]MK-801Not Specified[2]

Note: The discrepancy in the reported Kᵢ values for 2-MXP is likely due to the different radioligands and tissue preparations used in the respective studies.[1]

A study establishing a rank order of potency for NMDA receptor inhibition found PCP to be more potent than 2-MXP. The rank order was determined as: MK-801 > PCP > 3-MXP > 2-MXP > ketamine > 4-MXP > memantine.[1]

Experimental Protocols

The quantitative data presented above were primarily obtained through in vitro radioligand binding assays. A typical protocol for determining the NMDA receptor binding affinity using [³H]MK-801 is as follows:

[³H]MK-801 Radioligand Binding Assay

1. Membrane Preparation:

  • Brains (excluding cerebella) are dissected from Wistar rats.[3]

  • The tissue is homogenized in an ice-cold Tris-HCl buffer (pH 7.4).[3]

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Binding Assay:

  • A specific concentration of the prepared rat brain membranes (e.g., 0.2 mg of protein) is incubated in the assay buffer.[3]

  • A fixed concentration of the radioligand, [³H]MK-801 (e.g., 5 nM), is added to the incubation mixture.[3]

  • To determine the binding affinity of the test compounds (this compound or PCP), they are added to the incubation mixture at various concentrations.

  • The mixture is incubated for a specific duration (e.g., 180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[3]

3. Determination of Non-Specific Binding:

  • A parallel set of incubations is performed in the presence of a high concentration of an unlabeled NMDA receptor antagonist, such as MK-801 (e.g., 10 µM), to saturate the specific binding sites.[3] This allows for the measurement of non-specific binding of the radioligand.

4. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from concentration-response curves.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists (Block Channel) Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Signaling_Cascade Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Synaptic Plasticity, Neurotoxicity, etc. Gene_Expression->Cellular_Response PCP PCP PCP->NMDA_Receptor MXP This compound MXP->NMDA_Receptor

Caption: NMDA Receptor Signaling Pathway Blockade

Radioligand_Binding_Assay Membrane_Prep 1. Membrane Preparation (e.g., Rat Brain Homogenate) Incubation 2. Incubation - Membranes - [³H]Radioligand (e.g., [³H]MK-801) - Test Compound (MXP or PCP) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification 4. Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) Quantification->Data_Analysis

Caption: Radioligand Binding Assay Workflow

References

Differentiating the pharmacological profiles of 2-, 3-, and 4-MeO-isomers of diphenidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Profile of 2-, 3-, and 4-MeO-isomers of Diphenidine (B1206869) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the pharmacological profiles of the 2-methoxy (2-MeO-), 3-methoxy (3-MeO-), and 4-methoxy (4-MeO-) isomers of diphenidine, a dissociative anesthetic. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.

Introduction to Diphenidine and its Methoxylated Analogs

Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic that first emerged as a designer drug.[1] Structurally, it belongs to the 1,2-diarylethylamine class and is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The methoxylated isomers of diphenidine, specifically the 2-MeO, 3-MeO, and 4-MeO substituted analogs, have also been synthesized and have appeared on the illicit market.[3] These compounds share a core structure but exhibit distinct pharmacological profiles due to the positional differences of the methoxy (B1213986) group on one of the phenyl rings. Understanding these differences is crucial for predicting their psychoactive effects, therapeutic potential, and toxicity.

Comparative Pharmacological Data

The primary mechanism of action for diphenidine and its methoxylated isomers is antagonism of the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and memory.[1][4] However, these compounds also interact with other targets, including monoamine transporters and sigma receptors, which can modulate their overall pharmacological effects.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of the diphenidine isomers at key central nervous system receptors. Lower Ki values indicate higher binding affinity.

CompoundNMDA Receptor (Ki, nM)Dopamine (B1211576) Transporter (DAT) (Ki, nM)Norepinephrine (B1679862) Transporter (NET) (Ki, nM)Serotonin (B10506) Transporter (SERT) (Ki, nM)Sigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)
Diphenidine 18.2 ± 2.2[5]317[6]>10,000[7]>10,000[7]290[6]193[6]
2-MeO-diphenidine 36.0 ± 3.7[5]29156900>20,000124508
3-MeO-diphenidine 19.3 ± 1.7[5]81[7]2710[7]>10,000[7]--
4-MeO-diphenidine 461.0 ± 44.5[5]157[7]>10,000[7]19,000[5]--
Monoamine Reuptake Inhibition

The functional potency of these compounds as monoamine reuptake inhibitors was assessed via in vitro assays. The following table presents the half-maximal inhibitory concentrations (IC50, in µM). Lower IC50 values indicate greater potency.

CompoundDAT Reuptake Inhibition (IC50, µM)NET Reuptake Inhibition (IC50, µM)SERT Reuptake Inhibition (IC50, µM)
Diphenidine 1.99[5]9.25[5]>10[5]
2-MeO-diphenidine 30.0[5]35.2[5]>10[5]
3-MeO-diphenidine 0.587[5]2.71[5]>10[5]
4-MeO-diphenidine 2.23[5]22.5[5]19.0[5]

From this data, a clear structure-activity relationship emerges. The position of the methoxy group significantly influences the affinity for the NMDA receptor, with the 3-MeO isomer being the most potent, comparable to the parent compound diphenidine.[5] The 2-MeO isomer is moderately potent, while the 4-MeO isomer is significantly less potent.[5] All isomers exhibit a preference for the dopamine transporter over the norepinephrine transporter and have a negligible effect on the serotonin transporter.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

NMDA Receptor Antagonism Signaling Pathway

NMDA_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Diphenidine_Isomer Diphenidine Isomer (2-, 3-, or 4-MeO) Diphenidine_Isomer->NMDA_Receptor Blocks Channel Pore Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Synaptic_Plasticity Alteration of Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity

Caption: NMDA Receptor Antagonism by Diphenidine Isomers.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Rat Brain Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]MK-801) and Test Compounds prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Liquid Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Calculate Ki values from Competition Binding Curves scintillation->analysis

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is adapted from established methods for determining the affinity of compounds for the NMDA receptor.

1. Materials:

  • Tissue Preparation: Whole rat forebrains.

  • Buffers:

    • Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Test Compounds: 2-MeO-, 3-MeO-, and 4-MeO-diphenidine, and reference compounds (e.g., unlabeled MK-801 for non-specific binding).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

2. Membrane Preparation:

  • Homogenize rat forebrains in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three more times.

  • The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., using a Bradford assay).

3. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • Radioligand ([³H]MK-801) at a final concentration near its Kd.

    • A range of concentrations of the test compound.

    • For non-specific binding, a high concentration of unlabeled MK-801 is used instead of the test compound.

  • Add the prepared membrane homogenate to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Experiments

This electrophysiological technique is used to assess the functional antagonism of NMDA receptors in brain slices.

1. Slice Preparation:

  • Prepare acute hippocampal slices (300-400 µm thick) from adult rats.

  • Maintain the slices in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32°C.

2. Electrophysiological Recording:

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • After obtaining a stable baseline of fEPSPs, pharmacologically isolate the NMDA receptor-mediated component by applying antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

  • Increase the stimulus intensity to obtain a stable baseline of the isolated NMDAR-fEPSP.

3. Drug Application:

  • Apply the test compounds (2-, 3-, or 4-MeO-diphenidine) at various concentrations to the perfusion medium.

  • Record the changes in the NMDAR-fEPSP amplitude over time.

4. Data Analysis:

  • The percentage inhibition of the NMDAR-fEPSP by the test compound is calculated relative to the baseline.

  • Concentration-response curves are generated to determine the IC50 value for the inhibition of the NMDAR-fEPSP.

In Vivo Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating and is disrupted by NMDA receptor antagonists.

1. Apparatus:

  • A startle chamber consisting of a sound-attenuating enclosure containing a tube to hold the animal, a speaker to deliver auditory stimuli, and a sensor to measure the startle response.

2. Procedure:

  • Administer the test compound or vehicle to the rats (e.g., via subcutaneous injection) and allow for an appropriate pre-treatment time.

  • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong auditory stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

3. Data Analysis:

  • The startle amplitude is measured for each trial.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:

    • % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • The effects of the different isomers on PPI are compared to the vehicle control group.

Conclusion

The pharmacological profiles of the 2-, 3-, and 4-MeO-isomers of diphenidine are primarily defined by their activity as NMDA receptor antagonists. The position of the methoxy group significantly influences their potency at the NMDA receptor and their affinity for monoamine transporters. The 3-MeO-isomer is the most potent NMDA receptor antagonist of the three, with a pharmacological profile closely resembling that of the parent compound, diphenidine. The 2-MeO-isomer is moderately potent, while the 4-MeO-isomer is considerably weaker. These differences in pharmacological activity are critical for understanding the potential psychoactive effects, therapeutic uses, and toxicological risks associated with each isomer. The provided data and protocols offer a foundation for further research into this class of compounds.

References

A comparative study of the cytotoxicity of street versus standard Methoxphenidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of commercially available street-grade Methoxphenidine (MXP) versus a synthesized, pure standard reveals significant disparities in cellular toxicity, primarily attributed to inorganic impurities in the street sample. This guide provides a comprehensive comparison, including quantitative cytotoxicity data, detailed experimental methodologies, and an exploration of the underlying toxicological pathways.

A 2022 study published in the International Journal of Molecular Sciences provides the foundational evidence for this comparison. Researchers identified a street sample of MXP containing an unusual bromo- and chloro-zincate complex as an impurity. Subsequent in vitro cytotoxicity screening demonstrated that this contaminated "street" MXP was markedly more toxic to a variety of human and murine cell lines than the pure, synthesized MXP standard.[1] This guide will dissect these findings to provide researchers, scientists, and drug development professionals with a clear understanding of the potential cytotoxic risks associated with impure this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a substance required to reduce cell viability by 50%, were determined for both the street and standard MXP samples across a panel of cell lines after 72 hours of treatment. The results, summarized in the table below, clearly indicate a significantly lower IC₅₀ for the street sample, signifying its higher cytotoxicity.

Cell LineDescriptionStreet MXP IC₅₀ (µM)Standard MXP IC₅₀ (µM)
5637 Human urinary bladder carcinoma85.3 ± 4.1> 500
A549 Human lung carcinoma109.4 ± 11.2> 500
HEK 293T Human embryonic kidney134.4 ± 12.8249.7 ± 25.1
Hep G2 Human liver carcinoma175.7 ± 15.3312.5 ± 28.9
MRC-5 Human fetal lung fibroblast112.8 ± 9.7> 500
RAW 264.7 Murine macrophage121.6 ± 10.5> 500
SH-SY5Y Human neuroblastoma92.1 ± 7.6> 500

Data sourced from Jurásek et al., 2022.[1]

Experimental Protocols

To ensure the reproducibility and clarity of the findings, the detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of either street or standard this compound. The cells were then incubated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for an additional 4 hours at 37°C in a CO₂ incubator.[2]

  • Formazan (B1609692) Solubilization: The medium was removed, and the insoluble formazan crystals were dissolved in a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution was measured using a spectrophotometer at a wavelength of 540-590 nm.[2] The intensity of the color is directly proportional to the number of viable cells.

Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells were treated with the test compounds for a specified period (e.g., 72 hours). Both adherent and floating cells were collected.

  • Washing: The collected cells were washed twice with cold PBS.

  • Staining: The cells were resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells were incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The different cell populations (healthy, early apoptotic, late apoptotic/necrotic) were quantified based on their fluorescence signals.[3][4][5][6][7]

Visualizing the Experimental and Toxicological Pathways

To further elucidate the experimental process and the potential mechanisms of cytotoxicity, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Seed Cells in 96-Well Plates incubation1 Incubate for 24h start->incubation1 add_mxp Add Street or Standard MXP incubation1->add_mxp incubation2 Incubate for 72h add_mxp->incubation2 add_mtt Add MTT Solution incubation2->add_mtt collect_cells Collect Cells incubation2->collect_cells incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Read Absorbance at 590nm solubilize->read_absorbance stain_cells Stain with Annexin V/PI collect_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Experimental Workflow Diagram

The increased cytotoxicity of the street this compound sample is likely due to the presence of the bromo- and chloro-zincate complex. Zinc compounds are known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of apoptotic pathways.

G Proposed Signaling Pathway for Zinc Complex-Induced Cytotoxicity cluster_cellular_stress Cellular Stress Induction cluster_apoptosis_pathway Apoptotic Pathway Activation zinc_complex Bromo- and Chloro-zincate Complex (Impurity in Street MXP) ros Increased Intracellular Zinc zinc_complex->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction er_stress Endoplasmic Reticulum Stress ros->er_stress bax_activation Bax/Bak Activation mito_dysfunction->bax_activation er_stress->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Zinc Complex Cytotoxicity Pathway

References

Assessing the Abuse Liability of Methoxphenidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of Methoxphenidine (MXP) relative to other dissociative anesthetics like Ketamine, Phencyclidine (PCP), and Methoxetamine (MXE). The following sections detail the pharmacological profile and behavioral effects of these compounds, supported by experimental data, to elucidate their relative potential for abuse.

Introduction to this compound (MXP)

This compound (2-MeO-Diphenidine) is a diarylethylamine compound that has emerged as a novel psychoactive substance (NPS).[1] Structurally distinct from the arylcyclohexylamines like PCP and Ketamine, MXP nonetheless produces dissociative effects, prompting an evaluation of its abuse liability.[1] Understanding its pharmacological and behavioral profile in comparison to well-characterized dissociatives is crucial for regulatory assessment and for the development of safer therapeutic agents.

Pharmacological Profile: Receptor Binding Affinities

The primary mechanism of action for dissociative anesthetics is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, their interactions with other receptors, such as monoamine transporters and sigma receptors, can modulate their overall effects and contribute to their abuse potential. The binding affinities (Ki, in nM) of MXP and comparator compounds at key central nervous system targets are summarized below. Lower Ki values indicate higher binding affinity.

TargetThis compound (MXP)KetaminePhencyclidine (PCP)Methoxetamine (MXE)
NMDA Receptor (PCP site) 22665959259
Serotonin Transporter (SERT) >10,000>10,0002,234481
Dopamine Transporter (DAT) 2,210>10,000>10,00033,000 (IC50)
Norepinephrine Transporter (NET) 4,550>10,000>10,00020,000 (IC50)
Sigma-1 Receptor 1,770>10,000296>10,000
Sigma-2 Receptor 2,000>10,000205>10,000

Data compiled from Roth et al., 2013 and other sources.[2][3][4][5][6][7]

Behavioral Pharmacology: Indicators of Abuse Liability

Preclinical behavioral assays are critical for assessing the abuse potential of novel compounds. Key indicators include a drug's ability to maintain self-administration and to produce a conditioned place preference (CPP).

Self-Administration

Intravenous self-administration studies in animals are considered the gold standard for assessing the reinforcing effects of a drug, which is a primary indicator of its abuse liability. In these studies, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.

CompoundSpeciesDoses Tested (mg/kg/infusion)Outcome
This compound (MXP) Rat0.03, 0.1, 0.3Significant self-administration at 0.1 and 0.3 mg/kg.
Ketamine Rat0.5Robust self-administration reported.
Methoxetamine (MXE) Rat0.25, 0.5, 1.0Modest self-administration observed.
Phencyclidine (PCP) RatNot directly compared in the same study.Known to maintain self-administration across a range of doses.
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An increase in the time spent in the drug-paired environment during a drug-free test indicates a rewarding effect.

CompoundSpeciesDoses Tested (mg/kg)Outcome
This compound (MXP) Mouse0.3, 1, 3Significant place preference at 1 and 3 mg/kg.
Ketamine Rat/Mouse5 (Rat), 10 (Mouse)Induces significant CPP.[8][9]
Methoxetamine (MXE) Rat2.5, 5Induced significant CPP, comparable to Ketamine.
Phencyclidine (PCP) Rat0.25, 0.35, 0.45Positive CPP observed at 0.45 mg/kg.[10]

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the PCP site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.

Intravenous Self-Administration

Objective: To assess the reinforcing effects of a drug.

Methodology:

  • Surgical Preparation: Animals (typically rats) are surgically implanted with an indwelling catheter into the jugular vein, which is connected to an infusion pump.

  • Operant Conditioning: Animals are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.

  • Acquisition Phase: Animals are allowed to self-administer the drug under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion). Sessions are typically conducted daily for a set duration.

  • Data Collection: The number of infusions earned and the number of presses on each lever are recorded.

  • Data Analysis: A significant increase in responding on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates that the drug has reinforcing effects.

Conditioned Place Preference

Objective: To evaluate the rewarding or aversive properties of a drug.

Methodology:

  • Apparatus: A three-chamber apparatus is typically used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.

  • Pre-Conditioning Phase (Habituation): On the first day, animals are allowed to freely explore all three chambers to determine any baseline preference for one of the conditioning chambers.

  • Conditioning Phase: Over several days, animals receive an injection of the test drug and are immediately confined to one of the conditioning chambers for a set period. On alternate days, they receive a vehicle injection and are confined to the other conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

  • Test Phase: On the final day, in a drug-free state, animals are placed in the central chamber and allowed to freely access both conditioning chambers. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.[11][12]

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Dissociatives This compound & Other Dissociatives Channel_Block Ion Channel Block Dissociatives->Channel_Block Binds to PCP site Channel_Block->Ca_ion Prevents Self_Administration_Workflow Start Start Surgery Jugular Vein Catheter Implantation Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Operant Training: Lever Press for Infusion Recovery->Acquisition Data Data Collection: Infusions & Lever Presses Acquisition->Data Analysis Data Analysis: Reinforcing Efficacy Data->Analysis End End Analysis->End Abuse_Liability_Logic Binding High Affinity at NMDA Receptor Reinforcement Maintains Self-Administration Binding->Reinforcement Contributes to Reward Induces Conditioned Place Preference Binding->Reward Contributes to Abuse_Potential High Abuse Potential Reinforcement->Abuse_Potential Indicates Reward->Abuse_Potential Indicates

References

A Comparative Analysis of the Antidepressant Potential of Methoxphenidine Derivatives and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and robust antidepressant effects of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, have revolutionized the field of psychiatry and spurred the search for novel, fast-acting antidepressants. Among the compounds of interest are derivatives of Methoxphenidine (MXP), a dissociative anesthetic with a pharmacological profile that suggests a potential for similar therapeutic effects. This guide provides a comprehensive comparison of the preclinical data available for MXP derivatives and ketamine, with a focus on their antidepressant-relevant properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for ketamine and various this compound derivatives, focusing on their binding affinities for the NMDA receptor and other relevant monoamine transporters.

Table 1: Comparative NMDA Receptor Binding Affinities

CompoundKᵢ (nM) vs. [³H]MK-801SpeciesBrain RegionReference
Ketamine 324 ± 19RatForebrain[1]
~500 - 7000--[2]
Ephenidine 66.4 ± 3.7RatForebrain[1]
2-MeO-diphenidine (2-MXP) 36 - 170RatForebrain / Whole Brain
Diphenidine (DPH) 23.3 ± 2.9RatForebrain

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Monoamine Transporter and Receptor Affinities

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Other Receptor Affinities (Kᵢ < 10µM)Reference
Ephenidine 379841>10,000σ₁ (629 nM), σ₂ (722 nM)[1]
2-MeO-diphenidine (2-MXP) 2915 - 4800690020,000Adrenergic α2A, 5-HT2A, 5-HT2C (2.5-8.2 µM)[2]
Diphenidine (DPH) Low µM rangeLow µM rangeVery weak inhibitorAdrenergic α1A, α2A; 5-HT1A, 5-HT2A (4-11 µM)

DAT: Dopamine Transporter, NET: Norepinephrine (B1679862) Transporter, SERT: Serotonin (B10506) Transporter.

Behavioral Studies: Antidepressant-like Effects

Direct comparative studies on the antidepressant-like effects of a wide range of MXP derivatives against ketamine using standardized behavioral models are limited. However, some initial findings provide a basis for comparison.

One study investigated the effects of this compound (MXP) in a battery of behavioral tests in mice, including the tail suspension test (TST), to assess schizophrenia-related negative symptoms, which can include depressive-like behavior[3]. While this study demonstrated that MXP can induce behaviors relevant to negative symptoms, it did not provide specific immobility time data that would allow for a direct comparison of its potential antidepressant effects against ketamine[3].

For ketamine, numerous studies have demonstrated its antidepressant-like effects in both the forced swim test (FST) and the TST, characterized by a significant reduction in immobility time. For instance, studies in mice have shown that acute administration of ketamine can significantly reduce immobility time in the TST[4][5]. Similarly, in the FST, ketamine has been shown to decrease immobility time in rats, an effect often correlated with its antidepressant properties[6][7]. A 2019 study in mice found that a single injection of ketamine (30 mg/kg) significantly decreased immobility time in the FST in chronically stressed animals[8][9].

Due to the lack of direct comparative data, a quantitative side-by-side comparison of the antidepressant efficacy of MXP derivatives and ketamine in these models is not yet possible. Further research is needed to systematically evaluate the antidepressant-like profiles of various MXP derivatives in validated animal models of depression.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Rodents (mice or rats) are individually placed into the cylinder of water for a 6-minute session.

  • The session is typically video-recorded for later analysis.

  • The primary measure is the duration of immobility, defined as the time the animal spends floating passively, making only small movements necessary to keep its head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail to the bar.

Procedure:

  • A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by its tail from the horizontal bar, at a height where it cannot escape or touch any surfaces.

  • The test duration is typically 6 minutes, and the session is video-recorded.

  • The total duration of immobility (hanging passively without any movement) is measured.

  • A reduction in immobility time is interpreted as an antidepressant-like effect[4][10].

NMDA Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of a compound to the NMDA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus) homogenates containing NMDA receptors.

  • A radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801).

  • The test compound (e.g., an MXP derivative or ketamine) at various concentrations.

  • A non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist).

  • Filtration apparatus and scintillation counter.

Procedure:

  • The brain tissue homogenate is incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • The amount of radioactivity on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity of the test compound for the receptor.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of ketamine are primarily attributed to its non-competitive antagonism of the NMDA receptor. This initial blockade triggers a cascade of downstream signaling events that ultimately lead to enhanced synaptogenesis and neuroplasticity.

ketamine_pathway ketamine Ketamine nmda NMDA Receptor (Antagonism) ketamine->nmda glutamate ↑ Glutamate Release nmda->glutamate ampa AMPA Receptor (Activation) glutamate->ampa bdnf ↑ BDNF Release ampa->bdnf trkb TrkB Receptor (Activation) bdnf->trkb mTOR mTOR Pathway (Activation) trkb->mTOR synaptogenesis ↑ Synaptogenesis & Neuroplasticity mTOR->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

Ketamine's Antidepressant Signaling Pathway

Given that this compound derivatives also act as NMDA receptor antagonists, it is hypothesized that they may exert potential antidepressant effects through a similar signaling cascade.

mxp_pathway mxp MXP Derivatives nmda NMDA Receptor (Antagonism) mxp->nmda glutamate ↑ Glutamate Release nmda->glutamate ampa AMPA Receptor (Activation) glutamate->ampa downstream Potential Downstream Signaling (e.g., BDNF, mTOR) ampa->downstream antidepressant Hypothesized Antidepressant Effects downstream->antidepressant

Hypothesized Antidepressant Pathway for MXP Derivatives

Experimental Workflow

The evaluation of a novel compound's antidepressant potential typically follows a structured workflow, from initial in vitro screening to in vivo behavioral assessment.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assessment cluster_2 Mechanism of Action Studies binding_assay NMDA Receptor Binding Assay fst Forced Swim Test (FST) binding_assay->fst Promising Compounds tst Tail Suspension Test (TST) binding_assay->tst Promising Compounds signaling Signaling Pathway Analysis (e.g., Western Blot for p-mTOR) fst->signaling tst->signaling

Workflow for Evaluating Antidepressant Potential

Conclusion

The available preclinical data indicate that this compound derivatives, like ketamine, are potent NMDA receptor antagonists. Ephenidine, in particular, demonstrates a higher affinity for the NMDA receptor than ketamine. While the monoamine transporter interactions of these derivatives are generally weaker than their NMDA receptor activity, they may contribute to their overall pharmacological profile.

Crucially, there is a significant gap in the literature regarding the direct, quantitative assessment of the antidepressant-like effects of most MXP derivatives in established behavioral models. The initial study on MXP's impact on negative symptoms in a schizophrenia model is a starting point, but dedicated antidepressant studies are necessary.

Future research should focus on systematic, head-to-head comparisons of various MXP derivatives with ketamine in the forced swim test and tail suspension test to elucidate their potential as rapid-acting antidepressants. Furthermore, investigating the downstream signaling pathways activated by these compounds will be critical in understanding their mechanisms of action and guiding the development of novel therapeutics for depression. The structural diversity within the this compound class offers a promising avenue for identifying compounds with improved efficacy and safety profiles compared to ketamine.

References

Safety Operating Guide

Navigating the Safe Disposal of Methoxphenidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Methoxphenidine (MXP), a dissociative substance of the diarylethylamine class, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of this compound Disposal

Given the limited specific data on the environmental impact and degradation of this compound, a precautionary approach is paramount. The primary principle is to treat all this compound waste as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate deactivation and containment.[3]

Chemical and Physical Properties

A fundamental understanding of this compound's properties is crucial for safe handling and disposal.

PropertyValue
Chemical Formula C20H25NO
Molar Mass 295.426 g·mol−1
Melting Point 171.5 °C
Solubility - ~3 mg/mL in phosphate-buffered saline (pH 7.2)- ~30 mg/mL in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO)- ~50 mg/mL in DMF
Appearance Crystalline solid[4]

This data is for 2-MeO-diphenidine, a common isomer of MXP.[1]

Step-by-Step Disposal Procedures

This section outlines the procedural steps for the disposal of pure this compound, contaminated labware, and solutions containing the compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Disposal of Unused or Expired this compound

The preferred and safest method for the disposal of bulk or expired this compound is through a licensed hazardous waste disposal company.

Experimental Protocol: Segregation and Labeling for Disposal

  • Containment: Ensure the this compound is in a well-sealed, clearly labeled container. The original manufacturer's container is ideal.

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the approximate quantity.

  • Segregation: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.

Decontamination and Disposal of Contaminated Labware

Glassware, spatulas, and other equipment that have come into contact with this compound must be decontaminated before being washed or disposed of.

Experimental Protocol: Surface Decontamination

  • Initial Rinse: Rinse the contaminated item with a solvent in which this compound is soluble, such as ethanol or acetone.[1] Collect this rinse as hazardous waste.

  • Secondary Wash: Wash the rinsed item with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Disposal of Disposables: Contaminated disposable items (e.g., weighing paper, pipette tips) should be placed in a designated hazardous waste bag or container.

Management of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Absorb the Spill:

    • For solid spills: Gently cover the powder with a damp paper towel to avoid creating dust.

    • For liquid spills: Cover with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Methoxphenidine_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type bulk_solid Unused/Expired Solid MXP waste_type->bulk_solid Solid contaminated_labware Contaminated Labware (Glassware, Plasticware) waste_type->contaminated_labware Labware solutions Aqueous/Solvent Solutions Containing MXP waste_type->solutions Liquid spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill contain_solid Package in a sealed, labeled container. bulk_solid->contain_solid decontaminate Decontaminate surfaces (e.g., solvent rinse). contaminated_labware->decontaminate collect_liquid Collect in a sealed, labeled waste container. solutions->collect_liquid package_spill Package in a sealed, labeled container. spill_cleanup->package_spill store Store in designated hazardous waste area. contain_solid->store decontaminate->store collect_liquid->store package_spill->store ehs Contact EHS or Licensed Waste Disposal Contractor. store->ehs end Proper Disposal ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Considerations

It is imperative to be aware of the legal status of this compound, which varies by country and can impact disposal requirements. This compound is a controlled or prohibited substance in several countries, including China, Sweden, Canada, and the United Kingdom.[2][5] In the United States, it is not currently scheduled at the federal level, but state and local regulations may apply.[2] Always consult your institution's EHS department to ensure compliance with all applicable regulations.

The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have regulations regarding the disposal of pharmaceutical and hazardous waste.[3][6][7] A key takeaway from these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Handling Protocols for Methoxphenidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methoxphenidine (MXP), a dissociative diarylethylamine with known psychoactive effects. Due to its potent nature and potential for adverse health effects, including confusion, hypertension, tachycardia, and psychotic episodes, a comprehensive safety plan is imperative.[1] While some safety data sheets may lack detailed hazard information, the known pharmacological properties of MXP necessitate handling it as a potent and hazardous compound.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach is essential to minimize exposure and ensure a safe laboratory environment. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment.

Pre-Handling Preparations
  • Controlled Substance Regulations: Be aware that this compound is a controlled or prohibited substance in several jurisdictions, including Australia, Canada, China, Germany, Sweden, and the United Kingdom.[1][4] All acquisition, storage, and handling must comply with local and national regulations.[5]

  • Designated Work Area: All work with MXP must be conducted in a designated and clearly marked area with restricted access.

  • Engineering Controls: A certified chemical fume hood or a powder containment hood is mandatory for all manipulations of solid MXP to prevent inhalation of airborne particles. For potent compounds, more advanced containment solutions like glove boxes or isolators should be considered.[6]

  • Gather all Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes appropriate labware, validated decontamination solutions, and waste containers.

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE before entering the designated handling area. (Refer to the PPE specifications table below).

  • Weighing and Aliquoting:

    • Perform all weighing and transfers of solid MXP within a chemical fume hood or powder containment hood.

    • Use disposable weighing boats or papers to minimize contamination of balances.

    • When preparing solutions, add the solvent to the MXP powder slowly to avoid aerosolization.

  • Experimental Use:

    • Keep all containers with MXP clearly labeled and sealed when not in immediate use.

    • Work with the smallest quantities necessary for the experiment.

    • Be mindful of potential static discharge when handling powders, which can cause them to become airborne.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.

    • Remove outer gloves before exiting the containment area and dispose of them in the designated hazardous waste container.[7]

    • Wash hands thoroughly after removing all PPE.

Personal Protective Equipment (PPE) Specifications

Given the potential hazards of this compound, a multi-layered PPE approach is required. Standard laboratory PPE may not be sufficient.

PPE CategorySpecificationsRationale
Hand Protection Double gloving with nitrile gloves. The outer glove should have extended cuffs that cover the gown sleeves. Change outer gloves every 30-60 minutes or immediately upon contamination.[7][8]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7][9]Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles and a face shield when there is a risk of splashes.[8]Protects eyes and face from accidental splashes of MXP solutions.
Respiratory Protection An N95 or higher-rated respirator should be worn when handling MXP powder outside of a certified containment hood.[9]Prevents inhalation of airborne particles.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with MXP, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.

  • Unused this compound: Unused or expired MXP should be disposed of as hazardous chemical waste through a licensed disposal service. Do not dispose of it down the drain or in regular trash.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated cleaning solution before being washed.

  • Spill Management:

    • Evacuate and secure the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a decontaminating solution.

Experimental Workflow for Handling this compound

Methoxphenidine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment Hood) cluster_disposal Post-Handling & Disposal Phase A Verify Regulatory Compliance and Obtain Approvals B Designate and Prepare Handling Area A->B C Assemble All Materials and Equipment B->C D Don Appropriate PPE (Double Gloves, Gown, Goggles) C->D E Weigh and Aliquot Solid MXP D->E Enter Containment Area F Prepare Solutions or Perform Experiment E->F G Label and Seal All Containers F->G Spill Spill Occurs? F->Spill H Decontaminate Surfaces and Equipment G->H Complete Experiment I Segregate and Dispose of Contaminated Waste H->I J Doff PPE Correctly (Outer Gloves First) I->J K Thorough Hand Washing J->K Spill->H No Spill_Procedure Execute Spill Management Plan Spill->Spill_Procedure Yes Spill_Procedure->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.